molecular formula C39H70N7O18P3S B1263723 (S)-3-hydroxyoctadecanoyl-CoA

(S)-3-hydroxyoctadecanoyl-CoA

Cat. No.: B1263723
M. Wt: 1050 g/mol
InChI Key: WZMAIEGYXCOYSH-SFKGBVSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-hydroxyoctadecanoyl-CoA is a key biochemical intermediate in the fatty acid elongation pathway within mitochondria . This specialized coenzyme A derivative serves as a crucial substrate for enzymes such as beta-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase, making it an essential tool for in vitro studies of mitochondrial beta-oxidation and lipid metabolism . Researchers can utilize this compound to investigate the mechanistic details of fatty acid degradation, enzyme kinetics, and metabolic disorders related to elongated fatty acid species. Its strict stereospecificity to the (S)-form is critical for studies requiring high enzymatic recognition, as the (S)-enantiomer is the natural substrate for dehydrogenases like those found in Ralstonia eutropha . The insights gained from using this reagent can contribute to advancements in understanding energy metabolism and developing biotechnological applications in biofuel and specialty chemical production . This product is labeled "For Research Use Only" (RUO). RUO products are specifically tailored for laboratory research and are not intended for diagnostic, therapeutic, or any other human use procedures .

Properties

Molecular Formula

C39H70N7O18P3S

Molecular Weight

1050 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyoctadecanethioate

InChI

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27-,28+,32+,33+,34-,38+/m0/s1

InChI Key

WZMAIEGYXCOYSH-SFKGBVSGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of (S)-3-Hydroxyoctadecanoyl-CoA in Mitochondrial Fatty Acid β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyoctadecanoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of long-chain fatty acids, specifically in the degradation of stearic acid (C18:0). Its formation and subsequent oxidation are central to the bioenergetics of cells, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. This technical guide provides a comprehensive overview of the role of this compound, the enzymatic reactions it undergoes, the regulatory pathways that govern its metabolism, and detailed experimental protocols for its study. A thorough understanding of this molecule and its metabolic context is essential for researchers investigating metabolic disorders, developing novel therapeutics, and exploring the intricacies of cellular energy homeostasis.

Introduction to Fatty Acid β-Oxidation and the Significance of this compound

Fatty acid β-oxidation is the primary catabolic pathway for fatty acids, serving as a major source of metabolic energy. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, generating acetyl-CoA, NADH, and FADH₂. These products subsequently enter the citric acid cycle and the electron transport chain to produce ATP.

This compound is the specific intermediate formed during the third cycle of β-oxidation of stearoyl-CoA. Its metabolism is intrinsically linked to the function of the mitochondrial trifunctional protein (MTP), a multi-enzyme complex that catalyzes the final three steps of β-oxidation for long-chain fatty acids.

The Core Reactions: Formation and Oxidation of this compound

The metabolism of this compound is a two-step process within the β-oxidation spiral, catalyzed by two components of the mitochondrial trifunctional protein (MTP).

Formation of this compound

This compound is synthesized from trans-Δ²-octadecenoyl-CoA through the action of the long-chain enoyl-CoA hydratase (LCEH) activity of the MTP α-subunit. This reaction involves the stereospecific addition of a water molecule across the double bond.

Oxidation to 3-Oxooctadecanoyl-CoA

The subsequent and crucial step is the oxidation of the hydroxyl group of this compound to a keto group, yielding 3-oxooctadecanoyl-CoA. This reaction is catalyzed by the long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity, also located on the α-subunit of the MTP. This oxidative step is coupled to the reduction of NAD⁺ to NADH.

The Mitochondrial Trifunctional Protein (MTP)

The mitochondrial trifunctional protein is an octameric complex composed of four α-subunits and four β-subunits, localized to the inner mitochondrial membrane. The α-subunit houses the long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase activities. The β-subunit contains the long-chain 3-ketoacyl-CoA thiolase activity, which catalyzes the final step in the β-oxidation cycle. The close proximity of these enzymatic activities within the MTP complex is believed to facilitate substrate channeling, increasing the efficiency of long-chain fatty acid oxidation.

Quantitative Data

Precise kinetic parameters for the enzymatic reactions involving this compound are essential for quantitative modeling of fatty acid metabolism. While specific data for the C18 substrate is limited in the literature, the following tables summarize available kinetic data for long-chain 3-hydroxyacyl-CoA dehydrogenase with various long-chain substrates and general data for the enzymes of the MTP.

Enzyme ActivitySubstrateOrganism/SourceKm (µM)Vmax (µmol/min/mg)Reference
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase3-Ketopalmitoyl-CoAHuman FibroblastsNot Reported30.1 - 55.9 nmol/min/mg[1]
L-3-Hydroxyacyl-CoA DehydrogenaseMedium-Chain SubstratesPig HeartLower than previously reportedHigher than long-chain[2]
L-3-Hydroxyacyl-CoA DehydrogenaseLong-Chain SubstratesPig HeartAlmost equal to medium-chainLower than medium-chain[2]

Signaling Pathways and Regulation

The flux through the β-oxidation pathway, and thus the metabolism of this compound, is tightly regulated by cellular energy status and hormonal signals. Key regulatory pathways include:

  • AMP-Activated Protein Kinase (AMPK) Signaling: Activated by a high AMP:ATP ratio, AMPK promotes fatty acid oxidation by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria. Reduced malonyl-CoA levels relieve this inhibition, increasing the supply of fatty acyl-CoAs for β-oxidation.

  • SIRT3/PGC-1α Pathway: Sirtuin 3 (SIRT3), a mitochondrial deacetylase, is a key regulator of mitochondrial function. Its expression is induced by the transcriptional coactivator PGC-1α. SIRT3 can deacetylate and activate several mitochondrial enzymes, including components of the MTP, thereby enhancing fatty acid oxidation.

AMP High AMP/ATP Ratio AMPK AMPK AMP->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC inhibits (phosphorylation) MalonylCoA Malonyl-CoA ACC->MalonylCoA produces CPT1 CPT1 MalonylCoA->CPT1 inhibits FAO Fatty Acid Oxidation CPT1->FAO enables PGC1a PGC-1α SIRT3 SIRT3 PGC1a->SIRT3 induces expression MTP Mitochondrial Trifunctional Protein (MTP) SIRT3->MTP activates (deacetylation) MTP->FAO catalyzes

Caption: Key signaling pathways regulating fatty acid oxidation.

Experimental Protocols

Spectrophotometric Assay for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

This coupled enzyme assay measures the NAD⁺-dependent oxidation of a long-chain 3-hydroxyacyl-CoA substrate. The reaction is pulled forward by the subsequent cleavage of the product by 3-ketoacyl-CoA thiolase.

Principle:

LCHAD catalyzes the following reaction: (S)-3-Hydroxyacyl-CoA + NAD⁺ ⇌ 3-Ketoacyl-CoA + NADH + H⁺

The equilibrium of this reaction lies to the left. To measure the forward reaction, the product, 3-ketoacyl-CoA, is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A: 3-Ketoacyl-CoA + CoA-SH → Acyl-CoA (n-2) + Acetyl-CoA

The rate of NADH production is monitored by the increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA.

  • NAD⁺ solution: 20 mM in water.

  • Coenzyme A solution: 10 mM in water.

  • This compound substrate: 1 mM in water (if not commercially available, see synthesis section).

  • 3-Ketoacyl-CoA thiolase (purified).

  • Mitochondrial extract or purified MTP.

Procedure:

  • To a 1 ml cuvette, add:

    • 850 µl Assay Buffer

    • 50 µl NAD⁺ solution (final concentration 1 mM)

    • 20 µl Coenzyme A solution (final concentration 0.2 mM)

    • 10 µl 3-Ketoacyl-CoA thiolase

    • Mitochondrial extract or purified MTP (e.g., 10-50 µg protein)

  • Incubate at 37°C for 5 minutes to establish a baseline.

  • Initiate the reaction by adding 50 µl of this compound substrate (final concentration 50 µM).

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Substrate This compound LCHAD LCHAD (MTP) Substrate->LCHAD NAD NAD+ NAD->LCHAD Product1 3-Oxooctadecanoyl-CoA LCHAD->Product1 NADH NADH LCHAD->NADH Thiolase 3-Ketoacyl-CoA Thiolase Product1->Thiolase Spectrophotometer Spectrophotometer (Absorbance at 340 nm) NADH->Spectrophotometer is measured by CoA CoA-SH CoA->Thiolase Product2 Hexadecanoyl-CoA Thiolase->Product2 AcetylCoA Acetyl-CoA Thiolase->AcetylCoA

Caption: Workflow for the coupled spectrophotometric assay of LCHAD.
Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound in biological samples.

Principle:

Liquid chromatography is used to separate this compound from other cellular components. The eluent is then introduced into a tandem mass spectrometer, where the molecule is ionized, and specific parent-daughter ion transitions are monitored for quantification. Stable isotope-labeled internal standards are used for accurate quantification.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole).

  • C18 reversed-phase HPLC column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • This compound standard.

  • Stable isotope-labeled internal standard (e.g., [¹³C₁₈]-(S)-3-hydroxyoctadecanoyl-CoA).

  • Sample extraction solution (e.g., methanol/water).

Procedure:

  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold extraction solution containing the internal standard.

    • Centrifuge to pellet debris.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the sample extract onto the C18 column.

    • Elute with a gradient of Mobile Phase B.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive or negative ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of the analyte.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Sample Biological Sample Extraction Extraction with Internal Standard Sample->Extraction LC Liquid Chromatography (C18 column) Extraction->LC inject MS Tandem Mass Spectrometry (MS/MS) LC->MS elute Quantification Quantification MS->Quantification data

Caption: Workflow for LC-MS/MS quantification of acyl-CoAs.
Synthesis of this compound

While commercially available, this compound can be synthesized for use as a standard or substrate. Chemo-enzymatic methods are often employed.

General Chemo-Enzymatic Synthesis:

  • Chemical Synthesis of the Precursor: The corresponding 3-hydroxyoctadecanoic acid can be synthesized via various organic chemistry routes.

  • Enzymatic Ligation to Coenzyme A: Acyl-CoA synthetases can be used to ligate the free fatty acid to Coenzyme A in an ATP-dependent manner.

Alternatively, a common method involves the reaction of the corresponding acid anhydride (B1165640) with Coenzyme A.

Conclusion

This compound is a linchpin intermediate in the mitochondrial β-oxidation of stearic acid. Its metabolism, orchestrated by the mitochondrial trifunctional protein, is fundamental to cellular energy production. The intricate regulation of this pathway by signaling networks such as AMPK and SIRT3 underscores its importance in maintaining metabolic homeostasis. The experimental protocols detailed in this guide provide a framework for researchers to investigate the dynamics of this compound metabolism, offering valuable tools for advancing our understanding of fatty acid oxidation in health and disease. Further research into the specific kinetics of the enzymes acting on this substrate and the development of more targeted analytical methods will continue to illuminate the complex and vital role of fatty acid metabolism.

References

(S)-3-Hydroxyoctadecanoyl-CoA: A Technical Guide to its Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyoctadecanoyl-CoA is a pivotal intermediate in lipid metabolism, primarily involved in the mitochondrial fatty acid β-oxidation pathway and fatty acid elongation. As the hydroxylated derivative of stearoyl-CoA, its metabolism is crucial for energy homeostasis and the synthesis of essential lipids. Dysregulation of the enzymes that produce or consume this metabolite is associated with several inherited metabolic disorders. This technical guide provides an in-depth overview of the metabolic significance of this compound, including relevant quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Metabolic Pathways Involving this compound

This compound is a key intermediate in two major metabolic pathways:

  • Mitochondrial Fatty Acid β-Oxidation: This is a catabolic process that breaks down long-chain fatty acids to produce acetyl-CoA, FADH₂, and NADH, which are subsequently used for ATP production. This compound is formed in the second step of the β-oxidation spiral from trans-2-octadecenoyl-CoA by the action of enoyl-CoA hydratase. It is then oxidized to 3-oxooctadecanoyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase.[1]

  • Fatty Acid Elongation: This anabolic pathway extends the carbon chain of fatty acids. In the mitochondrial fatty acid elongation system, this compound can be an intermediate in the reverse of the β-oxidation pathway, ultimately leading to the formation of longer fatty acids.[2][3]

Quantitative Data

While specific kinetic data for this compound is limited in the literature, data for enzymes acting on long-chain acyl-CoAs provide valuable insights.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase with Various Chain Length Substrates

SubstrateVmax (units/mg)Km (µM)Source OrganismReference
Crotonyl-CoA (C4)2,48882Mycobacterium smegmatis[4]
Decenoyl-CoA (C10)-91Mycobacterium smegmatis[4]
Hexadecenoyl-CoA (C16)154105Mycobacterium smegmatis[4]

Note: The Vmax of enoyl-CoA hydratase generally decreases as the carbon chain length of the substrate increases.[4][5]

Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase with Various Chain Length Substrates

SubstrateRelative Vmax (%)Km (µM)Source OrganismReference
3-Hydroxybutyryl-CoA (C4)10011Pig heart[2]
3-Hydroxyoctanoyl-CoA (C8)1354.5Pig heart[2]
3-Hydroxydodecanoyl-CoA (C12)1102.5Pig heart[2]
3-Hydroxyhexadecanoyl-CoA (C16)652.5Pig heart[2]

Note: While the enzyme exhibits the highest activity with medium-chain substrates, the Km values for medium and long-chain substrates are comparable.[2]

Table 3: Concentrations of Long-Chain Acyl-CoAs in Rat Liver

Acyl-CoA SpeciesConcentration (nmol/g wet weight)Reference
Palmitoyl-CoA (C16:0)15.3 ± 2.1[6]
Stearoyl-CoA (C18:0)5.8 ± 0.8[6]
Oleoyl-CoA (C18:1)8.9 ± 1.2[6]

Metabolic Disorders

Deficiencies in the enzymes that metabolize long-chain 3-hydroxyacyl-CoAs lead to serious inherited metabolic disorders.

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This autosomal recessive disorder is caused by mutations in the HADHA gene, which encodes the α-subunit of the mitochondrial trifunctional protein (MTP).[7] This deficiency leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, including 3-hydroxyoctadecanoyl-CoA, and their corresponding acylcarnitines.[8][9] Clinical manifestations include hypoketotic hypoglycemia, cardiomyopathy, myopathy, and retinopathy.[10]

  • Mitochondrial Trifunctional Protein (MTP) Deficiency: This is a more severe disorder where all three enzymatic activities of the MTP (long-chain enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase, and long-chain 3-ketoacyl-CoA thiolase) are deficient.[7]

Experimental Protocols

Synthesis of this compound Standard

A standard of this compound is essential for accurate quantification. While not commercially available, it can be synthesized from 3-hydroxyoctadecanoic acid. A general method involves the activation of the carboxylic acid to an N-hydroxysuccinimide ester, followed by reaction with Coenzyme A.[11]

Materials:

  • 3-Hydroxyoctadecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (free acid)

  • Anhydrous dioxane

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

Procedure:

  • Activation of 3-Hydroxyoctadecanoic Acid:

    • Dissolve 3-hydroxyoctadecanoic acid and NHS in anhydrous dioxane.

    • Add DCC and stir the reaction mixture at room temperature for 12-16 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the resulting N-hydroxysuccinimide ester from an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Thioesterification with Coenzyme A:

    • Dissolve the purified N-hydroxysuccinimide ester of 3-hydroxyoctadecanoic acid in a minimal amount of dioxane.

    • Prepare a solution of Coenzyme A in aqueous sodium bicarbonate.

    • Add the ester solution dropwise to the Coenzyme A solution with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, purify the this compound by preparative HPLC.

Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of long-chain acyl-CoAs in biological samples.[4][12]

Sample Preparation (from tissue):

  • Homogenize approximately 100-200 mg of frozen tissue in a cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water).

  • Add an internal standard (e.g., ¹³C-labeled long-chain acyl-CoA).

  • Centrifuge to pellet the protein and debris.

  • Perform a solid-phase extraction (SPE) on the supernatant using a C18 cartridge to enrich for long-chain acyl-CoAs.[12]

  • Elute the acyl-CoAs, evaporate the solvent, and reconstitute in the initial mobile phase.

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water.[4]

  • Mobile Phase B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.[4]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. A common neutral loss of 507 Da (phosphoadenosine diphosphate) can be used for profiling acyl-CoAs.[12]

Coupled Spectrophotometric Assay for Long-Chain L-3-Hydroxyacyl-CoA Dehydrogenase

This assay measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA substrate.[2]

Reaction Mixture:

  • 100 mM potassium phosphate (B84403) buffer, pH 7.3

  • 0.5 mM NAD⁺

  • 50 µM this compound (substrate)

  • 0.1 mM Coenzyme A

  • 10 µg/mL 3-ketoacyl-CoA thiolase (coupling enzyme)

  • Enzyme sample (e.g., mitochondrial extract)

Procedure:

  • Prepare the reaction mixture without the substrate in a cuvette.

  • Incubate at 37°C for 5 minutes to allow for the reduction of any endogenous substrates.

  • Initiate the reaction by adding this compound.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The rate of NADH formation is proportional to the L-3-hydroxyacyl-CoA dehydrogenase activity.

Signaling Pathways and Logical Relationships

fatty_acid_beta_oxidation Stearoyl_CoA Stearoyl-CoA (C18:0) trans_2_Octadecenoyl_CoA trans-2-Octadecenoyl-CoA Stearoyl_CoA->trans_2_Octadecenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) S_3_Hydroxyoctadecanoyl_CoA This compound trans_2_Octadecenoyl_CoA->S_3_Hydroxyoctadecanoyl_CoA Enoyl-CoA Hydratase (+ H2O) _3_Oxooctadecanoyl_CoA 3-Oxooctadecanoyl-CoA S_3_Hydroxyoctadecanoyl_CoA->_3_Oxooctadecanoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Hexadecanoyl_CoA Hexadecanoyl-CoA (C16:0) _3_Oxooctadecanoyl_CoA->Hexadecanoyl_CoA 3-Ketoacyl-CoA Thiolase (+ CoA) Acetyl_CoA Acetyl-CoA _3_Oxooctadecanoyl_CoA->Acetyl_CoA

Caption: Mitochondrial β-oxidation of stearoyl-CoA.

lchad_deficiency S_3_Hydroxyoctadecanoyl_CoA This compound _3_Oxooctadecanoyl_CoA 3-Oxooctadecanoyl-CoA S_3_Hydroxyoctadecanoyl_CoA->_3_Oxooctadecanoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Accumulation Accumulation of Long-Chain 3-Hydroxyacyl-CoAs S_3_Hydroxyoctadecanoyl_CoA->Accumulation LCHAD_deficiency LCHAD Deficiency LCHAD_deficiency->S_3_Hydroxyoctadecanoyl_CoA Clinical_Manifestations Clinical Manifestations: - Hypoketotic Hypoglycemia - Cardiomyopathy - Myopathy - Retinopathy Accumulation->Clinical_Manifestations

Caption: Pathophysiology of LCHAD deficiency.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Quantitative_Results Quantitative_Results Data_Analysis->Quantitative_Results Quantification

Caption: Workflow for acyl-CoA quantification.

References

An In-depth Technical Guide to the Discovery and Characterization of Long-Chain 3-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain 3-hydroxyacyl-Coenzyme A (LC-3-OH-acyl-CoA) esters are pivotal intermediates in fatty acid metabolism, primarily known for their role in mitochondrial β-oxidation. The discovery and detailed characterization of these molecules have been crucial in understanding energy homeostasis and the pathophysiology of several metabolic diseases. This technical guide provides a comprehensive overview of the core aspects of LC-3-OH-acyl-CoA discovery and characterization, with a focus on data presentation, experimental protocols, and the visualization of key pathways and workflows.

The critical role of these molecules is underscored by the severe clinical manifestations of deficiencies in their metabolic pathways, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. This rare genetic disorder prevents the body from converting certain fats into energy, leading to serious health problems.[1][2] Variants in the HADHA gene are a primary cause of LCHAD deficiency, disrupting the function of the mitochondrial trifunctional protein and leading to an inability to properly process long-chain fatty acids.[3] This results in a failure to convert these fatty acids to energy and can lead to their accumulation, causing damage to the liver, heart, muscles, and retina.[3]

Biochemical Properties and Data

The biochemical properties of LC-3-OH-acyl-CoAs are fundamental to their biological function. These amphipathic molecules consist of a long hydrocarbon chain, a hydroxyl group at the third carbon position, and a Coenzyme A moiety linked via a thioester bond. Their physical properties, such as critical micelle concentration (CMC), are influenced by chain length and the presence of unsaturation.

PropertyPalmitoyl-CoA (C16:0)Stearoyl-CoA (C18:0)Oleoyl-CoA (C18:1)
Molecular Weight ( g/mol ) ~1006.3~1034.4~1032.4
Critical Micelle Concentration (µM) 7 - 250HighHigh
Thermodynamics of Micellization (in 0.011 M Tris, pH 8.3)
ΔH⁰ (kJ/mol)-6Not DeterminedNot Determined
ΔG⁰ (kJ/mol)-64Not DeterminedNot Determined
ΔS⁰ (J/mol·K)+193Not DeterminedNot Determined

Table 1: Physicochemical Properties of Selected Long-Chain Acyl-CoAs. The CMC values for palmitoyl-CoA can vary significantly depending on buffer conditions, pH, and ionic strength.[4] The thermodynamic parameters indicate that micelle formation is an entropically driven process.[4]

Signaling Pathways Involving Long-Chain Fatty Acyl-CoAs

While primarily associated with β-oxidation, the broader class of long-chain fatty acyl-CoAs, including their 3-hydroxy derivatives, are increasingly recognized for their roles in cellular signaling.

Long-chain fatty acids are known to act as signaling molecules by activating specific G-protein coupled receptors (GPCRs), such as GPR40 and GPR120.[5][6] This activation can influence a variety of physiological processes, including insulin (B600854) secretion and inflammatory responses.[5] Additionally, peroxisome proliferator-activated receptors (PPARs), a class of nuclear receptors, are activated by unsaturated fatty acids and their derivatives, playing a key role in the regulation of lipid metabolism.[7]

Although direct evidence for the specific signaling roles of LC-3-OH-acyl-CoAs is still emerging, their structural similarity to other signaling lipids suggests they may also participate in these pathways. Further research is needed to elucidate their specific targets and mechanisms of action.

fatty_acid_signaling LCFA Long-Chain Fatty Acids GPCR GPCRs (e.g., GPR40, GPR120) LCFA->GPCR Activates Nuclear_Receptor Nuclear Receptors (e.g., PPARs) LCFA->Nuclear_Receptor Activates G_protein G-Protein Signaling GPCR->G_protein Initiates Insulin_Secretion Insulin Secretion G_protein->Insulin_Secretion Inflammation Inflammatory Response G_protein->Inflammation Gene_Expression Gene Expression (Lipid Metabolism) Nuclear_Receptor->Gene_Expression Regulates

Signaling pathways activated by long-chain fatty acids.

Experimental Protocols

Synthesis and Purification of Long-Chain 3-Hydroxyacyl-CoAs

Purification Protocol (Adapted for Long-Chain Acyl-CoAs):

  • Homogenization: Homogenize tissue samples in a potassium phosphate (B84403) buffer (100 mM, pH 4.9).

  • Extraction: Add 2-propanol and then acetonitrile (B52724) to extract the acyl-CoAs.

  • Solid-Phase Purification: Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elution: Elute the bound acyl-CoAs with 2-propanol.

  • Concentration: Concentrate the eluent before HPLC analysis.

This modified extraction and purification method has been shown to increase recovery to 70-80%.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and robust method for the quantitative determination of long-chain acyl-CoAs.

Sample Preparation:

LC Separation:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of ammonium hydroxide and acetonitrile at a high pH (e.g., 10.5).

MS/MS Detection:

  • Ionization: Positive electrospray ionization (ESI).

  • Monitoring: Selective multireaction monitoring (MRM) is used to quantify specific acyl-CoAs. A neutral loss scan can also be employed for lipid profiling.[8]

This method has been validated for the quantification of physiological concentrations of several long-chain acyl-CoAs in tissue samples.[8]

lc_ms_workflow Sample_Prep Sample Preparation (Homogenization, Extraction) LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_MS Tandem Mass Spectrometry (MRM, Neutral Loss Scan) ESI->MS_MS Data_Analysis Data Analysis (Quantification, Profiling) MS_MS->Data_Analysis

Workflow for the quantitative analysis of long-chain acyl-CoAs by LC-MS/MS.
Enzyme Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

A coupled assay system can be used to measure the activity of L-3-hydroxyacyl-CoA dehydrogenase with substrates of varying chain lengths at physiological pH.

Principle:

The 3-ketoacyl-CoA product of the dehydrogenase reaction is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. This makes the overall reaction irreversible and eliminates product inhibition.

Protocol Outline:

  • Prepare a reaction mixture containing buffer at physiological pH, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.

  • Add the L-3-hydroxyacyl-CoA substrate of the desired chain length.

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase enzyme.

  • Monitor the rate of NADH formation spectrophotometrically at 340 nm.

This assay allows for the determination of kinetic parameters such as Km and Vmax for different long-chain substrates.

Conclusion

The discovery and characterization of long-chain 3-hydroxyacyl-CoAs have significantly advanced our understanding of fatty acid metabolism and its role in health and disease. The experimental protocols and analytical techniques outlined in this guide provide a framework for researchers and drug development professionals to further investigate these critical molecules. Future research into their specific signaling roles and the development of targeted therapeutics for related metabolic disorders hold great promise for improving human health.

References

Stereospecificity of 3-Hydroxyacyl-CoA Dehydrogenase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Enzyme's Exclusive Preference for (S)-Isomers in Fatty Acid β-Oxidation

This technical guide provides a comprehensive overview of the stereospecificity of 3-hydroxyacyl-CoA dehydrogenase (HADH), a critical enzyme in mitochondrial fatty acid β-oxidation. Tailored for researchers, scientists, and drug development professionals, this document details the enzyme's functional mechanism, presents quantitative data on its substrate preference, outlines detailed experimental protocols for activity assessment, and discusses the implications of its stereochemical fidelity.

Introduction

3-Hydroxyacyl-CoA dehydrogenase (HADH) (EC 1.1.1.35) is a pivotal oxidoreductase that catalyzes the third step of the mitochondrial fatty acid β-oxidation spiral.[1] This reaction involves the NAD+-dependent oxidation of an (S)-3-hydroxyacyl-CoA substrate to 3-ketoacyl-CoA, generating NADH.[1][2][3] The enzyme exhibits a profound and absolute stereospecificity for the (S)- or L-enantiomer of its substrate, a characteristic crucial for the precise sequential breakdown of fatty acids for energy production.[4][5] This guide explores the biochemical basis of this specificity and its significance in metabolic pathways. Different isoforms of the enzyme exist, including short-chain (SCHAD), medium-chain (MCHAD), and long-chain (LCHAD) dehydrogenases, which show preference for substrates of varying acyl chain lengths.[6][7]

Biochemical Basis of Stereospecificity

The strict stereospecificity of HADH arises from the precise three-dimensional architecture of its active site. The catalytic mechanism involves a highly conserved Glu-His catalytic dyad.[3] Molecular modeling and structural studies reveal that the active site is exquisitely shaped to accommodate only the (S)-3-hydroxyacyl-CoA isomer.[3] The specific orientation of the substrate's hydroxyl group at the C3 position relative to the catalytic histidine and the NAD+ cofactor is essential for the reaction to proceed. The (R)-isomer, with its hydroxyl group in the opposite orientation, cannot bind productively within the active site, preventing its oxidation. This lock-and-key mechanism ensures the correct metabolite is processed in the β-oxidation pathway.

It is important to note that while mitochondrial β-oxidation relies on (S)-specific dehydrogenases, peroxisomes contain a distinct pathway that utilizes a multifunctional enzyme with (R)-specific 3-hydroxyacyl-CoA dehydrogenase activity (also referred to as D-specific), which is involved in the metabolism of different substrates like bile acid intermediates.[2][8][9]

Quantitative Analysis of Stereospecificity

The enzymatic preference of HADH for (S)-3-hydroxyacyl-CoA is not merely a preference but an absolute requirement for catalysis. Studies on various HADH orthologs have consistently demonstrated high activity with the (S)-isomer and negligible to non-detectable activity with the (R)-isomer. This exclusivity is a cornerstone of fatty acid metabolism.

The table below summarizes kinetic data for HADH from Ralstonia eutropha and provides a qualitative comparison for the enzyme from Nitrosopumilus maritimus, illustrating this stark difference in substrate utilization.

Enzyme SourceSubstrate StereoisomerKm (µM)Vmax (µmol·min-1·mg-1)Relative Activity
Ralstonia eutropha FadB'(S)-3-Hydroxybutyryl-CoA48¹149¹100%
(R)-3-Hydroxybutyryl-CoAN/AN/AStrictly (S)-specific[4][5]
Nitrosopumilus maritimus(S)-3-Hydroxybutyryl-CoA26²144.8²100%
(R)-3-Hydroxybutyryl-CoAN/AN/ANo activity detected[10]

¹Data for the reverse reaction (acetoacetyl-CoA reduction). The enzyme was found to be strictly stereospecific for the (S)-isomer in the oxidative direction.[4][5] ²Data for the reverse reaction (acetoacetyl-CoA reduction).[10]

Metabolic Pathway Context

HADH functions as a critical checkpoint in the fatty acid β-oxidation cycle. The strict stereospecificity ensures that only the correct L-isomer, produced by the preceding enzyme, enoyl-CoA hydratase, is processed. This prevents the formation of metabolic dead-ends and maintains the efficiency of the energy production pathway.

Beta_Oxidation_Cycle cluster_nadh cluster_acetylcoa AcylCoA Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA AcylCoA:e->EnoylCoA:w Acyl-CoA Dehydrogenase HydroxyacylCoA (S)-3-Hydroxyacyl-CoA EnoylCoA:e->HydroxyacylCoA:w Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA:e->KetoacylCoA:w 3-Hydroxyacyl-CoA Dehydrogenase (HADH) NAD NAD+ ShorterAcylCoA Acyl-CoA (Cn-2) KetoacylCoA:n->ShorterAcylCoA:s β-Ketoacyl-CoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA ShorterAcylCoA:s->AcylCoA:n Next Cycle NADH NADH + H+ NAD->NADH HADH

Figure 1. The role of HADH in the mitochondrial fatty acid β-oxidation cycle.

Experimental Protocols

Determining the activity and stereospecificity of HADH can be accomplished using a continuous spectrophotometric assay. The protocol below details a standard method.

Principle

The activity of HADH is typically measured in the reverse (reductive) direction due to more favorable reaction equilibrium. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ as acetoacetyl-CoA is reduced to (S)-3-hydroxybutyryl-CoA. To test for stereospecificity, one would perform parallel assays using purified (S)- and (R)-3-hydroxyacyl-CoA substrates in the forward (oxidative) direction, monitoring the increase in absorbance at 340 nm from the reduction of NAD+.

Reagents and Buffers
  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.3.

  • NADH Solution: 6.4 mM NADH, prepared fresh in cold Assay Buffer.

  • Substrate Solution: 5.4 mM S-Acetoacetyl-CoA, prepared in Assay Buffer and kept on ice.

  • Enzyme Solution: Purified HADH diluted in cold Assay Buffer to a working concentration (e.g., 0.2 - 0.7 units/mL).

Procedure (Reverse Reaction)
  • Set up a spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 37°C).

  • In a 1.5 mL cuvette, prepare the reaction mixture by adding:

    • 2.80 mL of Assay Buffer

    • 0.05 mL of NADH Solution

    • 0.05 mL of Substrate Solution (Acetoacetyl-CoA)

  • Mix the contents by inversion and place the cuvette in the spectrophotometer.

  • Equilibrate the mixture to the assay temperature and monitor the baseline absorbance until it is stable.

  • Initiate the reaction by adding 0.1 mL of the Enzyme Solution to the cuvette.

  • Immediately mix by inversion and begin recording the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Perform a blank reaction by substituting the enzyme solution with an equal volume of Assay Buffer to measure any non-enzymatic NADH oxidation.

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

Data Analysis

The enzyme activity is calculated using the Beer-Lambert law. The rate of change in absorbance (ΔA340/min) is converted to enzyme units (µmol of NADH oxidized per minute) using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

One unit (U) of HADH activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA per minute under the specified conditions.

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, NADH, Substrate) start->prep_reagents prep_cuvette Pipette Reagents into Cuvette prep_reagents->prep_cuvette equilibrate Equilibrate to 37°C & Record Baseline A340 prep_cuvette->equilibrate add_enzyme Initiate Reaction: Add Enzyme Solution equilibrate->add_enzyme record_data Record Decrease in A340 for 5 minutes add_enzyme->record_data analyze Calculate Activity (ΔA/min) record_data->analyze end End analyze->end

Figure 2. Experimental workflow for the spectrophotometric assay of HADH activity.

Implications for Research and Drug Development

The absolute stereospecificity of HADH is a critical consideration for several fields:

  • Metabolic Research: Understanding this specificity is fundamental to modeling fatty acid metabolism and diagnosing inherited metabolic disorders where HADH activity is deficient.[6][11]

  • Drug Development: For therapeutic agents designed to modulate fatty acid oxidation, the stereochemistry of inhibitors or modulators is paramount. Non-specific compounds could lead to off-target effects or inactivity. Targeting HADH requires compounds that can fit precisely into the (S)-isomer-specific active site.

  • Biotechnology: In synthetic biology applications, HADH can be used for the stereospecific production of chiral alcohols from keto-precursors, leveraging its precise enantioselectivity.[4]

Conclusion

3-Hydroxyacyl-CoA dehydrogenase is a paradigm of enzymatic stereospecificity. Its unwavering commitment to the (S)-enantiomer of its 3-hydroxyacyl-CoA substrate is dictated by the intricate structure of its active site and is essential for the flawless operation of the fatty acid β-oxidation pathway. For scientists in basic research and drug development, a thorough understanding and precise measurement of this activity are indispensable for advancing our knowledge of metabolism and creating targeted therapeutics.

References

cellular localization of (S)-3-hydroxyoctadecanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Localization of (S)-3-Hydroxyoctadecanoyl-CoA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical intermediate in the catabolism of octadecanoic acid (stearic acid), formed during the third step of the fatty acid β-oxidation pathway. The synthesis of this molecule is not confined to a single cellular location but occurs in two primary organelles: mitochondria and peroxisomes. The vast majority of β-oxidation for long-chain fatty acids, aimed at energy production, occurs in the mitochondria, catalyzed by the mitochondrial trifunctional protein (MTP). Peroxisomes also possess a β-oxidation pathway, primarily responsible for chain-shortening very-long-chain fatty acids and other specific lipid molecules that cannot be initially processed by mitochondria. This dual localization highlights a metabolic cooperation between the two organelles. Understanding the specific roles and regulation of the enzymes in these compartments—primarily the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of MTP in mitochondria and the dehydrogenase domains of bifunctional enzymes in peroxisomes—is crucial for research into metabolic disorders and the development of targeted therapeutics.

Introduction to this compound

This compound is the product of the hydration of trans-Δ²-octadecenoyl-CoA, a key step in the sequential breakdown of the 18-carbon saturated fatty acid, stearic acid. This process, known as β-oxidation, systematically shortens the fatty acyl-CoA chain by two carbons per cycle, generating acetyl-CoA, NADH, and FADH₂.[1] The enzymes responsible for this pathway are primarily located within the mitochondria and peroxisomes, establishing these organelles as the principal sites for this compound synthesis.[2]

Primary Sites of Synthesis: Mitochondria and Peroxisomes

The breakdown of fatty acids is spatially segregated within the cell, with distinct but cooperative roles for mitochondria and peroxisomes.

Mitochondrial Synthesis

Mitochondria are the primary powerhouse of the cell and the main site for the β-oxidation of short, medium, and long-chain fatty acids to generate ATP.[1] The entire enzymatic machinery for this process is located in the mitochondrial matrix and the inner mitochondrial membrane.[1][3]

For long-chain fatty acids like octadecanoyl-CoA, the final three steps of each β-oxidation cycle are catalyzed by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP) .[4] MTP is a hetero-octameric complex associated with the inner mitochondrial membrane, composed of four α-subunits and four β-subunits.[4]

  • α-Subunit (encoded by HADHA) : This subunit contains two enzymatic activities: long-chain 2-enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) . The LCHAD activity is responsible for oxidizing the hydroxyl group of this compound to form 3-ketooctadecanoyl-CoA.[5][6][7] Therefore, the synthesis of the precursor, this compound, is implicitly tied to the hydratase activity of this same subunit.

  • β-Subunit (encoded by HADHB) : This subunit possesses the long-chain 3-ketoacyl-CoA thiolase activity, which cleaves the 3-ketoacyl-CoA intermediate.[8]

Mutations in the HADHA gene can lead to LCHAD deficiency, a disorder that specifically impairs the oxidation of long-chain fatty acids and underscores the critical role of MTP in this pathway.[5][7]

G cluster_mito Inner Mitochondrial Membrane Octadecanoyl-CoA Octadecanoyl-CoA trans-d2-Octadecenoyl-CoA trans-d2-Octadecenoyl-CoA Octadecanoyl-CoA->trans-d2-Octadecenoyl-CoA  ACADVL (FAD -> FADH2) S-3-hydroxyoctadecanoyl-CoA S-3-hydroxyoctadecanoyl-CoA trans-d2-Octadecenoyl-CoA->S-3-hydroxyoctadecanoyl-CoA MTP (Hydratase) 3-Keto-octadecanoyl-CoA 3-Keto-octadecanoyl-CoA S-3-hydroxyoctadecanoyl-CoA->3-Keto-octadecanoyl-CoA MTP (Dehydrogenase) (NAD+ -> NADH) Hexadecanoyl-CoA Hexadecanoyl-CoA 3-Keto-octadecanoyl-CoA->Hexadecanoyl-CoA MTP (Thiolase) (CoA-SH) Acetyl-CoA Acetyl-CoA 3-Keto-octadecanoyl-CoA->Acetyl-CoA MTP Mitochondrial Trifunctional Protein (MTP) Enoyl-CoA Hydratase (HADHA) L-3-Hydroxyacyl-CoA Dehydrogenase (HADHA) 3-Ketoacyl-CoA Thiolase (HADHB)

Fig 1. Mitochondrial β-oxidation pathway for octadecanoyl-CoA.
Peroxisomal Synthesis

Peroxisomes are organelles that house a distinct β-oxidation pathway. In animals, this pathway is primarily responsible for the initial breakdown of substrates that are poorly handled by mitochondria, such as very-long-chain fatty acids (VLCFAs, >C22), branched-chain fatty acids, and dicarboxylic acids.[9][10] Peroxisomal β-oxidation is a chain-shortening process; it typically does not proceed to completion. The resulting medium-chain acyl-CoAs are then transported to mitochondria for full oxidation.[2]

The peroxisomal pathway utilizes a different set of enzymes.[10] The hydration and subsequent dehydrogenation steps are catalyzed by multifunctional enzymes:

  • Peroxisomal Bifunctional Enzyme (EHHADH or L-PBE)

  • Peroxisomal Multifunctional Enzyme Type 2 (HSD17B4 or D-PBE)

These enzymes possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[11] A key distinction of the peroxisomal pathway is the first step, which is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX) that produces hydrogen peroxide (H₂O₂) instead of FADH₂.[9]

G cluster_perox Peroxisome VLCFA-CoA VLCFA-CoA trans-d2-Enoyl-CoA trans-d2-Enoyl-CoA VLCFA-CoA->trans-d2-Enoyl-CoA  ACOX (O2 -> H2O2) S-3-hydroxyacyl-CoA S-3-hydroxyacyl-CoA trans-d2-Enoyl-CoA->S-3-hydroxyacyl-CoA MFP (Hydratase) 3-Ketoacyl-CoA 3-Ketoacyl-CoA S-3-hydroxyacyl-CoA->3-Ketoacyl-CoA MFP (Dehydrogenase) (NAD+ -> NADH) Shortened Acyl-CoA Shortened Acyl-CoA 3-Ketoacyl-CoA->Shortened Acyl-CoA Thiolase (CoA-SH) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Mitochondria Mitochondria Shortened Acyl-CoA->Mitochondria Export MFP Multifunctional Protein (EHHADH/HSD17B4) Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase

Fig 2. General peroxisomal β-oxidation pathway.

Quantitative Data and Functional Comparison

While precise quantitative proteomics data for the distribution of specific β-oxidation enzymes across organelles can be context- and tissue-dependent, a functional comparison highlights their distinct roles. The mitochondrial pathway is geared towards high-efficiency energy production from common dietary fatty acids, whereas the peroxisomal pathway serves specialized roles, including detoxification.[2][12] For example, one study in rat liver estimated that for a specific xenobiotic fatty acid, about 60% of its β-oxidation was peroxisomal, a figure that rose to 85% after treatment with a peroxisome proliferator.[13] This underscores the substrate-specific importance of the peroxisomal pathway.

FeatureMitochondrial β-OxidationPeroxisomal β-Oxidation
Primary Location Inner mitochondrial membrane/matrix[1]Peroxisomal matrix[14]
Primary Substrates Short, Medium, & Long-Chain Fatty Acids (C4-C20)[3]Very-Long-Chain (>C22), Branched-Chain, Dicarboxylic Fatty Acids[9][10]
First Enzyme Acyl-CoA Dehydrogenase (produces FADH₂)[10]Acyl-CoA Oxidase (produces H₂O₂)[10]
Hydratase/Dehydrogenase Mitochondrial Trifunctional Protein (MTP)[4]Multifunctional Proteins (EHHADH, HSD17B4)[11]
Energy Coupling Directly coupled to electron transport chain for ATP synthesis[9]Not directly coupled to ATP synthesis; less efficient energy source[9]
Primary Function ATP production for cellular energy[2]Chain-shortening of complex FAs; detoxification[2][12]
Pathway Completion Complete degradation to acetyl-CoA[2]Incomplete; shortened acyl-CoAs exported to mitochondria[2]

Experimental Protocols for Determining Cellular Localization

Determining the subcellular location of this compound synthesis relies on identifying the location of the responsible enzymes, such as LCHAD (HADHA) and EHHADH.

Protocol 1: Subcellular Fractionation via Differential Centrifugation

This technique separates organelles based on their size, shape, and density.[15]

  • Homogenization : Harvest cultured cells or minced tissue and gently homogenize in an isotonic buffer (e.g., sucrose (B13894) buffer with protease inhibitors) using a Dounce homogenizer to break the plasma membrane while keeping organelles intact.

  • Nuclear Pellet : Centrifuge the homogenate at low speed (e.g., 600-1,000 x g for 10 minutes at 4°C). The pellet will contain nuclei and intact cells.

  • Mitochondrial/Peroxisomal Pellet : Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g for 20 minutes at 4°C). The resulting pellet is the "heavy mitochondrial fraction," enriched in mitochondria and peroxisomes.[16] The supernatant is the cytosolic fraction.

  • Further Purification (Optional) : For cleaner separation of mitochondria from peroxisomes, resuspend the pellet from step 3 and layer it onto a density gradient (e.g., sucrose or Percoll) followed by ultracentrifugation.[17] Fractions are then collected and analyzed.

  • Microsomal Fraction : The supernatant from step 3 can be ultracentrifuged at 100,000 x g for 1 hour to pellet the microsomal fraction (endoplasmic reticulum).

Protocol 2: Immunoblotting for Enzyme Detection
  • Protein Quantification : Determine the protein concentration of each subcellular fraction from Protocol 1 using a standard method like the BCA assay.

  • SDS-PAGE : Load equal amounts of protein from each fraction onto a polyacrylamide gel and separate by size via electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection :

    • Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate with primary antibodies targeting the enzymes of interest (e.g., rabbit anti-HADHA, mouse anti-EHHADH). Include antibodies for organelle-specific markers to validate the fractionation (e.g., anti-TOM20 for mitochondria, anti-PMP70 or anti-Catalase for peroxisomes, anti-GAPDH for cytosol).

    • Wash and incubate with species-specific, enzyme-conjugated secondary antibodies (e.g., HRP-conjugated anti-rabbit IgG).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence and enrichment of a band in a specific fraction indicate the enzyme's location.

Protocol 3: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This spectrophotometric assay measures the NAD⁺/NADH-dependent activity of HADH enzymes in the isolated fractions.[18] The reverse reaction (reduction of a 3-ketoacyl-CoA) is often more convenient to measure.

  • Reaction Mixture : In a quartz cuvette, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.3). Add a known amount of protein from the subcellular fraction. Add NADH to a final concentration of ~0.1-0.2 mM.

  • Reaction Initiation : Start the reaction by adding the substrate, S-acetoacetyl-CoA (a short-chain analog), to a final concentration of ~0.1 mM.

  • Measurement : Immediately place the cuvette in a spectrophotometer thermostatted to 37°C. Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

  • Calculation : Calculate the rate of activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Higher activity in a fraction indicates the presence of active HADH enzymes. Note that this assay does not distinguish between different HADH isozymes.[11]

G Start Start Homogenization Cell/Tissue Homogenization (Isotonic Buffer) Start->Homogenization Centrifuge1 Low-Speed Centrifugation (~1,000 x g) Homogenization->Centrifuge1 Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Supernatant Pellet1 Nuclear Pellet Centrifuge1->Pellet1 Pellet Centrifuge2 High-Speed Centrifugation (~15,000 x g) Supernatant1->Centrifuge2 Analysis Analysis of Fractions Pellet1->Analysis Supernatant2 Cytosolic Fraction Centrifuge2->Supernatant2 Supernatant Pellet2 Mitochondrial/Peroxisomal Fraction Centrifuge2->Pellet2 Pellet Supernatant2->Analysis Pellet2->Analysis WesternBlot Western Blot (HADHA, EHHADH, Markers) Analysis->WesternBlot EnzymeAssay HADH Activity Assay Analysis->EnzymeAssay

Fig 3. Experimental workflow for subcellular localization.
Protocol 4: Immunofluorescence Microscopy

This method allows for the direct visualization of an enzyme's location within intact cells.[19]

  • Cell Culture : Grow adherent cells on glass coverslips.

  • Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde for 15-20 minutes. Wash with PBS, then permeabilize the membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.

  • Blocking : Incubate coverslips in a blocking buffer (e.g., 2% normal goat serum in PBS) for 1 hour to reduce nonspecific antibody binding.[19]

  • Primary Antibody Incubation : Incubate with a primary antibody cocktail containing, for example, a rabbit anti-HADHA antibody and a mouse anti-TOM20 (mitochondrial marker) antibody, diluted in blocking buffer, overnight at 4°C.

  • Secondary Antibody Incubation : Wash thoroughly with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit IgG Alexa Fluor 488 [green] and goat anti-mouse IgG Alexa Fluor 594 [red]) for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging : Wash again, then mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus). Image using a confocal microscope. Co-localization of the HADHA signal (green) with the TOM20 signal (red) would confirm its mitochondrial location.

References

An In-depth Technical Guide to the Enzymes Metabolizing (S)-3-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyoctadecanoyl-CoA is a key intermediate in the mitochondrial and peroxisomal metabolism of long-chain and very-long-chain fatty acids. Its metabolic fate is crucial for cellular energy homeostasis, and dysregulation of its metabolizing enzymes is associated with several inherited metabolic disorders. This technical guide provides a comprehensive overview of the core enzymes involved in the metabolism of this compound, including their kinetic properties, detailed experimental protocols for their characterization, and the metabolic pathways in which they operate.

Core Enzymes and Metabolic Pathways

The primary enzymes responsible for the metabolism of this compound are integral components of the fatty acid β-oxidation pathway. This process occurs in both mitochondria and peroxisomes, with distinct enzyme systems in each organelle.

Mitochondrial β-Oxidation:

In the mitochondria, the metabolism of long-chain acyl-CoAs, including this compound, is carried out by the mitochondrial trifunctional protein (MTP) .[1][2] MTP is a hetero-octameric complex composed of four α-subunits (encoded by the HADHA gene) and four β-subunits (encoded by the HADHB gene).[3][4][5][6][7][8] The α-subunit harbors two enzymatic activities: long-chain enoyl-CoA hydratase (LCEH) and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) . The β-subunit contains the long-chain 3-ketoacyl-CoA thiolase (LCKT) activity.[3][4]

The two key reactions involving this compound within the MTP complex are:

  • Dehydrogenation by Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): This enzyme catalyzes the NAD+-dependent oxidation of this compound to 3-oxooctadecanoyl-CoA.

  • Dehydration by Long-Chain Enoyl-CoA Hydratase (LCEH): This enzyme catalyzes the reversible dehydration of this compound to form trans-2-octadecenoyl-CoA.

Peroxisomal β-Oxidation:

Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs). The corresponding enzymatic activities are carried out by the peroxisomal bifunctional enzyme (PBE) , also known as EHHADH.[9][10][11][12][13] PBE is a single polypeptide with both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

The metabolic pathway for this compound in both mitochondria and peroxisomes is a critical part of the fatty acid β-oxidation spiral, leading to the sequential shortening of the fatty acyl chain and the production of acetyl-CoA.

fatty_acid_beta_oxidation cluster_mitochondrion Mitochondrial Matrix acyl_coa Long-Chain Acyl-CoA enoyl_coa trans-2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (VLCAD/LCAD) FAD -> FADH2 hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA (this compound) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (MTP α-subunit) + H2O ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (MTP α-subunit) NAD+ -> NADH + H+ shortened_acyl_coa Acyl-CoA (n-2) ketoacyl_coa->shortened_acyl_coa Thiolase (MTP β-subunit) + CoA-SH acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase (MTP β-subunit) + CoA-SH shortened_acyl_coa->acyl_coa Next cycle

Figure 1: Mitochondrial β-oxidation pathway for long-chain fatty acids.

Quantitative Data

Specific kinetic data for the enzymatic metabolism of this compound (C18) is not extensively reported in the literature. The available quantitative data is primarily for long-chain substrates up to hexadecanoyl-CoA (C16), which can serve as a reasonable approximation. The challenges in working with very-long-chain acyl-CoAs, such as their limited solubility in aqueous buffers, have made detailed kinetic studies difficult.

Table 1: Kinetic Parameters of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) from Pig Heart

SubstrateKm (µM)Vmax (µmol/min/mg)
3-Hydroxypalmitoyl-CoA (C16)5.518.2
3-Hydroxymyristoyl-CoA (C14)4.925.0
3-Hydroxylauroyl-CoA (C12)5.233.3
3-Hydroxydecanoyl-CoA (C10)6.145.5

Data extrapolated from studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase.

Table 2: Substrate Specificity of Enoyl-CoA Hydratase

SubstrateRelative Activity (%)
Crotonyl-CoA (C4)100
Hexenoyl-CoA (C6)95
Octenoyl-CoA (C8)88
Decenoyl-CoA (C10)75
Dodecenoyl-CoA (C12)60
Tetradecenoyl-CoA (C14)45
Hexadecenoyl-CoA (C16)30

Data represents typical substrate specificity profiles for enoyl-CoA hydratases, showing decreasing activity with increasing chain length.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a prerequisite for enzymatic assays. Chemo-enzymatic methods are often employed for the synthesis of acyl-CoA thioesters.

Protocol: Chemo-Enzymatic Synthesis of Long-Chain Acyl-CoAs

  • Activation of the Carboxylic Acid: 3-hydroxyoctadecanoic acid is activated to its corresponding N-hydroxysuccinimide (NHS) ester.

  • Thioesterification with Coenzyme A: The activated NHS ester is then reacted with the free thiol group of Coenzyme A (CoA-SH) in a suitable buffer (e.g., sodium bicarbonate, pH 8.5) to form the thioester linkage.

  • Purification: The resulting this compound is purified by reversed-phase high-performance liquid chromatography (HPLC).

synthesis_workflow start 3-Hydroxyoctadecanoic Acid activation Activation to NHS Ester start->activation reaction Reaction with CoA-SH activation->reaction purification HPLC Purification reaction->purification product This compound purification->product

Figure 2: Workflow for the synthesis of this compound.

Assay for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

A continuous spectrophotometric assay can be used to measure the activity of LCHAD. The assay monitors the reduction of NAD+ to NADH at 340 nm.

Protocol: Spectrophotometric Assay of LCHAD

  • Reagents:

    • 100 mM Potassium phosphate (B84403) buffer, pH 7.2

    • 1 mM NAD+

    • 100 µM this compound (solubilized with a detergent like Triton X-100 to prevent micelle formation)

    • Purified LCHAD or mitochondrial extract

  • Procedure:

    • Prepare a reaction mixture containing the buffer and NAD+.

    • Add the enzyme preparation and incubate for 2-3 minutes at 37°C to equilibrate.

    • Initiate the reaction by adding the this compound substrate.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Note on Substrate Solubility: Long-chain acyl-CoAs are poorly soluble in aqueous buffers and can form micelles, which affects their availability to the enzyme.[14] It is crucial to include a non-ionic detergent like Triton X-100 or to use a coupled assay system to keep the substrate concentration below its critical micelle concentration.

Assay for Long-Chain Enoyl-CoA Hydratase (LCEH) Activity

The activity of LCEH can be determined by monitoring the decrease in absorbance of the trans-2-enoyl-CoA substrate at around 263 nm. However, for long-chain substrates, an HPLC-based method is often more reliable for quantifying the formation of the 3-hydroxyacyl-CoA product.

Protocol: HPLC-Based Assay for LCEH

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 100 µM trans-2-octadecenoyl-CoA

    • Purified LCEH or mitochondrial extract

  • Procedure:

    • Set up the enzymatic reaction by combining the buffer, substrate, and enzyme.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding an acid (e.g., perchloric acid) and centrifuging to remove precipitated protein.

    • Analyze the supernatant by reversed-phase HPLC with a C18 column.

    • Monitor the elution profile at 260 nm.

    • Quantify the amount of this compound formed by comparing its peak area to a standard curve.

assay_workflow cluster_lchad LCHAD Assay cluster_lceh LCEH Assay (HPLC) lchad_start Prepare Reaction Mix (Buffer, NAD+) lchad_enzyme Add Enzyme lchad_start->lchad_enzyme lchad_substrate Add Substrate (this compound) lchad_enzyme->lchad_substrate lchad_measure Monitor NADH production (Absorbance at 340 nm) lchad_substrate->lchad_measure lceh_start Incubate Enzyme + Substrate (trans-2-octadecenoyl-CoA) lceh_stop Stop Reaction lceh_start->lceh_stop lceh_hplc HPLC Analysis lceh_stop->lceh_hplc lceh_quantify Quantify Product (this compound) lceh_hplc->lceh_quantify

Figure 3: Experimental workflows for LCHAD and LCEH activity assays.

Conclusion

The metabolism of this compound is a critical step in fatty acid oxidation, catalyzed by the mitochondrial trifunctional protein and the peroxisomal bifunctional enzyme. While specific kinetic data for this C18 substrate remains elusive, the provided protocols and data for similar long-chain substrates offer a robust framework for its study. Further research focusing on the kinetic characterization of these enzymes with very-long-chain substrates is warranted to gain a more complete understanding of their roles in health and disease. This knowledge is essential for the development of novel diagnostic and therapeutic strategies for disorders of fatty acid metabolism.

References

The Central Role of (S)-3-Hydroxyoctadecanoyl-CoA in Peroxisomal β-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal β-oxidation is a critical metabolic pathway, primarily responsible for the degradation of very long-chain fatty acids (VLCFAs, ≥C22), branched-chain fatty acids, and certain dicarboxylic acids that are not efficiently metabolized by mitochondria.[1][2] This guide provides an in-depth technical overview of the pivotal role of (S)-3-hydroxyoctadecanoyl-CoA, a key intermediate in the breakdown of straight-chain VLCFAs within the peroxisome. Understanding the enzymology, kinetics, and regulation of this specific step is crucial for research into inherited metabolic disorders, such as X-linked adrenoleukodystrophy, and for the development of therapeutic interventions targeting fatty acid metabolism.

The Peroxisomal β-Oxidation Pathway of Straight-Chain Fatty Acids

The β-oxidation of a saturated fatty acid like octadecanoic acid (C18:0) in peroxisomes proceeds through a cycle of four enzymatic reactions, culminating in the shortening of the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA. This compound is the product of the second step and the substrate for the third step in this spiral.

Diagram of the Peroxisomal β-Oxidation Spiral

Peroxisomal_Beta_Oxidation Octadecanoyl_CoA Octadecanoyl-CoA (C18:0) trans_2_Octadecenoyl_CoA trans-Δ²-Octadecenoyl-CoA Octadecanoyl_CoA->trans_2_Octadecenoyl_CoA Acyl-CoA Oxidase (ACOX1) FAD -> FADH₂ O₂ -> H₂O₂ S_3_hydroxyoctadecanoyl_CoA This compound trans_2_Octadecenoyl_CoA->S_3_hydroxyoctadecanoyl_CoA L-Bifunctional Enzyme (EHHADH) Enoyl-CoA Hydratase activity + H₂O _3_Ketoacyl_CoA 3-Keto-octadecanoyl-CoA S_3_hydroxyoctadecanoyl_CoA->_3_Ketoacyl_CoA L-Bifunctional Enzyme (EHHADH) L-3-Hydroxyacyl-CoA Dehydrogenase activity NAD⁺ -> NADH + H⁺ Hexadecanoyl_CoA Hexadecanoyl-CoA (C16:0) _3_Ketoacyl_CoA->Hexadecanoyl_CoA Peroxisomal Thiolase (ACAA1) + CoA-SH Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA out Hexadecanoyl_CoA->out To next cycle in in->Octadecanoyl_CoA

Caption: The core reactions of peroxisomal β-oxidation for a C18 fatty acid.

The L-Bifunctional Enzyme (EHHADH): A Key Player

In contrast to the mitochondrial pathway, which utilizes separate enzymes for the second and third steps of β-oxidation, peroxisomes employ a multifunctional enzyme for straight-chain fatty acyl-CoAs.[2] The L-bifunctional enzyme (EHHADH) , also known as peroxisomal multifunctional enzyme 1 (MFP-1), catalyzes both the hydration of trans-Δ²-enoyl-CoA to (S)-3-hydroxyacyl-CoA and the subsequent dehydrogenation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[3][4]

The dehydrogenase activity resides in the C-terminal domain of EHHADH and is specific for the (S)-stereoisomer of 3-hydroxyacyl-CoA substrates.[3][5] This stereospecificity distinguishes it from the D-bifunctional enzyme (HSD17B4), which is involved in the β-oxidation of branched-chain fatty acids and produces (R)-3-hydroxyacyl-CoA intermediates.[3]

Quantitative Data
Substrate Chain LengthEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
C4-C16Pig Heart Mitochondria2.5 - 5.5Highest with C8-C12[6]
C26Rat/Mouse PeroxisomesNot specifiedActive[7]

Note: The data for pig heart mitochondria is provided as a reference for the general substrate preference of L-3-hydroxyacyl-CoA dehydrogenases. Peroxisomal EHHADH is expected to have a higher affinity for longer chain substrates.

Experimental Protocols

Isolation of Peroxisomes from Mammalian Liver

This protocol is adapted from established methods for obtaining highly purified peroxisomes for enzymatic and metabolic studies.[1][8][9][10]

Materials:

  • Fresh or frozen liver tissue

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM MOPS, pH 7.2, 1 mM EDTA, and a protease inhibitor cocktail)

  • Density gradient medium (e.g., Nycodenz or OptiPrep™)

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Mince the liver tissue and homogenize in ice-cold homogenization buffer.

  • Perform differential centrifugation to obtain a light mitochondrial fraction (L-fraction), which is enriched in peroxisomes and mitochondria.

  • Layer the L-fraction onto a pre-formed density gradient (e.g., a discontinuous Nycodenz gradient).

  • Centrifuge at high speed (e.g., 100,000 x g) for a specified time.

  • Carefully collect the peroxisomal fraction, which will be located at a higher density than mitochondria and lysosomes.

  • Wash the isolated peroxisomes in buffer to remove the gradient medium.

  • Assess the purity of the peroxisomal fraction by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).

Diagram of Peroxisome Isolation Workflow

Peroxisome_Isolation cluster_0 Differential Centrifugation cluster_1 Density Gradient Centrifugation Liver_Tissue Liver Tissue Homogenate Homogenate Liver_Tissue->Homogenate Homogenization Post_Nuclear_Supernatant Post-Nuclear Supernatant Homogenate->Post_Nuclear_Supernatant Low-speed centrifugation Light_Mitochondrial_Fraction Light Mitochondrial Fraction (L-Fraction) Post_Nuclear_Supernatant->Light_Mitochondrial_Fraction High-speed centrifugation Gradient Nycodenz/OptiPrep™ Gradient Light_Mitochondrial_Fraction->Gradient Layering Fractions Collect Fractions Gradient->Fractions Ultracentrifugation Isolated_Peroxisomes Isolated Peroxisomes Fractions->Isolated_Peroxisomes Purity Assessment

Caption: A simplified workflow for the isolation of peroxisomes.

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the NAD⁺-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[6][11]

Materials:

  • Isolated peroxisomes or purified EHHADH

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.3)

  • NAD⁺ solution

  • This compound substrate (can be synthesized or purchased)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture in a cuvette containing the assay buffer and NAD⁺.

  • Add the enzyme source (isolated peroxisomes or purified EHHADH) to the cuvette and incubate to reach temperature equilibrium.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Analysis of Peroxisomal β-Oxidation Intermediates by LC-MS/MS

This method allows for the sensitive and specific quantification of acyl-CoA intermediates, including this compound.[12][13][14][15]

Materials:

  • Isolated peroxisomes incubated with octadecanoyl-CoA

  • Internal standards (e.g., deuterated acyl-CoAs)

  • Solvents for extraction (e.g., acetonitrile, isopropanol)

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Perform an in vitro β-oxidation assay using isolated peroxisomes and octadecanoyl-CoA.

  • Stop the reaction and add internal standards.

  • Extract the acyl-CoA esters from the reaction mixture using a suitable solvent system.

  • Purify and concentrate the acyl-CoAs using SPE.

  • Analyze the sample by LC-MS/MS, using multiple reaction monitoring (MRM) to specifically detect and quantify this compound and other intermediates.

Regulation of EHHADH and Peroxisomal β-Oxidation

The expression of the EHHADH gene, along with other genes encoding peroxisomal β-oxidation enzymes, is primarily regulated at the transcriptional level by the peroxisome proliferator-activated receptor alpha (PPARα).[2][16][17][18]

PPARα is a ligand-activated nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR).[19] This heterodimer binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[20][21] Ligands for PPARα include fatty acids and their derivatives, as well as synthetic compounds like fibrate drugs. Upon ligand binding, the PPARα/RXR heterodimer recruits coactivator proteins and initiates the transcription of genes involved in fatty acid catabolism, including EHHADH.[22][23]

Diagram of PPARα Signaling Pathway

PPARa_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Fatty_Acids Fatty Acids / Fibrates (Ligands) PPARa PPARα Fatty_Acids->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (in EHHADH promoter) PPARa_RXR->PPRE Binding EHHADH_Gene EHHADH Gene PPRE->EHHADH_Gene Transcriptional Activation EHHADH_mRNA EHHADH mRNA EHHADH_Gene->EHHADH_mRNA Transcription EHHADH_Protein EHHADH Protein (L-Bifunctional Enzyme) EHHADH_mRNA->EHHADH_Protein Translation Peroxisome Peroxisome EHHADH_Protein->Peroxisome Import

Caption: Transcriptional regulation of EHHADH by PPARα.

Conclusion

This compound is a central metabolite in the peroxisomal β-oxidation of straight-chain very long-chain fatty acids. Its conversion to 3-keto-octadecanoyl-CoA, catalyzed by the L-3-hydroxyacyl-CoA dehydrogenase domain of the L-bifunctional enzyme (EHHADH), is a critical step in this pathway. The activity of EHHADH is tightly regulated at the transcriptional level by the PPARα signaling pathway, ensuring a coordinated response to changes in cellular fatty acid levels. The experimental protocols detailed in this guide provide a framework for the investigation of this key enzymatic step and its role in health and disease. Further research into the specific kinetics and regulation of EHHADH will undoubtedly provide deeper insights into the complex world of fatty acid metabolism and open new avenues for therapeutic intervention.

References

(S)-3-Hydroxyoctadecanoyl-CoA: A Pivotal Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic disorders, including inherited fatty acid oxidation defects, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health burden. The identification of reliable biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapeutics. (S)-3-hydroxyoctadecanoyl-CoA, an intermediate in the mitochondrial beta-oxidation of long-chain fatty acids, has emerged as a critical biomarker, particularly in the context of Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. This technical guide provides a comprehensive overview of the role of this compound and its derivatives as biomarkers, detailing the underlying pathophysiology, quantitative data, experimental protocols for their measurement, and the signaling pathways they influence.

Introduction: The Central Role of Fatty Acid Beta-Oxidation

Mitochondrial fatty acid beta-oxidation is a crucial metabolic pathway responsible for energy production from lipids, particularly during periods of fasting or prolonged exercise. This process involves a series of enzymatic reactions that sequentially shorten long-chain fatty acids, producing acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is a key enzyme in this pathway, catalyzing the conversion of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.

A deficiency in LCHAD activity leads to the accumulation of its substrate, this compound, and other long-chain 3-hydroxyacyl-CoA species. This accumulation has direct pathological consequences and serves as a diagnostic hallmark of LCHAD deficiency, a rare but severe autosomal recessive disorder.[1][2] Beyond this inherited metabolic disease, alterations in the levels of long-chain acyl-CoAs, including this compound, are increasingly implicated in the pathogenesis of more common metabolic disorders such as insulin resistance and NAFLD.

This compound and its Derivatives as Biomarkers

The direct measurement of intracellular this compound is technically challenging due to its low abundance and transient nature. Therefore, its more stable downstream metabolites, primarily long-chain 3-hydroxyacylcarnitines, are commonly used as surrogate biomarkers in clinical and research settings. These acylcarnitines are formed from their corresponding acyl-CoAs and are readily detectable in plasma and dried blood spots.

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

In LCHAD deficiency, the enzymatic block leads to a significant accumulation of long-chain 3-hydroxyacyl-CoAs, which are subsequently converted to their respective acylcarnitines and secreted into the circulation. Newborn screening programs routinely use tandem mass spectrometry to detect elevated levels of these biomarkers, enabling early diagnosis and intervention.[3]

Table 1: Plasma Long-Chain 3-Hydroxyacylcarnitine Concentrations in LCHAD Deficiency

AnalyteLCHAD Deficiency Patients (μmol/L)Control Subjects (μmol/L)Reference
C14-OH Acylcarnitine0.14< 0.04[4]
C16-OH Acylcarnitine0.50 - 0.88< 0.06 - < 0.10[4]
C18:1-OH Acylcarnitine0.28 - 0.48< 0.03 - < 0.11[4]
C18:2-OH Acylcarnitine0.23< 0.04[4]
"HADHA ratio" ((C16OH+C18OH+C18:1OH)/C0)0.19 ± 0.14 0.0023 ± 0.0016 [5][6]

Note: C0 represents free carnitine. The "HADHA ratio" has been proposed as a highly specific and sensitive indicator for LCHAD/MTP deficiencies.[5][6][7]

Insulin Resistance

Insulin resistance, a hallmark of type 2 diabetes, is characterized by an impaired cellular response to insulin. There is growing evidence that the accumulation of intracellular lipid metabolites, including long-chain acyl-CoAs, contributes to the development of insulin resistance in skeletal muscle and liver.[8][9] High-fat diets can lead to an increase in the intracellular pool of long-chain acyl-CoAs, which can interfere with insulin signaling pathways.[10]

Table 2: Muscle Long-Chain Acyl-CoA Content in an Animal Model of Insulin Resistance

ConditionTotal Long-Chain Acyl-CoA (nmol/g wet wt)Key Acyl-CoA Species IncreasedReference
Chow-fed Rats (Control)~4.5-[10][11]
High-Fat Fed Rats (Insulin Resistant)~8.7 (93% increase)Linoleoyl-CoA (fourfold increase)[10][11]
Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the excessive accumulation of fat in the liver. While direct measurements of hepatic this compound in NAFLD patients are limited, studies in animal models and humans have shown a general dysregulation of hepatic fatty acid metabolism. This includes an increase in the concentration of saturated fatty acids within the liver.[12] This altered lipid profile suggests a potential role for the accumulation of fatty acid intermediates, including long-chain acyl-CoAs, in the pathogenesis of NAFLD.

Signaling Pathways and Pathophysiology

The accumulation of this compound and related long-chain acyl-CoAs is not merely a passive marker but an active participant in cellular signaling and pathophysiology.

Pathophysiology of LCHAD Deficiency

In LCHAD deficiency, the block in beta-oxidation has two major consequences: energy deficiency and cellular toxicity from the accumulation of lipid intermediates. The inability to efficiently utilize long-chain fatty acids for energy leads to hypoglycemia, particularly during fasting. The buildup of long-chain 3-hydroxyacyl-CoAs and their derivatives is thought to be cytotoxic, contributing to liver dysfunction, cardiomyopathy, and retinopathy.[1][2]

LCHAD_Deficiency_Pathway LCFA Long-Chain Fatty Acid LC_Acyl_CoA Long-Chain Acyl-CoA LCFA->LC_Acyl_CoA ACSL Enoyl_CoA Trans-Δ2-Enoyl-CoA LC_Acyl_CoA->Enoyl_CoA ACADVL S3_Hydroxyacyl_CoA This compound Enoyl_CoA->S3_Hydroxyacyl_CoA ECHS1 Ketoacyl_CoA 3-Ketoacyl-CoA S3_Hydroxyacyl_CoA->Ketoacyl_CoA LCHAD (Deficient) Toxic_Metabolites Accumulation of 3-Hydroxyacylcarnitines & Toxic Intermediates S3_Hydroxyacyl_CoA->Toxic_Metabolites Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA TCA Cycle & Energy Production Acetyl_CoA->TCA Pathology Hepatotoxicity Cardiomyopathy Retinopathy Toxic_Metabolites->Pathology

Mitochondrial Beta-Oxidation Pathway in LCHAD Deficiency.
Role of Long-Chain Acyl-CoAs in Insulin Resistance

In states of nutrient excess, such as that induced by a high-fat diet, the influx of fatty acids into muscle and liver cells can exceed their oxidative capacity. This leads to an accumulation of cytosolic long-chain acyl-CoAs. These molecules are proposed to contribute to insulin resistance through several mechanisms, including the activation of protein kinase C (PKC) isoforms, which can phosphorylate and inhibit key components of the insulin signaling cascade, such as the insulin receptor substrate (IRS).

Insulin_Resistance_Pathway cluster_cell Muscle / Liver Cell HFD High-Fat Diet FFA Increased Plasma Free Fatty Acids HFD->FFA LC_Acyl_CoA Increased Intracellular Long-Chain Acyl-CoA FFA->LC_Acyl_CoA PKC Activation of Protein Kinase C (PKC) LC_Acyl_CoA->PKC IRS IRS Protein PKC->IRS Inhibition PI3K PI3K -> Akt Pathway IRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose_Uptake Decreased Glucose Uptake Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Insulin_Receptor->IRS

Role of Long-Chain Acyl-CoAs in Insulin Resistance.

Experimental Protocols

The accurate quantification of this compound and its derivatives is crucial for both clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Quantification of Long-Chain Acyl-CoAs in Tissues by LC-MS/MS

This protocol is adapted from methods described for the analysis of acyl-CoAs in muscle and liver tissue.

4.1.1. Sample Preparation

  • Tissue Homogenization: Approximately 40-50 mg of frozen tissue is homogenized on ice in a solution containing 100 mM potassium phosphate (B84403) buffer (pH 4.9) and an organic solvent mixture (e.g., acetonitrile (B52724):2-propanol:methanol). An internal standard, such as heptadecanoyl-CoA (C17:0-CoA), is added at this stage.

  • Extraction: The homogenate is vortexed and sonicated, followed by centrifugation to pellet cellular debris. The supernatant containing the acyl-CoAs is collected. The pellet can be re-extracted to improve recovery.

  • Solid-Phase Extraction (SPE): The combined supernatants are loaded onto a pre-conditioned C18 SPE column. The column is washed to remove interfering substances, and the acyl-CoAs are then eluted with a solvent mixture, typically containing methanol (B129727) and an ammonium (B1175870) salt.

  • Drying and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a small volume of an appropriate solvent (e.g., 5% 5-sulfosalicylic acid) for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

  • Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium hydroxide) and an organic component (e.g., acetonitrile with ammonium hydroxide).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for each acyl-CoA species and the internal standard.

Quantification of 3-Hydroxyacylcarnitines in Plasma by LC-MS/MS

This protocol is a generalized procedure for the analysis of acylcarnitines from plasma or dried blood spots.

4.2.1. Sample Preparation

  • Extraction: A small volume of plasma (e.g., 10 µL) is mixed with a larger volume of ice-cold methanol containing a mixture of stable isotope-labeled internal standards for various acylcarnitines. The sample is vortexed and then centrifuged to precipitate proteins.

  • Derivatization (Optional but common for newborn screening): The supernatant can be dried and derivatized (e.g., with butanol-HCl) to form butyl esters, which improves chromatographic separation and ionization efficiency.

  • Drying and Reconstitution: The sample is dried and reconstituted in the initial mobile phase for injection.

4.2.2. LC-MS/MS Analysis

  • Chromatography: A C8 or C18 reversed-phase column is typically used with a gradient of water and acetonitrile, both containing a modifier such as formic acid.

  • Mass Spectrometry: Analysis is performed using a triple quadrupole mass spectrometer in positive ESI mode with MRM, monitoring the specific transitions for each 3-hydroxyacylcarnitine and its corresponding internal standard.

Experimental_Workflow Sample Biological Sample (Tissue or Plasma) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Acquisition Data Acquisition (MRM) LC_MS->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Result Biomarker Concentration Data_Processing->Result

Experimental Workflow for Acyl-CoA/Acylcarnitine Analysis.

Future Directions and Conclusion

This compound and its related metabolites are established and powerful biomarkers for LCHAD deficiency. Their emerging role in the pathophysiology of insulin resistance and NAFLD opens up new avenues for research and therapeutic development. Future studies should focus on:

  • Developing highly sensitive and specific assays for the direct quantification of this compound in accessible biological matrices.

  • Large-scale clinical studies to validate the utility of these biomarkers for predicting disease progression and monitoring therapeutic response in insulin resistance and NAFLD.

  • Elucidating the precise downstream signaling targets of this compound and other long-chain acyl-CoAs to identify novel drug targets.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of (S)-3-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxyoctadecanoyl-CoA is a crucial intermediate in the mitochondrial fatty acid β-oxidation pathway. Its availability in a pure, stereospecific form is essential for a variety of in vitro assays designed to study enzyme kinetics, screen for inhibitors of fatty acid metabolism, and investigate metabolic disorders. This document provides detailed protocols for the enzymatic synthesis of this compound and its subsequent use in in vitro assays.

The synthesis method described herein utilizes the enzymatic hydration of trans-2-octadecenoyl-CoA catalyzed by a long-chain specific enoyl-CoA hydratase (ECHS1). This biocatalytic approach ensures the production of the desired (S)-enantiomer with high stereoselectivity, which is often challenging to achieve through traditional chemical synthesis.

Data Presentation

Table 1: Materials and Reagents for Enzymatic Synthesis
Reagent/MaterialSupplierCatalog NumberStorage
trans-2-Octadecenoyl-CoACommercially Availablee.g., Sigma-Aldrich-20°C
Long-chain enoyl-CoA hydratase (human, recombinant)Commercially Available or in-house expression--80°C
Potassium Phosphate Buffer (1 M, pH 7.4)--4°C
Dithiothreitol (DTT)---20°C
Ethylenediaminetetraacetic acid (EDTA)--Room Temp
Solid Phase Extraction (SPE) C18 Cartridges--Room Temp
Acetonitrile (B52724) (HPLC Grade)--Room Temp
Trifluoroacetic acid (TFA)--Room Temp
Table 2: Typical Reaction Conditions for Enzymatic Synthesis
ParameterValue
Substrate Concentration (trans-2-octadecenoyl-CoA)100 µM
Enzyme Concentration (Long-chain enoyl-CoA hydratase)1-5 µg/mL
Buffer50 mM Potassium Phosphate, pH 7.4
Additives1 mM DTT, 1 mM EDTA
Reaction Temperature37°C
Incubation Time60-120 minutes
Reaction Volume1 mL
Table 3: Quantitative Parameters of Related Long-Chain Enoyl-CoA Hydratase Activity
SubstrateK_m (µM)V_max (µmol/min/mg)Reference
trans-2-Hexadecenoyl-CoA~5~15Fictional Data for illustrative purposes
trans-2-Tetradecenoyl-CoA~8~25Fictional Data for illustrative purposes
trans-2-Dodecenoyl-CoA~12~40Fictional Data for illustrative purposes

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol details the enzymatic conversion of trans-2-octadecenoyl-CoA to this compound.

1. Preparation of Reaction Mixture:

  • In a microcentrifuge tube, prepare a 1 mL reaction mixture by adding the following components in order:

    • 848 µL of sterile, nuclease-free water.

    • 100 µL of 1 M Potassium Phosphate buffer (pH 7.4).

    • 1 µL of 1 M DTT.

    • 2 µL of 0.5 M EDTA.

    • 10 µL of 10 mM trans-2-octadecenoyl-CoA (from a stock solution in a suitable buffer).

    • 50 µL of long-chain enoyl-CoA hydratase solution (e.g., 0.1 mg/mL stock).

2. Incubation:

  • Incubate the reaction mixture at 37°C for 60-120 minutes. The optimal incubation time should be determined by monitoring the reaction progress, for example, by taking aliquots at different time points and analyzing them by HPLC.

3. Reaction Termination:

  • Terminate the reaction by adding 10 µL of 10% (v/v) trifluoroacetic acid (TFA).

4. Purification of this compound:

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 5 mL of acetonitrile followed by 5 mL of water containing 0.1% TFA.

    • Load the reaction mixture onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of water containing 0.1% TFA to remove salts and other polar components.

    • Elute the this compound with 2 mL of 80% acetonitrile in water containing 0.1% TFA.

  • Lyophilization:

    • Lyophilize the eluted fraction to dryness.

    • Resuspend the purified this compound in a suitable buffer for storage or immediate use.

5. Purity and Concentration Determination:

  • Assess the purity of the synthesized product by reverse-phase HPLC.

  • Determine the concentration using a spectrophotometer, measuring the absorbance at 260 nm (using the extinction coefficient for Coenzyme A, which is 16,400 M⁻¹cm⁻¹).

Protocol 2: In Vitro Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes the use of the synthesized this compound to measure the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH). The assay is based on monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

1. Preparation of Assay Mixture:

  • In a quartz cuvette, prepare a 1 mL assay mixture containing:

    • 900 µL of 100 mM Potassium Phosphate buffer (pH 7.0).

    • 50 µL of 10 mM NAD⁺ solution.

    • 10 µL of purified this compound solution (to a final concentration of 10-100 µM).

2. Initiation of the Reaction:

  • Equilibrate the cuvette to 37°C in a spectrophotometer.

  • Initiate the reaction by adding 40 µL of a solution containing the 3-hydroxyacyl-CoA dehydrogenase enzyme (e.g., from a mitochondrial extract or a purified recombinant source).

3. Measurement of HADH Activity:

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

4. Calculation of Enzyme Activity:

  • The specific activity of the enzyme can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min * Reaction Volume (mL)) / (6.22 * mg of enzyme in reaction * light path (cm))

Visualizations

Enzymatic_Synthesis_Pathway cluster_synthesis Enzymatic Synthesis of this compound trans_2_octadecenoyl_CoA trans-2-Octadecenoyl-CoA S_3_hydroxyoctadecanoyl_CoA This compound trans_2_octadecenoyl_CoA->S_3_hydroxyoctadecanoyl_CoA Hydration H2O H₂O H2O->S_3_hydroxyoctadecanoyl_CoA ECHS1 Long-chain enoyl-CoA hydratase ECHS1->S_3_hydroxyoctadecanoyl_CoA Synthesis_Workflow cluster_workflow Experimental Workflow: Synthesis and Purification Start Start Prepare_Reaction Prepare Reaction Mixture Start->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Terminate Terminate Reaction (TFA) Incubate->Terminate Purify Purify by SPE (C18) Terminate->Purify Analyze Analyze Purity (HPLC) Quantify (A260) Purify->Analyze End Purified this compound Analyze->End HADH_Assay_Workflow cluster_assay In Vitro Assay: HADH Activity Start Start Prepare_Assay Prepare Assay Mixture (Buffer, NAD+, Substrate) Start->Prepare_Assay Equilibrate Equilibrate to 37°C Prepare_Assay->Equilibrate Initiate Initiate with Enzyme (HADH) Equilibrate->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Calculate Calculate Specific Activity Measure->Calculate End HADH Activity Result Calculate->End

Application Note: Quantification of (S)-3-Hydroxyoctadecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of (S)-3-hydroxyoctadecanoyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a critical intermediate in the mitochondrial beta-oxidation of stearic acid (C18:0). Accurate quantification of this and other long-chain acyl-CoAs is essential for studying metabolic disorders, drug development, and understanding cellular energy homeostasis. The described protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Long-chain 3-hydroxyacyl-CoAs are key metabolites in the beta-oxidation pathway of fatty acids. Deficiencies in the enzymes responsible for their metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), can lead to severe metabolic diseases.[1] Therefore, a reliable method for the quantification of these molecules is of high interest to researchers and clinicians. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and specificity, allowing for the accurate measurement of low-abundance analytes in complex biological samples.[2] This document provides a detailed protocol for the extraction and quantification of this compound, adaptable for various research applications.

Experimental Protocols

Sample Preparation (from Cell Culture)
  • Cell Harvesting:

    • Aspirate the culture medium from a confluent cell culture plate (e.g., 10 cm dish).

    • Wash the cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol (B129727) to the plate and place it on dry ice for 10 minutes to quench metabolism.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Extraction:

    • Add an appropriate internal standard (e.g., C17-CoA) to the cell suspension.

    • Sonicate the sample for 30 seconds on ice to ensure complete cell lysis.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • The protein pellet can be used for protein quantification to normalize the results.

  • Solid-Phase Extraction (SPE) - Optional Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[2]

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.[2]

    • Elute the acyl-CoAs with 1 mL of methanol.[2]

    • Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).[2]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water.

    • Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • The precursor ion for this compound (C39H68N7O18P3S, Exact Mass: 1063.35) would be its [M+H]+ ion.

      • A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[3]

      • Proposed Transition: m/z 1064.4 -> m/z 557.4 (This transition should be optimized by direct infusion of a standard).

    • Instrument Parameters (to be optimized):

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

      • Collision Gas: Argon.

Data Presentation

The following table summarizes representative quantitative data for the LC-MS/MS analysis of a 3-hydroxy-acyl-CoA. These values are based on a shorter-chain analogue, 3-hydroxy-octanoyl-CoA, and should be used as a reference.[2] A full method validation should be performed for this compound to establish specific performance characteristics.

ParameterValue
Limit of Detection (LOD)1-10 fmol
Limit of Quantification (LOQ)5-50 fmol
Linearity (R²)>0.99
Precision (RSD%)< 5%

Visualizations

Signaling Pathway

Mitochondrial Beta-Oxidation of Stearic Acid Stearic_Acid Stearic Acid (C18:0) Stearoyl_CoA Stearoyl-CoA Stearic_Acid->Stearoyl_CoA Acyl-CoA Synthetase Enoyl_CoA Trans-Δ2-Octadecenoyl-CoA Stearoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Target This compound Enoyl_CoA->Target Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-octadecanoyl-CoA Target->Ketoacyl_CoA LCHAD (NAD+ -> NADH) Myristoyl_CoA Hexadecanoyl-CoA (C16:0) + Acetyl-CoA Ketoacyl_CoA->Myristoyl_CoA Thiolase TCA_Cycle TCA Cycle Myristoyl_CoA->TCA_Cycle Further β-oxidation cycles

Caption: Mitochondrial beta-oxidation pathway of stearic acid.

Experimental Workflow

LC-MS/MS Workflow for this compound Quantification Sample Biological Sample (e.g., Cell Pellet) Extraction Metabolite Extraction (80% Methanol, Sonication) Sample->Extraction SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Extraction->SPE Optional Cleanup LC LC Separation (C18 Reversed-Phase) Extraction->LC Direct Injection SPE->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols: Developing a Coupled Enzyme Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyacyl-CoA Dehydrogenase (HADH) is a critical enzyme in the mitochondrial fatty acid β-oxidation spiral.[1] It catalyzes the third step, the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, playing a vital role in energy metabolism.[1][2] Dysregulation of HADH activity is associated with metabolic disorders, including 3-hydroxyacyl-CoA dehydrogenase deficiency, and has been implicated in the pathophysiology of obesity and insulin (B600854) resistance.[3][4] Therefore, accurate and reliable methods for measuring HADH activity are essential for basic research, disease diagnostics, and the development of therapeutic agents.

These application notes provide detailed protocols for two primary spectrophotometric methods to determine HADH activity: a direct assay monitoring the reverse reaction and a coupled-enzyme assay for measuring the forward reaction.

Assay Principles and Visualizations

Principle 1: Direct Assay (Reverse Reaction)

The most common and straightforward method for assaying HADH activity is to measure the reverse reaction. In this direction, the enzyme catalyzes the reduction of a 3-ketoacyl-CoA substrate, such as S-acetoacetyl-CoA, to its corresponding 3-hydroxyacyl-CoA, utilizing NADH as a cofactor.[5] The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[6][7]

HADH_Reverse_Reaction cluster_reactants Reactants cluster_products Products AcetoacetylCoA Acetoacetyl-CoA Enzyme HADH AcetoacetylCoA->Enzyme NADH NADH + H+ NADH->Enzyme Monitor Monitor Decrease in A340nm NADH->Monitor HydroxybutyrylCoA L-3-Hydroxybutyryl-CoA NAD NAD+ Enzyme->HydroxybutyrylCoA Catalysis Enzyme->NAD

Caption: Principle of the direct HADH assay (reverse reaction).

The workflow for this assay is a simple "mix-and-read" procedure, making it suitable for high-throughput screening.

Direct_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., 100 mM Potassium Phosphate) pipette Pipette Buffer, NADH, and S-Acetoacetyl-CoA into Cuvette prep_buffer->pipette prep_nadh Prepare NADH Solution prep_nadh->pipette prep_substrate Prepare S-Acetoacetyl-CoA Solution prep_substrate->pipette prep_enzyme Prepare HADH Enzyme Sample Dilution initiate Initiate Reaction by Adding Enzyme Sample prep_enzyme->initiate equilibrate Equilibrate to Assay Temperature (e.g., 37°C) pipette->equilibrate equilibrate->initiate measure Record Absorbance at 340 nm over Time (e.g., 5 min) initiate->measure calculate Calculate Rate of Decrease in A340nm (ΔA/min) measure->calculate activity Determine Enzyme Activity Using Beer-Lambert Law calculate->activity

Caption: Experimental workflow for the direct spectrophotometric HADH assay.

Principle 2: Coupled Enzyme Assay (Forward Reaction)

Measuring the forward HADH reaction (L-3-hydroxyacyl-CoA oxidation) can be challenging due to an unfavorable equilibrium. A coupled assay overcomes this limitation by using a second enzyme to consume the product of the HADH reaction, thereby pulling the equilibrium in the forward direction.[8] A common coupling enzyme is 3-ketoacyl-CoA thiolase, which cleaves the 3-ketoacyl-CoA product in the presence of Coenzyme A (CoASH).[8] The activity is monitored by measuring the rate of NADH production at 340 nm.

Coupled_Assay_Principle cluster_reaction1 Reaction 1: HADH cluster_intermediate Intermediate Product cluster_reaction2 Reaction 2: Coupling Enzyme HydroxyacylCoA L-3-Hydroxyacyl-CoA HADH HADH HydroxyacylCoA->HADH NAD NAD+ NAD->HADH KetoacylCoA 3-Ketoacyl-CoA HADH->KetoacylCoA NADH NADH + H+ HADH->NADH Thiolase 3-Ketoacyl-CoA Thiolase KetoacylCoA->Thiolase Consumed Monitor Monitor Increase in A340nm NADH->Monitor CoASH CoASH CoASH->Thiolase Products Acetyl-CoA + Acyl-CoA (n-2) Thiolase->Products

Units/mL Enzyme = ( (ΔA340nm/min Test - ΔA340nm/min Blank) * Total Volume (mL) ) / ( ε * Light Path (cm) * Enzyme Volume (mL) )

References

Application Notes and Protocols for the Sample Preparation and Analysis of Long-Chain Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are central intermediates in lipid metabolism, playing critical roles in energy production through β-oxidation, biosynthesis of complex lipids, and cellular signaling. The accurate quantification of LC-CoAs in tissues is crucial for understanding metabolic regulation in health and disease states such as obesity, diabetes, and cardiovascular disease. However, their amphipathic nature and inherent instability present significant challenges for sample preparation and analysis. These application notes provide detailed protocols for the extraction and analysis of L-CoAs from tissue samples, ensuring high recovery and reproducibility for reliable downstream applications.

Data Presentation: Comparison of Extraction Methodologies

The choice of extraction method significantly impacts the recovery of long-chain acyl-CoAs. Below is a summary of reported recovery rates for different techniques.

Extraction MethodTissue TypeAcyl-CoA Chain LengthsReported Recovery Rate (%)Reference
Solid-Phase Extraction (SPE) with Acetonitrile (B52724)/Isopropanol (B130326)Rat LiverShort, Medium, and Long-chain83-90%[1]
Solid-Phase Extraction (SPE) with AcetonitrileRat Heart, Kidney, MuscleLong-chain70-80%[2]
Liquid-Liquid Extraction (Bligh-Dyer) with Methanol (B129727) & High SaltRat (various tissues)Long-chain~55% (with acyl-CoA-binding protein)[3]
Liquid-Liquid Extraction (Bligh-Dyer) with Methanol & High SaltRat (various tissues)Long-chain~20% (without acyl-CoA-binding protein)[3]

Experimental Workflows and Logical Relationships

Overall Experimental Workflow

The general workflow for the analysis of long-chain acyl-CoAs from tissue samples involves several key stages, from sample collection to data analysis.

Overall Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result tissue_collection Tissue Collection (Flash-freeze in liquid N2) homogenization Homogenization (e.g., in acidic buffer) tissue_collection->homogenization extraction Extraction (SPE or LLE) homogenization->extraction purification Purification/ Concentration extraction->purification lc_ms LC-MS/MS Analysis purification->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing biological_interpretation Biological Interpretation data_processing->biological_interpretation

Figure 1. A generalized workflow for the analysis of long-chain acyl-CoAs from tissue samples.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods and is suitable for a variety of tissue types, offering high recovery rates.[1][2]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Solid-phase extraction (SPE) columns (e.g., C18 or specialized columns for acyl-CoAs)

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.[2]

    • Add 4 mL of acetonitrile and vortex vigorously.[2]

  • Extraction:

    • Centrifuge the homogenate at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column by washing with 3 mL of methanol, followed by 3 mL of water.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 2.4 mL of 2% formic acid to remove polar impurities.

    • Wash the column with 2.4 mL of methanol to remove less polar impurities.

    • Elute the acyl-CoAs with two successive additions of 2.4 mL of 2% ammonium hydroxide followed by 2.4 mL of 5% ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol).

Protocol 2: Liquid-Liquid Extraction (LLE) of Long-Chain Acyl-CoAs from Tissues

This protocol is based on the Bligh-Dyer method and is a classic approach for lipid extraction.[3][4]

Materials:

  • Frozen tissue sample

  • Homogenizer

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Heptadecanoyl-CoA (internal standard)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • Homogenize the tissue in a mixture of chloroform:methanol (1:2, v/v) containing the internal standard.

  • Phase Separation:

    • Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Extraction:

    • The long-chain acyl-CoAs will partition into the upper aqueous-methanolic phase.

    • Carefully collect the upper phase.

  • Purification and Concentration:

    • The collected upper phase can be further purified using a C18 SPE column as described in Protocol 1 (steps 3 and 4) to remove salts and other polar contaminants.

    • Alternatively, the sample can be dried under nitrogen and reconstituted for analysis.

Signaling Pathway: Role of Long-Chain Acyl-CoAs in Mitochondrial β-Oxidation

Long-chain acyl-CoAs are the activated form of fatty acids and are transported into the mitochondria for β-oxidation to produce energy in the form of ATP.

Beta_Oxidation_Pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) LCFA->ACSL LC_Acyl_CoA_cytosol Long-Chain Acyl-CoA ACSL->LC_Acyl_CoA_cytosol CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) LC_Acyl_CoA_cytosol->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CAT Carnitine-Acylcarnitine Translocase (CAT) Acylcarnitine->CAT CPT2 Carnitine Palmitoyl- transferase 2 (CPT2) CAT->CPT2 LC_Acyl_CoA_matrix Long-Chain Acyl-CoA CPT2->LC_Acyl_CoA_matrix Beta_Oxidation β-Oxidation Spiral LC_Acyl_CoA_matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Figure 2. Transport of long-chain acyl-CoAs into the mitochondria and their subsequent β-oxidation.

Downstream Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of long-chain acyl-CoAs.

Typical LC-MS/MS Parameters:

  • Column: C18 reversed-phase column.[5]

  • Mobile Phase A: Ammonium hydroxide in water.[5][6]

  • Mobile Phase B: Acetonitrile with ammonium hydroxide.[5][6]

  • Ionization Mode: Positive electrospray ionization (ESI+).[5][6]

  • MS/MS Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[6]

  • Transitions: Monitoring the precursor ion ([M+H]⁺) and a characteristic product ion, often corresponding to the neutral loss of the phosphopantetheine moiety (neutral loss of 507 Da).[5][7]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Recovery Incomplete tissue homogenization.Ensure thorough homogenization using a glass homogenizer. Optimize homogenization time and speed.
Degradation of acyl-CoAs.Work quickly on ice. Use fresh, high-purity solvents. Flash-freeze tissue immediately after collection.
Inefficient SPE.Ensure proper conditioning and equilibration of the SPE column. Optimize wash and elution volumes and solvent strengths.
Poor Peak Shape in LC Analyte adsorption to metal surfaces.Use PEEK or other metal-free tubing and fittings in the LC system.
Inappropriate mobile phase.Optimize mobile phase pH and organic solvent composition.
High Variability Inconsistent sample handling.Standardize all steps of the protocol, from tissue collection to final analysis.
Inaccurate internal standard addition.Ensure precise and consistent addition of the internal standard at the beginning of the sample preparation.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the robust and reliable analysis of long-chain acyl-CoAs from tissue samples. Careful attention to sample handling, the selection of an appropriate extraction method, and optimized LC-MS/MS conditions are paramount for obtaining high-quality, reproducible data, which is essential for advancing our understanding of lipid metabolism in various physiological and pathological contexts.

References

Application Notes and Protocols for Solid-Phase Extraction of 3-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacyl-Coenzyme A (3-hydroxyacyl-CoA) thioesters are critical intermediates in fatty acid β-oxidation, a fundamental metabolic pathway responsible for energy production from lipids. The accurate and efficient isolation of these molecules from complex biological matrices is paramount for studying metabolic fluxes, identifying biomarkers for metabolic diseases, and in the development of therapeutic agents targeting lipid metabolism. Solid-phase extraction (SPE) offers a robust and selective method for the purification and concentration of 3-hydroxyacyl-CoAs prior to downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

This document provides a detailed protocol for the solid-phase extraction of 3-hydroxyacyl-CoAs from biological samples, including tissue and cell cultures. It also presents a summary of expected recovery rates for various acyl-CoA species and a diagram of the fatty acid β-oxidation pathway to provide context for the role of 3-hydroxyacyl-CoAs.

Data Presentation

The recovery of acyl-CoAs during solid-phase extraction can be influenced by the chain length of the acyl group and the specific protocol used. While specific recovery data for 3-hydroxyacyl-CoAs is limited in the literature, the following table summarizes the recovery rates of various acyl-CoAs, which can serve as a valuable reference. The data is compiled from studies utilizing weak anion exchange or polymeric reversed-phase SPE cartridges.[1][2]

Acyl-CoA SpeciesChain LengthAverage Recovery (%)
Acetyl-CoAShort (C2)85 - 95
Malonyl-CoAShort (C3)83 - 93
Propionyl-CoAShort (C3)80 - 90
Butyryl-CoAShort (C4)75 - 85
Octanoyl-CoAMedium (C8)88 - 98
Palmitoyl-CoALong (C16)85 - 95
Oleoyl-CoALong (C18:1)83 - 93
Arachidonyl-CoALong (C20:4)83 - 90

Note: Recovery rates are estimates and may vary depending on the specific SPE sorbent, sample matrix, and experimental conditions. Optimization of the protocol for the specific 3-hydroxyacyl-CoA of interest is recommended.

Experimental Protocols

This protocol outlines a general procedure for the solid-phase extraction of 3-hydroxyacyl-CoAs from tissue samples using weak anion exchange cartridges.

Materials
  • SPE Cartridges: Weak anion exchange (e.g., Strata™-X-A) or polymeric reversed-phase (e.g., Oasis™ HLB)

  • Reagents:

  • Equipment:

    • Homogenizer

    • Centrifuge

    • SPE manifold

    • Nitrogen evaporator or vacuum concentrator

Sample Preparation (Tissue)
  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (e.g., 2% formic acid in water or a buffered solution). To improve recovery, a solvent mixture such as methanol-chloroform (2:1, v/v) can be used for the initial extraction.[3] Add a known amount of internal standard to the homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C to pellet cellular debris.[3]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for SPE.

Solid-Phase Extraction Protocol
  • Column Conditioning: Condition the weak anion exchange SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water.[3] Do not allow the column to dry out between steps.

  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the column with 2.4 mL of 2% formic acid in water to remove neutral and weakly bound impurities.[3]

    • Follow with a wash of 2.4 mL of methanol to remove more hydrophobic impurities.[3]

  • Elution:

    • Elute the 3-hydroxyacyl-CoAs with 2.4 mL of 2% ammonium hydroxide in water.

    • Perform a second elution with 2.4 mL of 5% ammonium hydroxide in water to ensure complete recovery.[3]

  • Drying and Reconstitution: Combine the elution fractions and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with the downstream analytical method (e.g., 50% methanol in water).

Mandatory Visualization

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the central role of 3-hydroxyacyl-CoAs as intermediates in the fatty acid β-oxidation spiral. This metabolic pathway is crucial for energy homeostasis.

fatty_acid_beta_oxidation Acyl_CoA Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H₂O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Acyl_CoA_n_2 Acyl-CoA (Cn-2) Ketoacyl_CoA->Acyl_CoA_n_2 β-Ketothiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: The fatty acid β-oxidation spiral.

Solid-Phase Extraction Workflow

This diagram outlines the sequential steps of the solid-phase extraction protocol for isolating 3-hydroxyacyl-CoAs.

spe_workflow start Start: Sample Homogenate conditioning 1. Column Conditioning (Methanol, Water) start->conditioning sample_loading 2. Sample Loading conditioning->sample_loading wash1 3. Wash 1 (2% Formic Acid) sample_loading->wash1 wash2 4. Wash 2 (Methanol) wash1->wash2 elution 5. Elution (2-5% Ammonium Hydroxide) wash2->elution dry_reconstitute 6. Dry & Reconstitute elution->dry_reconstitute end End: Purified 3-Hydroxyacyl-CoAs dry_reconstitute->end

Caption: Workflow for SPE of 3-hydroxyacyl-CoAs.

References

Application Notes and Protocols for Enzyme Kinetics using (S)-3-Hydroxyoctadecanoyl-CoA as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxyoctadecanoyl-CoA is a critical intermediate in the mitochondrial fatty acid β-oxidation pathway. The stereospecific metabolism of this long-chain hydroxyacyl-CoA is essential for cellular energy homeostasis. Dysregulation of its enzymatic processing is implicated in various metabolic disorders. These application notes provide detailed protocols for studying the enzyme kinetics of two key enzymes that utilize this compound as a substrate: L-3-hydroxyacyl-CoA dehydrogenase (HADH) and enoyl-CoA hydratase (crotonase). Understanding the kinetic parameters of these enzymes with this specific substrate is vital for elucidating metabolic pathways and for the development of therapeutic interventions targeting fatty acid metabolism.

Key Enzymes and Metabolic Pathway

This compound is primarily metabolized by two enzymes in the β-oxidation cycle:

  • L-3-hydroxyacyl-CoA dehydrogenase (HADH) (EC 1.1.1.35): This enzyme catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. This is the third step in the β-oxidation spiral.[1]

  • Enoyl-CoA Hydratase (Crotonase) (EC 4.2.1.17): This enzyme catalyzes the reversible hydration of trans-2-enoyl-CoA to (S)-3-hydroxyacyl-CoA.[2][3] While the hydration reaction is part of the canonical β-oxidation pathway, the reverse reaction, the dehydration of (S)-3-hydroxyacyl-CoA, can also be studied to understand the enzyme's catalytic mechanism and substrate specificity.[2]

The sequential action of these enzymes is crucial for the complete oxidation of long-chain fatty acids.

Fatty_Acid_Beta_Oxidation cluster_products Fatty_Acyl_CoA Fatty Acyl-CoA (C18) trans_2_Enoyl_CoA trans-2-Octadecenoyl-CoA Fatty_Acyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase S_3_Hydroxy_CoA This compound trans_2_Enoyl_CoA->S_3_Hydroxy_CoA Enoyl-CoA Hydratase (Hydration) 3_Ketoacyl_CoA 3-Ketoacyl-CoA S_3_Hydroxy_CoA->3_Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Acetyl_CoA_1 Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA_1 β-Ketothiolase Fatty_Acyl_CoA_C16 Fatty Acyl-CoA (C16) 3_Ketoacyl_CoA->Fatty_Acyl_CoA_C16

Caption: Mitochondrial β-oxidation of an 18-carbon fatty acyl-CoA.

Data Presentation: Enzyme Kinetic Parameters

Quantitative kinetic data for this compound with HADH and enoyl-CoA hydratase are not extensively reported in the literature. The provided tables summarize available data for long-chain substrates, which can serve as a reference. Researchers are strongly encouraged to determine the specific kinetic parameters for this compound experimentally using the protocols outlined below.

Table 1: Kinetic Parameters for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)kcat (s-1)Reference
(S)-3-Hydroxydecanoyl-CoAPig Heart~10Not ReportedNot Reported[4]
(S)-3-Hydroxyhexadecanoyl-CoAHuman Trifunctional ProteinNot ReportedNot ReportedNot Reported[5]
This compound Not Reported To be determined To be determined To be determined

Note: While specific values for C18 are unavailable, studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase indicate that Km values for medium- and long-chain substrates are comparable, though the enzyme exhibits higher activity with medium-chain substrates.[4]

Table 2: Kinetic Parameters for Enoyl-CoA Hydratase (Dehydration Reaction)

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)kcat (s-1)Reference
(R,S)-3-Hydroxyeicosanoyl-CoA (C20)Rat Brain Microsomes4420Not Reported[6]
This compound Not Reported To be determined To be determined To be determined

Note: The reaction catalyzed by enoyl-CoA hydratase is reversible. The rate of dehydration is generally lower than the rate of hydration. The rate of hydration of trans-2-enoyl-CoAs decreases with increasing acyl chain length.[2]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol measures the initial rate of NAD+ reduction by monitoring the increase in absorbance at 340 nm.

Materials:

  • Purified recombinant or isolated HADH

  • This compound (substrate)

  • NAD+ (coenzyme)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Bovine Serum Albumin (BSA)

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound: Dissolve in a minimal amount of a suitable solvent (e.g., ethanol) and then dilute in the assay buffer. The final concentration of the organic solvent in the assay should be less than 1%. Due to the poor solubility of long-chain acyl-CoAs, the inclusion of a low concentration of a non-ionic detergent or BSA (0.01%) in the assay buffer may be necessary to prevent micelle formation.

  • Prepare the reaction mixture: In a quartz cuvette, combine the following in a final volume of 1 mL:

    • 100 mM Potassium phosphate buffer, pH 7.3

    • 1 mM NAD+

    • 0.01% BSA (optional)

    • Purified HADH (at a concentration that gives a linear rate of reaction)

  • Initiate the reaction: Add varying concentrations of this compound to the cuvette to start the reaction.

  • Monitor the reaction: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm for 3-5 minutes at a constant temperature (e.g., 25°C or 37°C). The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

  • Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot. Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation using non-linear regression software.

HADH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Substrate Prepare this compound and NAD+ solutions Mix_Reagents Mix Buffer, NAD+, and Enzyme in a cuvette Prepare_Substrate->Mix_Reagents Prepare_Enzyme Prepare purified HADH solution Prepare_Enzyme->Mix_Reagents Prepare_Buffer Prepare Assay Buffer (100 mM K-Phosphate, pH 7.3) Prepare_Buffer->Mix_Reagents Initiate_Reaction Add Substrate to initiate reaction Mix_Reagents->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity (v₀) Monitor_Absorbance->Calculate_Velocity Determine_Parameters Determine Km and Vmax using Michaelis-Menten kinetics Calculate_Velocity->Determine_Parameters

Caption: Workflow for the HADH spectrophotometric assay.

Protocol 2: Coupled Spectrophotometric Assay for HADH Activity

This is an alternative, irreversible assay that can be advantageous for measuring HADH activity, especially with long-chain substrates.[4] The 3-ketoacyl-CoA product of the HADH reaction is immediately cleaved by β-ketothiolase in the presence of Coenzyme A, driving the reaction forward.

Materials:

  • All materials from Protocol 1

  • β-ketothiolase (EC 2.3.1.16)

  • Coenzyme A (CoASH)

Procedure:

  • Follow steps 1 and 2 from Protocol 1 , but also include β-ketothiolase (an excess of activity to ensure it is not rate-limiting) and CoASH (e.g., 0.1 mM) in the reaction mixture.

  • Initiate and monitor the reaction as described in Protocol 1. The rate of NADH formation is still monitored at 340 nm.

  • Perform control experiments: Ensure that the observed rate is dependent on the presence of HADH and this compound.

  • Data analysis is the same as in Protocol 1.

Protocol 3: HPLC-Based Assay for Enoyl-CoA Hydratase (Dehydration) Activity

This protocol directly measures the formation of the trans-2-enoyl-CoA product from the dehydration of this compound.

Materials:

  • Purified recombinant or isolated enoyl-CoA hydratase

  • This compound

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Reaction quenching solution (e.g., acidic methanol)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in potassium phosphate buffer)

Procedure:

  • Prepare a stock solution of this compound as described in Protocol 1.

  • Set up the enzymatic reaction: In a microcentrifuge tube, combine:

    • 50 mM Tris-HCl buffer, pH 8.0

    • Purified enoyl-CoA hydratase

    • Varying concentrations of this compound

  • Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time period (e.g., 5-30 minutes), ensuring the reaction is in the linear range.

  • Quench the reaction: Stop the reaction by adding an equal volume of quenching solution (e.g., 2 volumes of ice-cold methanol (B129727) with 1% acetic acid).

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC: Inject the supernatant onto a C18 column. Monitor the elution of the substrate and product by UV absorbance at 260 nm (for the adenine (B156593) ring of CoA).

  • Quantify the product: Create a standard curve with known concentrations of trans-2-octadecenoyl-CoA to quantify the amount of product formed.

  • Data Analysis: Calculate the initial velocity (v₀) at each substrate concentration. Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Enoyl_CoA_Hydratase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis HPLC Analysis Prepare_Substrate Prepare this compound solution Incubate Incubate Enzyme and Substrate Prepare_Substrate->Incubate Prepare_Enzyme Prepare purified Enoyl-CoA Hydratase Prepare_Enzyme->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge to remove protein Quench->Centrifuge Inject_Sample Inject supernatant onto HPLC Centrifuge->Inject_Sample Quantify_Product Quantify trans-2-enoyl-CoA product Inject_Sample->Quantify_Product Determine_Parameters Determine Km and Vmax Quantify_Product->Determine_Parameters

Caption: Workflow for the enoyl-CoA hydratase HPLC-based assay.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the enzyme kinetics of HADH and enoyl-CoA hydratase using this compound as a substrate. While specific kinetic data for this long-chain substrate is sparse, the outlined experimental procedures will enable the determination of these crucial parameters. This information will be invaluable for advancing our understanding of fatty acid metabolism and for the development of novel therapeutics for metabolic diseases.

References

Application Note: Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy fatty acids (3-OH FAs) are a class of hydroxylated fatty acids that play significant roles in various biological systems. In clinical diagnostics, they are crucial biomarkers for inborn errors of mitochondrial fatty acid β-oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies.[1][2][3] In microbiology and immunology, 3-OH FAs are integral components of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria, serving as potent triggers of the innate immune response.[4] Consequently, their detection and quantification are vital for diagnosing metabolic disorders and for assessing bacterial endotoxin (B1171834) levels in various samples.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the quantitative analysis of 3-OH FAs. This method offers high sensitivity and specificity, allowing for the separation and identification of different 3-OH FA species based on their chain length.[2][5] Proper sample preparation, including extraction, hydrolysis (for total 3-OH FAs), and derivatization, is critical for successful GC-MS analysis due to the low volatility and polar nature of free fatty acids.[6] This application note provides a detailed protocol for the analysis of 3-OH FAs in biological samples using a stable isotope dilution GC-MS method.

Experimental Workflow

The overall workflow for the GC-MS analysis of 3-hydroxy fatty acids involves several key steps from sample collection to data analysis.

GC-MS Workflow for 3-Hydroxy Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) InternalStandard Add Stable Isotope Internal Standards Sample->InternalStandard Hydrolysis Alkaline Hydrolysis (for Total 3-OH FAs) InternalStandard->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (e.g., BSTFA + TMCS) Drying->Derivatization GCMS GC-MS Injection Derivatization->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Quantification Quantification (Peak Area Ratios) Detection->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of 3-hydroxy fatty acids.

Quantitative Data Summary

The following tables summarize representative quantitative data for 3-hydroxy fatty acids in human plasma and the precision of a typical GC-MS assay.

Table 1: Reference Intervals for Free and Total 3-Hydroxy Fatty Acids in Human Plasma

AnalyteFree 3-OH FAs (µmol/L)Total 3-OH FAs (µmol/L)
3-OH-C6:00.01 - 0.100.01 - 0.15
3-OH-C8:00.01 - 0.100.01 - 0.15
3-OH-C10:00.01 - 0.100.01 - 0.15
3-OH-C12:00.01 - 0.100.01 - 0.15
3-OH-C14:00.02 - 0.150.02 - 0.20
3-OH-C16:00.05 - 0.250.10 - 0.50
3-OH-C18:00.05 - 0.250.10 - 0.50

Data adapted from studies on normal physiological conditions. Concentrations can be significantly elevated in patients with fatty acid oxidation disorders or under conditions of ketosis.[1]

Table 2: Assay Precision

Concentration LevelCoefficient of Variation (CV, %)
0.3 µmol/L3.3 - 13.3
30 µmol/L1.0 - 10.5

Imprecision of the assay was determined at multiple levels for various 3-OH FA species.[1]

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of 3-OH FAs in human serum or plasma by a stable isotope dilution GC-MS method.

Materials and Reagents
  • Solvents: Ethyl acetate (B1210297), Methanol, Hexane (all HPLC grade)

  • Acids and Bases: 6 M Hydrochloric acid (HCl), 10 M Sodium hydroxide (B78521) (NaOH)

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Internal Standards: 1,2-¹³C-labeled 3-hydroxy fatty acid standards (C6 to C18)

  • Other: Anhydrous sodium sulfate, Nitrogen gas (high purity)

Sample Preparation
  • Sample Aliquoting: Pipette 500 µL of serum or plasma into a glass tube. For the determination of total 3-OH FAs, prepare a duplicate sample.

  • Internal Standard Addition: Add a known amount of a mixture of 1,2-¹³C-labeled internal standards for each 3-OH FA to be quantified.

  • Hydrolysis (for Total 3-OH FAs): To the duplicate sample, add 500 µL of 10 M NaOH. Cap the tube and heat at 60°C for 30 minutes to hydrolyze esterified 3-OH FAs.

  • Acidification:

    • For free 3-OH FAs (unhydrolyzed sample): Add 125 µL of 6 M HCl.

    • For total 3-OH FAs (hydrolyzed sample): Add 2 mL of 6 M HCl to neutralize the NaOH and acidify the sample.

  • Extraction:

    • Add 3 mL of ethyl acetate to each tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 37°C.

Derivatization
  • To the dried residue, add 100 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly and heat at 80°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the 3-OH FAs.

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 5890 series II or equivalent.

  • Mass Spectrometer: Agilent 5971 Mass Selective Detector or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at 3.8°C/min.

    • Ramp 2: Increase to 290°C at 15°C/min.

    • Hold at 290°C for 6 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor: Monitor the characteristic [M-CH₃]⁺ ions for each native 3-OH FA and its corresponding stable isotope-labeled internal standard. For the TMS derivative of many 3-OH FAs, a characteristic fragment ion at m/z 233 is observed for the unlabeled species and m/z 235 for the ¹³C₂-labeled internal standard.

Data Analysis
  • Identify the peaks for each 3-OH FA and its internal standard based on their retention times.

  • Integrate the peak areas for the selected ions.

  • Calculate the ratio of the peak area of the native 3-OH FA to the peak area of its corresponding internal standard.

  • Quantify the concentration of each 3-OH FA in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of standards and internal standards.

Signaling Pathway

Medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs), which are components of bacterial LPS, can act as microbe-associated molecular patterns (MAMPs) in plants. They are recognized by the cell-surface receptor kinase LORE, triggering pattern-triggered immunity (PTI).

3-OH FA Signaling Pathway in Plants cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol MAMP Bacterial mc-3-OH-FAs (e.g., 3-OH-C10:0) LORE LORE Receptor Kinase MAMP->LORE Binding & Recognition Ca_ion Ca²⁺ Influx LORE->Ca_ion Signal Transduction ROS ROS Production LORE->ROS Signal Transduction MAPK MAPK Cascade Activation Ca_ion->MAPK ROS->MAPK PTI Pattern-Triggered Immunity (PTI) - Defense Gene Expression - Stomatal Closure - Callose Deposition MAPK->PTI Leads to

Caption: LORE-mediated signaling pathway initiated by 3-hydroxy fatty acids in plants.

References

Application Notes and Protocols for In Situ Detection of 3-Hydroxyacyl-CoAs in Cellular Compartments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a multitude of metabolic pathways, most notably fatty acid metabolism and the catabolism of amino acids.[1] The subcellular compartmentalization of these molecules is critical for the regulation of metabolic flux and cellular signaling.[1] Specifically, 3-hydroxyacyl-CoAs are key intermediates in the β-oxidation of fatty acids, a process that occurs predominantly within the mitochondrial matrix and, for very-long-chain fatty acids, in peroxisomes. The ability to detect and quantify 3-hydroxyacyl-CoAs within these distinct cellular organelles is paramount for elucidating metabolic processes in both health and disease states, including inherited metabolic disorders, neurodegenerative diseases, and cancer.[2][3][4]

This document provides a comprehensive overview of current and potential methodologies for the in situ detection and quantification of 3-hydroxyacyl-CoAs in various cellular compartments. It includes detailed protocols for established techniques such as subcellular fractionation coupled with mass spectrometry, alongside a prospective protocol for the development of fluorescent probes for live-cell imaging.

Metabolic Significance of 3-Hydroxyacyl-CoAs

3-Hydroxyacyl-CoAs are central to the fatty acid β-oxidation spiral. This metabolic pathway sequentially shortens fatty acyl-CoA chains, generating acetyl-CoA, NADH, and FADH2, which are subsequently utilized for ATP production. The formation of 3-hydroxyacyl-CoAs is catalyzed by enoyl-CoA hydratase, and their subsequent oxidation to 3-ketoacyl-CoAs is catalyzed by 3-hydroxyacyl-CoA dehydrogenases (HADHs).[5] Different isoforms of HADHs exist, with specificities for short-, medium-, and long-chain acyl-CoAs, and are localized to either the mitochondria or peroxisomes.[3][5][6]

Key Cellular Compartments:

  • Mitochondria: The primary site for the β-oxidation of short, medium, and long-chain fatty acids.

  • Peroxisomes: Responsible for the β-oxidation of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[7]

Quantitative Data on Subcellular Acyl-CoA Concentrations

Quantifying the concentration of specific acyl-CoAs in different cellular compartments is technically challenging. The most accurate methods to date involve subcellular fractionation followed by sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The following tables summarize representative quantitative data for various acyl-CoAs in different cellular compartments, providing a baseline for understanding the metabolic state of the cell. It is important to note that the absolute concentrations can vary significantly depending on the cell type, metabolic state, and the specific 3-hydroxyacyl-CoA species.

Table 1: Estimated Concentrations of Acyl-CoAs in Mammalian Cell Compartments (pmol/10^6 cells)

Acyl-CoA SpeciesMitochondriaCytosolNucleusReference
Acetyl-CoA10 - 501 - 101 - 5[1]
Propionyl-CoA0.5 - 50.1 - 10.5 - 2[1]
Succinyl-CoA50 - 200Not typically detectedNot typically detected[1]
3-Hydroxybutyryl-CoA Estimated: 1 - 10Estimated: <0.5Estimated: <0.1Hypothetical
3-Hydroxypalmitoyl-CoA Estimated: 0.1 - 5Estimated: <0.1Estimated: <0.1Hypothetical

Data for 3-hydroxyacyl-CoAs are estimations based on their role as intermediates in fatty acid oxidation and the relative abundance of other acyl-CoAs. Precise quantification remains a significant area of research.

Table 2: Relative Abundance of Acyl-CoAs in Subcellular Fractions of HepG2 Cells

Acyl-CoAMitochondrial Enrichment (Mito/Cytosol Ratio)Nuclear Enrichment (Nucleus/Cytosol Ratio)Reference
Acetyl-CoA~5~1[1]
Propionyl-CoA~3~5[1]
Malonyl-CoA~1~1[1]
Long-Chain Acyl-CoAs >10Not Reported[1]

Experimental Protocols

Protocol 1: Subcellular Fractionation and Quantification of 3-Hydroxyacyl-CoAs by LC-MS/MS

This protocol describes the isolation of mitochondrial, cytosolic, and nuclear fractions from cultured mammalian cells, followed by the extraction and analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation Buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • Acyl-CoA Extraction Buffer (e.g., 2:1:1 isopropanol:acetonitrile:0.1 M KH2PO4)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • LC-MS/MS system

Procedure:

  • Cell Harvesting:

    • Grow cells to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

  • Subcellular Fractionation (Differential Centrifugation):

    • Resuspend the cell pellet in 1 mL of hypotonic Fractionation Buffer and incubate on ice for 20 minutes.

    • Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).

    • Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet the nuclei.

    • Nuclear Fraction: Carefully collect the supernatant. Wash the nuclear pellet with Fractionation Buffer and re-centrifuge. The final pellet is the nuclear fraction.

    • Mitochondrial and Cytosolic Fractions: Transfer the supernatant from step 2.3 to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction. The pellet is the mitochondrial fraction.

  • Acyl-CoA Extraction:

    • To each subcellular fraction, add ice-cold Acyl-CoA Extraction Buffer and the internal standards.

    • Vortex vigorously for 10 minutes at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen and resuspend in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracted acyl-CoAs using a reverse-phase LC column coupled to a tandem mass spectrometer.

    • Use multiple reaction monitoring (MRM) to detect and quantify specific 3-hydroxyacyl-CoA species based on their precursor and product ion masses.

    • Quantify the endogenous 3-hydroxyacyl-CoAs by comparing their peak areas to those of the corresponding internal standards.

Protocol 2: Prospective Method for In Situ Detection of 3-Hydroxyacyl-CoAs using a Fluorescently Labeled Substrate Analog

As no specific fluorescent biosensor for 3-hydroxyacyl-CoAs is currently available, this protocol outlines a hypothetical approach for their in situ detection. The strategy involves synthesizing a fluorescently labeled fatty acid analog that can be metabolized by the cell to a fluorescent 3-hydroxyacyl-CoA intermediate.

Principle:

A fatty acid analog tagged with a fluorophore (e.g., BODIPY or NBD) is introduced to living cells. Cellular enzymes involved in fatty acid activation and β-oxidation will process this analog, leading to the transient formation of a fluorescent 3-hydroxyacyl-CoA within the mitochondria and/or peroxisomes. The localization of the fluorescent signal can then be visualized using confocal microscopy.

Materials:

  • Fluorescently labeled fatty acid (e.g., BODIPY-C12)

  • Cultured cells grown on glass-bottom dishes

  • Live-cell imaging medium

  • Mitochondrial and/or peroxisomal markers (e.g., MitoTracker Red, fluorescently tagged PMP70)

  • Confocal microscope with live-cell imaging capabilities

Procedure:

  • Probe Synthesis (Conceptual):

    • Synthesize a fatty acid analog with a terminal alkyne or azide (B81097) group for click chemistry-based fluorescent labeling in situ, or directly synthesize a fatty acid conjugated to a fluorophore like BODIPY. The chain length can be varied to target different HADHs.

  • Cell Labeling:

    • Culture cells on glass-bottom dishes suitable for microscopy.

    • Incubate the cells with the fluorescently labeled fatty acid analog in live-cell imaging medium for a specific duration (e.g., 30 minutes to 2 hours). The optimal concentration and incubation time need to be determined empirically.

    • In parallel, label the cells with organelle-specific markers (e.g., MitoTracker Red for mitochondria) according to the manufacturer's instructions.

  • Live-Cell Imaging:

    • Wash the cells with fresh imaging medium to remove excess probe.

    • Immediately image the cells using a confocal microscope.

    • Acquire images in the channels corresponding to the fluorescent fatty acid analog and the organelle marker.

    • Analyze the colocalization of the fluorescent signal from the metabolized probe with the mitochondrial and/or peroxisomal markers to determine the subcellular localization of the 3-hydroxyacyl-CoA intermediate.

Considerations and Limitations:

  • The fluorescent tag may alter the metabolism of the fatty acid analog.

  • The signal may represent the accumulation of the fluorescent fatty acid itself or other metabolic intermediates in addition to the 3-hydroxyacyl-CoA.

  • The transient nature of the 3-hydroxyacyl-CoA intermediate may make it difficult to capture a strong signal.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The levels of 3-hydroxyacyl-CoAs and the overall flux through the fatty acid β-oxidation pathway are linked to key cellular signaling networks, including PPARα and insulin (B600854) signaling.

fatty_acid_oxidation_signaling cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Fatty Acids Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA PPARa PPARa Fatty Acyl-CoA->PPARa Activates Mito Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->Mito Fatty Acyl-CoA CPT1/2 PPARa-RXR PPARa-RXR PPARa->PPARa-RXR RXR RXR RXR->PPARa-RXR PPRE PPRE PPARa-RXR->PPRE Binds to Beta-Oxidation Beta-Oxidation Mito Fatty Acyl-CoA->Beta-Oxidation 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Beta-Oxidation->3-Hydroxyacyl-CoA Acetyl-CoA Acetyl-CoA 3-Hydroxyacyl-CoA->Acetyl-CoA HADH TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP Gene Transcription Gene Transcription PPRE->Gene Transcription FAO Enzymes Fatty Acid Oxidation Enzymes Gene Transcription->FAO Enzymes FAO Enzymes->Beta-Oxidation Upregulates insulin_signaling_and_fao cluster_pancreatic_beta_cell Pancreatic Beta-Cell cluster_mitochondrion_beta_cell Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Mito Pyruvate Pyruvate Pyruvate->Mito Pyruvate TCA Cycle TCA Cycle Mito Pyruvate->TCA Cycle ATP_ADP_Ratio Increased ATP/ADP Ratio TCA Cycle->ATP_ADP_Ratio KATP_Channel KATP Channel Closure ATP_ADP_Ratio->KATP_Channel Fatty Acyl-CoA Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA->Beta-Oxidation 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Beta-Oxidation->3-Hydroxyacyl-CoA Signaling Lipids Signaling Lipids 3-Hydroxyacyl-CoA->Signaling Lipids Contributes to Insulin Secretion Insulin Secretion Signaling Lipids->Insulin Secretion Modulates KATP_Channel->Insulin Secretion Triggers subcellular_fractionation_workflow Cultured Cells Cultured Cells Harvest & Wash Harvest & Wash Cultured Cells->Harvest & Wash Hypotonic Lysis Hypotonic Lysis Harvest & Wash->Hypotonic Lysis Dounce Homogenization Dounce Homogenization Hypotonic Lysis->Dounce Homogenization Centrifuge 800g Centrifuge 800g Dounce Homogenization->Centrifuge 800g Supernatant 1 Supernatant 1 Centrifuge 800g->Supernatant 1 Pellet 1 (Nuclei) Pellet 1 (Nuclei) Centrifuge 800g->Pellet 1 (Nuclei) Centrifuge 10000g Centrifuge 10000g Supernatant 1->Centrifuge 10000g Acyl-CoA Extraction Acyl-CoA Extraction Pellet 1 (Nuclei)->Acyl-CoA Extraction Supernatant 2 (Cytosol) Supernatant 2 (Cytosol) Centrifuge 10000g->Supernatant 2 (Cytosol) Pellet 2 (Mitochondria) Pellet 2 (Mitochondria) Centrifuge 10000g->Pellet 2 (Mitochondria) Supernatant 2 (Cytosol)->Acyl-CoA Extraction Pellet 2 (Mitochondria)->Acyl-CoA Extraction LC-MS/MS Analysis LC-MS/MS Analysis Acyl-CoA Extraction->LC-MS/MS Analysis fluorescent_probe_workflow Synthesize Fluorescent Fatty Acid Analog Synthesize Fluorescent Fatty Acid Analog Incubate with Fluorescent Probe Incubate with Fluorescent Probe Synthesize Fluorescent Fatty Acid Analog->Incubate with Fluorescent Probe Culture Cells on Glass-Bottom Dish Culture Cells on Glass-Bottom Dish Culture Cells on Glass-Bottom Dish->Incubate with Fluorescent Probe Label with Organelle Marker Label with Organelle Marker Incubate with Fluorescent Probe->Label with Organelle Marker Wash Excess Probe Wash Excess Probe Label with Organelle Marker->Wash Excess Probe Live-Cell Confocal Microscopy Live-Cell Confocal Microscopy Wash Excess Probe->Live-Cell Confocal Microscopy Image Acquisition Image Acquisition Live-Cell Confocal Microscopy->Image Acquisition Colocalization Analysis Colocalization Analysis Image Acquisition->Colocalization Analysis

References

Application Notes and Protocols for Tracing (S)-3-Hydroxyoctadecanoyl-CoA Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxyoctadecanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of stearic acid (C18:0), a common saturated fatty acid. The metabolic flux through this pathway is crucial for cellular energy homeostasis, and its dysregulation has been implicated in various metabolic diseases. Stable isotope labeling is a powerful technique to trace the metabolic fate of fatty acids and their intermediates, providing quantitative insights into pathway dynamics. By introducing a heavy isotope-labeled precursor, such as [U-¹³C₁₈]stearic acid, researchers can track the incorporation of the label into downstream metabolites, including this compound, using mass spectrometry. This allows for the precise measurement of metabolic fluxes and the identification of potential bottlenecks or alterations in the pathway due to genetic modifications, disease states, or pharmacological interventions.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting stable isotope tracing experiments to investigate the metabolism of this compound.

Metabolic Pathway of Stearic Acid Beta-Oxidation

The catabolism of stearoyl-CoA to acetyl-CoA occurs through multiple cycles of beta-oxidation in the mitochondria. Each cycle consists of four enzymatic reactions. This compound is formed in the first cycle.

fatty_acid_beta_oxidation Stearoyl_CoA Stearoyl-CoA (¹³C₁₈) Enoyl_CoA Trans-Δ²-Octadecenoyl-CoA (¹³C₁₈) Stearoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound (¹³C₁₈) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-octadecanoyl-CoA (¹³C₁₈) Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Palmitoyl_CoA Palmitoyl-CoA (¹³C₁₆) Ketoacyl_CoA->Palmitoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA (¹³C₂) Ketoacyl_CoA->Acetyl_CoA Further β-oxidation cycles Further β-oxidation cycles Palmitoyl_CoA->Further β-oxidation cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Interpretation Cell_Seeding Seed cells Labeling Incubate with [U-¹³C₁₈]stearic acid Cell_Seeding->Labeling Quenching Quench metabolism Labeling->Quenching Extraction Extract acyl-CoAs Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Quantify Isotopologue Distribution LC_MS->Data_Analysis Flux_Analysis Metabolic Flux Analysis Data_Analysis->Flux_Analysis

subcellular fractionation to isolate mitochondria for acyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Isolation of Mitochondria for Acyl-CoA Analysis

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the tricarboxylic acid (TCA) cycle, which are primarily localized within the mitochondria. The accurate quantification of the mitochondrial acyl-CoA pool is essential for understanding cellular metabolism, identifying metabolic dysregulation in diseases, and assessing the mechanism of action of therapeutic drugs. This note provides a detailed protocol for the isolation of high-purity, functionally intact mitochondria from cultured cells or tissues, followed by the extraction and preparation of acyl-CoAs for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Principle of the Method

The protocol is based on subcellular fractionation using differential centrifugation to separate mitochondria from other cellular components based on their size and density.[1][2][3][4] The process begins with gentle cell lysis to release organelles into an iso-osmotic buffer that preserves mitochondrial integrity. A series of centrifugation steps at increasing speeds pellets nuclei and cell debris, followed by the specific pelleting of a crude mitochondrial fraction.[3][5] For studies requiring higher purity, an optional density gradient centrifugation step can be included to remove contaminating organelles like lysosomes and endoplasmic reticulum.[6][7][8] Following isolation, a robust extraction procedure is employed to efficiently lyse the mitochondria and stabilize the chemically labile acyl-CoA molecules for downstream quantitative analysis.[9]

Critical Parameters and Considerations

  • Temperature: All steps must be performed at 0-4°C (on ice or in a cold room) to minimize enzymatic activity and degradation of both mitochondria and acyl-CoAs.[1]

  • Speed: Work quickly and efficiently to reduce the time from cell harvesting to freezing the final extract. Each manipulation can result in sample loss and degradation.[1]

  • Mechanical Stress: Homogenization should be gentle but thorough to ensure efficient cell lysis without disrupting mitochondrial membranes. The optimal number of strokes or passes should be empirically determined for each cell type or tissue.

  • Purity vs. Yield: Standard differential centrifugation provides a good yield of mitochondria suitable for many applications.[2][10] However, for analyses sensitive to contamination from other organelles, a subsequent purification step (e.g., sucrose (B13894) or Percoll gradient) is recommended, though this may result in a lower overall yield.[6][11]

  • Acyl-CoA Instability: Acyl-CoA thioesters are susceptible to both enzymatic and chemical hydrolysis. The use of an acidic extraction solvent helps to precipitate proteins, inhibit enzymatic activity, and improve the stability of the acyl-CoAs.

Experimental Protocols

Protocol 1: Mitochondrial Isolation via Differential Centrifugation

This protocol is adapted for cultured mammalian cells but can be modified for soft tissues.

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES (pH 7.4), 1 mM EGTA. Prepare fresh and keep on ice.

  • Protease and Phosphatase Inhibitor Cocktails

  • Dounce homogenizer with a tight-fitting pestle (Type B)

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting: Harvest cultured cells (e.g., 50-100 million cells) by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with 10 mL of ice-cold PBS. Centrifuge again at 500 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in 2 mL of ice-cold MIB containing protease and phosphatase inhibitors. Allow the cells to swell on ice for 15-20 minutes.

  • Cell Lysis: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Lyse the cells with 15-20 strokes of the pestle.

    • Note: Check for cell lysis under a microscope. Over-homogenization can damage mitochondria.

  • Low-Speed Centrifugation (Nuclei Removal): Transfer the homogenate to a centrifuge tube and spin at 600-700 x g for 10 minutes at 4°C.[5] This step pellets nuclei and intact cells.

  • Crude Mitochondrial Fraction Collection: Carefully collect the supernatant and transfer it to a new pre-chilled tube. Centrifuge at 7,000-10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[5][12]

  • Washing the Mitochondrial Pellet: Discard the supernatant, which is the cytosolic fraction. Resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold MIB and repeat the centrifugation at 7,000-10,000 x g for 10 minutes at 4°C.

  • Final Mitochondrial Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction. Proceed immediately to Protocol 2 for acyl-CoA extraction or snap-freeze the pellet in liquid nitrogen and store at -80°C.

  • (Optional) Purity Assessment: Reserve a small aliquot of the mitochondrial fraction to assess purity via Western blot using marker proteins for mitochondria (e.g., TOM22, COX IV), cytosol (e.g., GAPDH), and other potential contaminants like the ER (e.g., Calnexin) or nucleus (e.g., Histone H3).[13]

Protocol 2: Acyl-CoA Extraction from Isolated Mitochondria

Materials and Reagents:

  • Extraction Solvent: Acetonitrile/Isopropanol/Water (3:3:2 v/v/v) with 0.1% formic acid, pre-chilled to -20°C.

  • Internal Standards (ISTDs): A mix of stable isotope-labeled acyl-CoAs (e.g., ¹³C-labeled Acetyl-CoA, ¹³C-Palmitoyl-CoA) at a known concentration.

Procedure:

  • Preparation: Place the tube containing the fresh or frozen mitochondrial pellet on ice.

  • Extraction: Add 200 µL of ice-cold Extraction Solvent containing internal standards directly to the mitochondrial pellet.

  • Lysis and Precipitation: Vortex vigorously for 1 minute to lyse the mitochondria and precipitate proteins. Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • Evaporation: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in 50 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water with 50 mM ammonium (B1175870) acetate).[14] Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.

  • Analysis: Transfer the final supernatant to an autosampler vial for immediate LC-MS/MS analysis.[15][16]

Data Presentation

Quantitative data from the LC-MS/MS analysis should be normalized to the amount of mitochondrial protein in the initial sample. The protein concentration of an aliquot of the mitochondrial fraction should be determined using a standard protein assay (e.g., BCA assay). Results can be summarized in a table for clear comparison across different experimental conditions.

Table 1: Example of Mitochondrial Acyl-CoA Profile.

Acyl-CoA SpeciesControl Group (pmol/mg protein)Treatment Group (pmol/mg protein)Fold Changep-value
Acetyl-CoA (C2)150.5 ± 12.895.2 ± 9.50.63<0.01
Succinyl-CoA (C4)45.2 ± 5.142.8 ± 4.90.950.58
Hexanoyl-CoA (C6)5.8 ± 0.712.4 ± 1.52.14<0.05
Octanoyl-CoA (C8)3.1 ± 0.48.9 ± 1.12.87<0.01
Palmitoyl-CoA (C16)10.2 ± 1.325.6 ± 3.12.51<0.01

Data are presented as mean ± standard deviation.

Visualizations

Workflow Homogenize Homogenize LowSpeed LowSpeed Homogenize->LowSpeed MitoPellet MitoPellet Extract Extract MitoPellet->Extract Reconstitute Reconstitute LCMS LCMS Reconstitute->LCMS

Purity CrudeMito Crude Mitochondrial Fraction WB WB CrudeMito->WB Enzyme Enzyme CrudeMito->Enzyme RCR RCR CrudeMito->RCR Membrane Membrane CrudeMito->Membrane MitoMarker Mitochondria Marker (e.g., TOM22, COX IV) Enriched CytoMarker Cytosol Marker (e.g., GAPDH) Absent/Reduced ContaminantMarker Other Markers (e.g., Calnexin) Absent/Reduced

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of 3-Hydroxyacyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 3-hydroxyacyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 3-hydroxyacyl-CoA isomers?

A1: The main challenges in separating 3-hydroxyacyl-CoA isomers stem from their structural similarities. These include:

  • Stereoisomers: The presence of a chiral center at the 3-position results in enantiomers (e.g., 3R- and 3S-hydroxyacyl-CoA) that have identical physicochemical properties in a non-chiral environment, necessitating the use of specialized chiral separation techniques.[1]

  • Positional Isomers: Distinguishing between different positional isomers of hydroxyacyl-CoAs can be challenging due to their similar chemical properties, often requiring high-resolution chromatographic methods.

  • Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be susceptible to degradation. This requires careful sample handling and optimized, often non-aqueous or low-pH, chromatographic conditions to maintain their integrity.[1]

  • Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the separation and detection of 3-hydroxyacyl-CoA isomers, necessitating effective sample preparation strategies to minimize these effects.[1]

Q2: Which analytical techniques are most suitable for the chiral separation of 3-hydroxyacyl-CoA isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective and commonly used techniques for the chiral separation of these compounds.[1] Both methods can be coupled with mass spectrometry (MS) for sensitive and selective detection and quantification. Capillary Electrophoresis (CE) also presents a potential alternative for the separation of these charged molecules.

Q3: What type of HPLC column is recommended for separating enantiomers of 3-hydroxyacyl-CoAs?

A3: For the separation of enantiomers, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely used and have shown success in resolving chiral compounds, including those similar to 3-hydroxyacyl-CoAs.[1]

Q4: Can reversed-phase HPLC be used for separating these isomers?

A4: Standard reversed-phase HPLC is generally not suitable for resolving enantiomers without a chiral stationary phase or the use of a chiral derivatizing agent. However, it can be effective for separating positional isomers or for general sample cleanup prior to a dedicated chiral analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of 3-hydroxyacyl-CoA isomers.

HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Screen different polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD).[1]
Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., isopropanol, ethanol) and any acidic or basic additives.
Temperature fluctuations.Use a column oven to maintain a stable temperature, as chiral recognition can be highly temperature-dependent.[1]
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing acid (e.g., trifluoroacetic acid) or base to the mobile phase to block active sites on the stationary phase.[1]
Column overload.Reduce the injection volume or the sample concentration.[1]
Column degradation.Flush the column with a strong solvent or replace it if performance does not improve.[1]
Split Peaks Sample solvent incompatible with the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.[1]
Contamination at the column inlet.Backflush the column or replace the inlet frit.[1]
Co-elution of closely related isomers.Adjust the mobile phase composition or the gradient to enhance the separation of individual components.[1]
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure thorough mixing, especially for gradient elution.[1]
Column not fully equilibrated.Increase the column equilibration time before each injection.[1]
System leaks.Check all fittings for leaks, particularly between the injector, column, and detector.[1]
LC-MS/MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low Signal Intensity / Poor Ionization Suboptimal ion source settings.Optimize source parameters such as capillary voltage, gas flow, and temperature specifically for acyl-CoA compounds.
Ion suppression from matrix components.Improve sample cleanup using techniques like solid-phase extraction (SPE). Modify the chromatographic method to separate the analyte from interfering matrix components.
Inconsistent Fragmentation Fluctuations in collision energy.Ensure the collision energy is optimized for the specific 3-hydroxyacyl-CoA isomer and remains stable during the analysis.[1]
Presence of adducts (e.g., sodium, potassium).Use high-purity solvents and glassware to minimize salt contamination. Consider using an adduct-removing agent in the mobile phase.[1]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the system thoroughly.
Bleed from the column or other components.Use high-quality columns and PEEK tubing where appropriate.[1]

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the separation of 3-hydroxyacyl-CoA enantiomers, based on published methods for analogous compounds. It is important to note that optimal conditions for specific 3-hydroxyacyl-CoA isomers may need to be determined empirically.

ParameterChiral HPLC MethodChiral SFC Method
Analyte 3-Hydroxyhexadecanoyl-CoA EnantiomersDiacylglycerol Enantiomers (as a proxy)
Column Chiralpak AD-RHAmylose tris(3,5-dimethylphenylcarbamate) based
Mobile Phase Acetonitrile (B52724)/WaterCO2/Methanol
Flow Rate 0.5 mL/min[1]2.0 mL/min[1]
Detection UV (254 nm)[1]MS
Retention Time (R-isomer) Typically shorter retention timeVaries with analyte
Retention Time (S-isomer) Typically longer retention timeVaries with analyte
Resolution (Rs) > 1.5 (baseline separation)Baseline separation achieved

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for 3-Hydroxyacyl-CoA Enantiomers

This protocol is adapted from established methods for the separation of analogous 3-hydroxyacyl-CoA enantiomers.[1]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak AD-RH, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase. For biological extracts, a solid-phase extraction (SPE) cleanup is recommended.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the elution of the enantiomers.

    • Quantify the peaks based on their area.

Protocol 2: Chiral SFC-MS Method for 3-Hydroxyacyl-CoA Isomers

This protocol provides a general framework for developing a chiral SFC-MS method.

  • SFC-MS System: An SFC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate)-based chiral column.[1]

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol

  • Gradient: A gradient from 5% to 40% Methanol over 5 minutes.[1]

  • Flow Rate: 2.0 mL/min.[1]

  • Back Pressure: 150 bar.[1]

  • Column Temperature: 40°C.[1]

  • Mass Spectrometry:

    • Ionization: ESI in positive ion mode.[1]

    • Data Acquisition: Monitor for the specific m/z of the target 3-hydroxyacyl-CoA isomer and its characteristic fragments in full scan or selected reaction monitoring (SRM) mode.

  • Procedure:

    • Equilibrate the system with the initial mobile phase conditions.

    • Inject the sample.

    • Acquire data.

Visualizations

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the fatty acid beta-oxidation pathway, where 3-hydroxyacyl-CoA is a key intermediate.

FattyAcidBetaOxidation FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) ShorterAcylCoA Acyl-CoA (n-2) KetoacylCoA->ShorterAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: The fatty acid beta-oxidation spiral, highlighting the role of 3-hydroxyacyl-CoA.

General Troubleshooting Workflow for Poor Resolution

This workflow provides a logical approach to troubleshooting poor resolution in the chromatographic separation of 3-hydroxyacyl-CoA isomers.

TroubleshootingWorkflow Start Poor Resolution Observed CheckSystem Check System Suitability (Pressure, Baseline Noise) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, Additives) SystemOK->OptimizeMobilePhase Yes FixSystem Troubleshoot System (Leaks, Pump, Detector) SystemOK->FixSystem No ResolutionImproved1 Resolution Improved? OptimizeMobilePhase->ResolutionImproved1 OptimizeTemp Optimize Temperature ResolutionImproved1->OptimizeTemp No End Resolution Acceptable ResolutionImproved1->End Yes ResolutionImproved2 Resolution Improved? OptimizeTemp->ResolutionImproved2 ScreenColumns Screen Different Chiral Stationary Phases ResolutionImproved2->ScreenColumns No ResolutionImproved2->End Yes ResolutionImproved3 Resolution Improved? ScreenColumns->ResolutionImproved3 CheckSample Review Sample Preparation (Concentration, Solvent) ResolutionImproved3->CheckSample No ResolutionImproved3->End Yes ResolutionImproved4 Resolution Improved? CheckSample->ResolutionImproved4 ConsultExpert Consult Senior Scientist or Technical Support ResolutionImproved4->ConsultExpert No ResolutionImproved4->End Yes

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Sample Preparation Workflow for Biological Matrices

This diagram outlines a general workflow for preparing biological samples for the analysis of 3-hydroxyacyl-CoA isomers.

SamplePrepWorkflow Start Biological Sample (Plasma, Tissue) Homogenization Homogenization (for tissue) Start->Homogenization ProteinPrecipitation Protein Precipitation (e.g., with organic solvent) Start->ProteinPrecipitation For Plasma Homogenization->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantCollection Collect Supernatant Centrifugation1->SupernatantCollection SPE Solid-Phase Extraction (SPE) (Optional Cleanup) SupernatantCollection->SPE Evaporation Evaporation to Dryness SupernatantCollection->Evaporation Directly SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or HPLC Analysis Reconstitution->Analysis

Caption: A general workflow for the preparation of biological samples.

References

troubleshooting low yield in enzymatic synthesis of long-chain acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no yield of my long-chain acyl-CoA. What are the primary factors I should investigate?

Low yield in enzymatic synthesis can stem from several factors. Systematically investigating the following is recommended:

  • Enzyme Activity: The acyl-CoA synthetase may be inactive or have low specific activity. This could be due to improper storage, repeated freeze-thaw cycles, or the presence of inhibitors.

  • Substrate Quality and Concentration: The quality of the fatty acid, Coenzyme A (CoA), and ATP is critical. Degradation of any of these substrates will directly impact the yield. Sub-optimal concentrations can also limit the reaction rate.

  • Reaction Conditions: The pH, temperature, and buffer composition of the reaction mixture must be optimal for the specific acyl-CoA synthetase being used.

  • Product Degradation: Long-chain acyl-CoAs can be unstable and susceptible to hydrolysis. Proper handling and storage of the final product are crucial.

Q2: My enzyme is from a commercial source and should be active. Could there be inhibitors in my reaction?

Yes, several substances can inhibit acyl-CoA synthetases. Common inhibitors include:

  • Product Inhibition: High concentrations of the acyl-CoA product or AMP can cause feedback inhibition of the enzyme.

  • Detergents: Residual detergents from protein purification or sample preparation can denature the enzyme.

  • Heavy Metals: Contamination with heavy metals can inactivate the enzyme.

  • Specific Inhibitors: Compounds like Triacsin C are known potent inhibitors of long-chain acyl-CoA synthetases.

Q3: How can I assess the stability of my reagents?

  • ATP: ATP solutions are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to prepare fresh ATP solutions from a powder or use a commercially available stabilized solution. Stock solutions of ATP are generally stable for several weeks at -20°C when prepared in a buffer at neutral pH.

  • Coenzyme A: The thiol group of CoA can be oxidized. It is best to prepare fresh solutions or store aliquots at -20°C or -80°C. Stock solutions of CoA are stable for at least two years at -80°C.[1]

  • Acyl-CoA Synthetase: Enzyme stability is dependent on the specific enzyme and its formulation. Generally, enzymes should be stored at -20°C or -80°C in a buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.[2] The thermal stability of the enzyme can be assessed in the presence and absence of substrates.[3][4]

Q4: What is the optimal way to store the synthesized long-chain acyl-CoA?

Long-chain acyl-CoAs are prone to hydrolysis. For short-term storage (hours to a few days), keep the purified product on ice. For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. The stability in aqueous solutions can be poor, so some researchers prefer to store them as lyophilized powders.

Troubleshooting Guide: Low Yield

This guide provides a structured approach to identifying and resolving common issues leading to low yields in the enzymatic synthesis of long-chain acyl-CoAs.

Logical Flow for Troubleshooting Low Yield

TroubleshootingFlow Start Low Yield Observed Check_Enzyme Problem with Enzyme? Start->Check_Enzyme Check_Substrates Problem with Substrates? Start->Check_Substrates Check_Conditions Problem with Reaction Conditions? Start->Check_Conditions Check_Product Problem with Product Stability/Purification? Start->Check_Product Enzyme_Inactive Inactive/Inhibited Enzyme Check_Enzyme->Enzyme_Inactive Enzyme_Conc Incorrect Enzyme Concentration Check_Enzyme->Enzyme_Conc Substrate_Degraded Degraded Substrates (ATP, CoA, Fatty Acid) Check_Substrates->Substrate_Degraded Substrate_Conc Suboptimal Substrate Concentrations Check_Substrates->Substrate_Conc Conditions_pH Incorrect pH Check_Conditions->Conditions_pH Conditions_Temp Incorrect Temperature Check_Conditions->Conditions_Temp Conditions_Incubation Incorrect Incubation Time Check_Conditions->Conditions_Incubation Product_Degradation Product Degradation Check_Product->Product_Degradation Purification_Loss Loss During Purification Check_Product->Purification_Loss Solution_Enzyme_Activity Solution: Test enzyme activity with a control substrate. Use a fresh enzyme aliquot. Check for inhibitors. Enzyme_Inactive->Solution_Enzyme_Activity Solution_Enzyme_Conc Solution: Optimize enzyme concentration. Enzyme_Conc->Solution_Enzyme_Conc Solution_Substrate_Quality Solution: Use fresh, high-quality substrates. Prepare fresh solutions. Substrate_Degraded->Solution_Substrate_Quality Solution_Substrate_Conc Solution: Titrate substrate concentrations to determine optimal ratios. Substrate_Conc->Solution_Substrate_Conc Solution_Conditions Solution: Optimize pH, temperature, and incubation time for your specific enzyme. Conditions_pH->Solution_Conditions Conditions_Temp->Solution_Conditions Conditions_Incubation->Solution_Conditions Solution_Product Solution: Handle product on ice. Optimize purification protocol. Product_Degradation->Solution_Product Purification_Loss->Solution_Product

Caption: A flowchart for troubleshooting low yield in enzymatic acyl-CoA synthesis.

Potential Cause Troubleshooting Steps
Inactive or Inhibited Enzyme 1. Run a control reaction: Use a fatty acid known to be a good substrate for your enzyme to confirm its activity. 2. Use a fresh enzyme aliquot: Avoid enzyme that has been repeatedly freeze-thawed. 3. Check for inhibitors: Ensure all reagents are free from potential inhibitors like detergents or heavy metals. If unavoidable, consider a buffer exchange step for your enzyme preparation.
Sub-optimal Enzyme Concentration 1. Titrate the enzyme: Perform reactions with varying concentrations of the acyl-CoA synthetase to find the optimal amount.
Degraded Substrates 1. Prepare fresh solutions: Make fresh solutions of ATP, CoA, and the fatty acid, especially if they have been stored for an extended period. 2. Verify substrate integrity: If possible, use analytical methods (e.g., HPLC for ATP and CoA) to check the purity of your substrates.
Incorrect Substrate Concentrations 1. Optimize substrate ratios: The molar ratios of ATP, CoA, and the fatty acid are critical. A common starting point is a slight molar excess of ATP and CoA relative to the fatty acid. 2. Check for substrate inhibition: Very high concentrations of the fatty acid can sometimes be inhibitory.
Sub-optimal Reaction Conditions 1. Verify pH and buffer: Ensure the pH of your reaction buffer is within the optimal range for your enzyme (typically between 7.0 and 8.0). 2. Optimize temperature: Most acyl-CoA synthetases work well between 25°C and 37°C. Test a range of temperatures to find the optimum for your specific enzyme. 3. Time course experiment: Run the reaction for different durations to determine the optimal incubation time.
Product Degradation 1. Work on ice: Perform all post-reaction steps on ice to minimize enzymatic and chemical hydrolysis of the acyl-CoA. 2. Immediate purification: Purify the acyl-CoA as soon as the reaction is complete.
Loss During Purification 1. Optimize purification method: If using solid-phase extraction (SPE), ensure the column is properly conditioned and that the wash and elution buffers are appropriate. Reverse-phase C18 cartridges are commonly used.[5][6] 2. Monitor recovery: If possible, use a radiolabeled fatty acid to track the recovery of your product throughout the purification process.

Data Presentation: Typical Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the enzymatic synthesis of long-chain acyl-CoAs. Note that optimal conditions can vary significantly depending on the specific enzyme and substrates used.

Fatty Acid Enzyme Source Reaction Buffer Substrate Concentrations Incubation Conditions Yield Reference
Oleic AcidPseudomonas sp.100 mM Tris-HCl, pH 7.5Oleic acid: 1 mM, CoA: 1.5 mM, ATP: 2.5 mM, MgCl₂: 5 mM35°C, 1-2 hours>90%[5]
Palmitic AcidMurine FATP150 mM MOPS, pH 7.4Palmitic acid: 100 µM, CoA: 250 µM, ATP: 5 mM, MgCl₂: 10 mM37°C, 30 minNot explicitly stated[7]
VariousPseudomonas fragi200 mM Tris-HCl, pH 7.6Fatty acid: 0.5 mM, CoA: 0.6 mM, ATP: 5 mM, MgCl₂: 10 mM30°C, 30 minQuantitative[8]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of a Long-Chain Acyl-CoA (e.g., Oleoyl-CoA)

This protocol is a general guideline and should be optimized for your specific enzyme and fatty acid.

Materials:

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • Oleic Acid

  • Coenzyme A (CoA), lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium Chloride (MgCl₂)

  • Triton X-100

  • Tris-HCl buffer (1 M, pH 7.5)

  • Potassium Hydroxide (KOH)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Methanol (B129727)

  • Water (HPLC grade)

Procedure:

  • Preparation of Fatty Acid Solution:

    • Dissolve oleic acid in a minimal amount of ethanol.

    • Add an aqueous solution of Triton X-100 (to a final concentration that is in molar excess to the fatty acid) and neutralize with KOH.

    • This creates a micellar solution of the fatty acid.

  • Reaction Mixture Assembly:

    • In a microcentrifuge tube, prepare the reaction mixture on ice. For a 1 mL reaction, a typical composition is:

      • 100 µL of 1 M Tris-HCl, pH 7.5 (final concentration: 100 mM)

      • 10 µL of 500 mM MgCl₂ (final concentration: 5 mM)

      • 10 µL of 100 mM DTT (final concentration: 1 mM)

      • 5 mg BSA

      • 2.5 µmol ATP (from a fresh stock solution)

      • 1.5 µmol CoA (from a fresh stock solution)

      • 1 µmol oleic acid (from the prepared micellar solution)

      • Add water to bring the volume to just under 1 mL.

  • Enzymatic Reaction:

    • Add a predetermined optimal amount of Acyl-CoA Synthetase to initiate the reaction.

    • Incubate at the optimal temperature (e.g., 35°C) for the desired time (e.g., 1-2 hours) with gentle shaking.

  • Reaction Quenching:

    • Stop the reaction by adding an acid (e.g., perchloric acid or formic acid) to denature the enzyme.

  • Purification of Oleoyl-CoA:

    • Centrifuge the quenched reaction mixture to pellet the denatured protein.

    • Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove unbound substrates (ATP, CoA) and salts.

    • Elute the oleoyl-CoA with a solution of methanol in water (e.g., 80% methanol).

    • Dry the eluted fraction under a stream of nitrogen or by lyophilization.

  • Quantification and Storage:

    • Resuspend the purified oleoyl-CoA in a suitable buffer.

    • Determine the concentration by measuring the absorbance at 260 nm (using the extinction coefficient for CoA).

    • Store at -80°C.

Protocol 2: Assay for Acyl-CoA Synthetase Activity

This protocol can be used to determine the activity of your enzyme preparation. A radiometric assay is described here due to its high sensitivity.[9]

Materials:

  • Radiolabeled fatty acid (e.g., [³H]oleic acid)

  • Cell or tissue lysate containing acyl-CoA synthetase

  • Reaction buffer (as described in Protocol 1)

  • Dole's extraction reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1)

  • Heptane

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • Prepare the reaction mixture as described in Protocol 1, but on a smaller scale (e.g., 100 µL) and using the radiolabeled fatty acid.

    • Add a small amount of cell/tissue lysate (e.g., 10-50 µg of protein).

  • Incubation:

    • Incubate at the desired temperature for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Extraction:

    • Stop the reaction by adding 500 µL of Dole's reagent. This will extract the unreacted fatty acid into the organic phase.

    • Add 300 µL of heptane and 300 µL of water, vortex, and centrifuge to separate the phases. The aqueous phase contains the radiolabeled acyl-CoA.

  • Quantification:

    • Take an aliquot of the aqueous phase, add it to a scintillation vial with a scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculation of Activity:

    • Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid. Express the enzyme activity as nmol/min/mg of protein.

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagents Prepare Substrates (Fatty Acid, ATP, CoA) Reaction_Mix Assemble Reaction Mixture Reagents->Reaction_Mix Enzyme Prepare Enzyme Solution Enzyme->Reaction_Mix Incubation Incubate at Optimal Temperature and Time Reaction_Mix->Incubation Quench Quench Reaction Incubation->Quench Purify Purify Acyl-CoA (e.g., SPE) Quench->Purify Analyze Analyze Yield and Purity Purify->Analyze

Caption: A general workflow for the enzymatic synthesis of long-chain acyl-CoAs.

Signaling Pathway: Role of Long-Chain Acyl-CoAs

Acyl_CoA_Signaling Fatty_Acid Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACSL) Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA Long-Chain Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA + CoA + ATP Beta_Oxidation β-Oxidation (Energy Production) Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) Acyl_CoA->Lipid_Synthesis Gene_Regulation Gene Regulation (e.g., Transcription Factor Modulation) Acyl_CoA->Gene_Regulation Protein_Modification Protein Acylation Acyl_CoA->Protein_Modification

Caption: The central role of long-chain acyl-CoAs in cellular metabolism and signaling.

References

Technical Support Center: Purification of Recombinant 3-Hydroxyacyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of recombinant 3-hydroxyacyl-CoA dehydrogenase (HACD).

Troubleshooting Guide

This guide addresses common issues encountered during the expression and purification of recombinant HACD in a question-and-answer format.

Issue 1: Low or No Expression of Recombinant HACD

  • Question: I am not observing any expression of my target HACD protein after induction. What are the potential causes and how can I troubleshoot this?

  • Answer: The absence of protein expression can stem from several factors, ranging from the expression vector to the induction conditions.[1]

    • Vector and Insert Integrity: Errors in the DNA sequence, such as a frameshift mutation or a premature stop codon, can prevent the synthesis of a full-length protein.

      • Recommendation: Re-sequence your expression construct to confirm the correct reading frame and the absence of mutations.[1]

    • Promoter and Inducer Issues: The promoter controlling the expression of your gene may not be functioning correctly, or the inducer may be inactive.

      • Recommendation: Verify that you are using the correct inducer (e.g., IPTG for lac-based promoters) at an optimal concentration and confirm the viability of your inducer stock.[1]

    • Codon Usage: The codon usage of the HACD gene may not be optimal for the expression host (e.g., E. coli), leading to inefficient translation.

      • Recommendation: Consider using an E. coli strain engineered to express rare codons or re-synthesizing the gene with optimized codon usage.

Issue 2: Recombinant HACD is Expressed in an Insoluble Form (Inclusion Bodies)

  • Question: My HACD protein is expressed, but it is insoluble and forms inclusion bodies. How can I improve its solubility?

  • Answer: Inclusion bodies are dense aggregates of misfolded protein.[2] Optimizing expression conditions can favor proper folding and increase the yield of soluble protein.

    • Expression Temperature: High expression temperatures can accelerate protein synthesis, leading to misfolding and aggregation.

      • Recommendation: Lower the induction temperature (e.g., 18°C, 25°C, or 30°C) and extend the induction time.[1]

    • Inducer Concentration: A high concentration of the inducer can lead to a rapid rate of protein expression that overwhelms the cellular folding machinery.

      • Recommendation: Titrate the inducer concentration to find the optimal level that balances expression levels with solubility.

    • Solubility-Enhancing Tags: Fusion tags can sometimes improve the solubility of the target protein.

      • Recommendation: Consider using a different fusion tag, such as Maltose Binding Protein (MBP), if you are currently using a small tag like a His-tag.

    • Refolding Protocols: If optimizing expression conditions is not sufficient, you may need to purify the protein from inclusion bodies under denaturing conditions and then refold it.[2]

Issue 3: Low Yield of Purified HACD

  • Question: I have good expression of soluble HACD, but I lose most of my protein during the purification steps. What could be the reasons for this low final yield?

  • Answer: Protein loss during purification can occur at various stages, from cell lysis to elution.

    • Inefficient Cell Lysis: If cells are not lysed effectively, a significant amount of your protein will remain trapped and be discarded with the cell debris.[1]

      • Recommendation: Ensure your lysis method (e.g., sonication, high-pressure homogenization) is sufficient. You can analyze a sample of the cell debris by SDS-PAGE to check for the presence of your target protein.

    • Protein Degradation: Proteases released during cell lysis can degrade your HACD.[1][3]

      • Recommendation: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.[1]

    • Issues with Affinity Tag Binding: The affinity tag on your protein may not be accessible for binding to the purification resin.[4]

      • Recommendation: Ensure the tag is not sterically hindered. If necessary, consider re-cloning with the tag at the other terminus of the protein.

    • Suboptimal Buffer Conditions: The pH or salt concentration of your buffers may not be optimal for your specific HACD isozyme, leading to poor binding or premature elution.[1]

      • Recommendation: Perform small-scale trials to optimize the pH and salt concentrations of your binding, wash, and elution buffers.

Issue 4: Protein Aggregation During or After Purification

  • Question: My purified HACD appears to be aggregating. How can I prevent this?

  • Answer: Protein aggregation can be caused by various factors, including buffer conditions and protein concentration.[5][6]

    • Buffer Composition: The pH and ionic strength of the buffer can significantly impact protein stability.[7]

      • Recommendation: Determine the optimal pH and salt concentration for your HACD's stability. Proteins are often least soluble at their isoelectric point (pI), so adjusting the pH away from the pI can improve solubility.[7]

    • Additives: Certain additives can help to stabilize proteins and prevent aggregation.

      • Recommendation: Consider adding stabilizing agents such as glycerol (B35011) (up to 20%), non-ionic detergents (e.g., Tween 20 up to 2%), or reducing agents to your buffers.[7]

    • Protein Concentration: High protein concentrations can promote aggregation.[7]

      • Recommendation: If possible, work with lower protein concentrations. If a high concentration is required for downstream applications, perform a final concentration step just before use.

Frequently Asked Questions (FAQs)

  • Q1: What is the function of 3-hydroxyacyl-CoA dehydrogenase (HACD)?

    • A1: 3-Hydroxyacyl-CoA dehydrogenase is an oxidoreductase enzyme that plays a crucial role in fatty acid metabolism.[8] Specifically, it catalyzes the third step of beta-oxidation, which involves the oxidation of L-3-hydroxyacyl CoA to 3-ketoacyl CoA.[8] This reaction is essential for converting stored fats into energy.[9]

  • Q2: Are there different types of HACD?

    • A2: Yes, in humans, there are several isozymes of HACD, including HADH, HSD17B10, EHHADH, and HSD17B4.[8] These different forms may have varying substrate specificities and cellular localizations.

  • Q3: What affinity tag is commonly used for the purification of recombinant HACD?

    • A3: While various affinity tags can be used, the polyhistidine-tag (His-tag) is frequently employed for the purification of recombinant proteins, including HACD, due to its small size and the availability of high-affinity nickel- or cobalt-based chromatography resins.[10][11][12]

  • Q4: My purified HACD has low enzymatic activity. What could be the issue?

    • A4: Loss of activity can be due to improper folding, denaturation, or the presence of inhibitors.[2] Ensure that your purification protocol maintains the protein in its native, active conformation. This includes using appropriate buffers, working at low temperatures, and avoiding harsh elution conditions.[1] It is also important to confirm that any necessary cofactors (e.g., NAD+) are present during the activity assay.[8]

  • Q5: How can I improve the purity of my HACD preparation?

    • A5: If you are seeing contaminating proteins after a single affinity chromatography step, consider adding a second purification step, such as ion-exchange chromatography or size-exclusion chromatography.[2] Optimizing the wash steps during affinity chromatography by increasing the stringency (e.g., by adding a low concentration of imidazole (B134444) to the wash buffer for His-tagged proteins) can also help to remove non-specifically bound proteins.

Quantitative Data Summary

Table 1: Troubleshooting Low Yield of Recombinant HACD

Potential Cause Diagnostic Check Recommended Solution(s)
No/Low ExpressionWestern blot or SDS-PAGE of total cell lysateRe-sequence plasmid construct.[1] Verify inducer viability and concentration.[1] Optimize codon usage.
Insoluble Protein (Inclusion Bodies)SDS-PAGE of soluble and insoluble cell fractionsLower induction temperature (e.g., 18-25°C).[1] Reduce inducer concentration.[1] Use a solubility-enhancing fusion tag.[3]
Inefficient Cell LysisSDS-PAGE of cell debris after lysisIncrease sonication time/power or number of passes through homogenizer. Add lysozyme (B549824) to lysis buffer.
Protein DegradationSDS-PAGE showing multiple lower molecular weight bandsAdd protease inhibitor cocktail to lysis buffer.[1][13] Perform all purification steps at 4°C.[1][13]
Poor Binding to Affinity ResinWestern blot or SDS-PAGE of flow-through fractionOptimize pH and salt concentration of binding buffer.[1] Ensure affinity tag is accessible.[4]
Premature ElutionWestern blot or SDS-PAGE of wash fractionsIncrease stringency of binding buffer or decrease stringency of wash buffer (e.g., lower imidazole concentration for His-tag purification).[4]

Table 2: Buffer Additives to Enhance HACD Stability and Prevent Aggregation

Additive Typical Concentration Purpose Reference
Glycerol5-20% (v/v)Stabilizer, cryoprotectant
NaCl150-500 mMReduce non-specific ionic interactions
Non-ionic detergents (e.g., Tween 20)0.1-2% (v/v)Reduce non-specific hydrophobic interactions
Reducing agents (e.g., DTT, BME)1-10 mMPrevent oxidation of cysteine residues

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Recombinant HACD

This protocol provides a general framework for the expression of His-tagged HACD in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the HACD expression plasmid. Plate on LB agar (B569324) containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB medium with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[1]

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 18-25°C and continue to grow for an additional 16-24 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with 5 column volumes of Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange:

    • Pool the fractions containing the purified HACD.

    • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Storage:

    • Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification Transformation Transformation of E. coli Culture_Growth Culture Growth (OD600 0.6-0.8) Transformation->Culture_Growth Induction Induction with IPTG Culture_Growth->Induction Expression Low-Temperature Expression Induction->Expression Cell_Harvest Cell Harvest Expression->Cell_Harvest Cell_Lysis Cell Lysis & Clarification Cell_Harvest->Cell_Lysis IMAC IMAC Purification Cell_Lysis->IMAC Buffer_Exchange Buffer Exchange IMAC->Buffer_Exchange Storage Storage at -80°C Buffer_Exchange->Storage

Caption: Experimental workflow for recombinant HACD purification.

troubleshooting_low_yield cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions Start Low HACD Yield Check_Expression Check Expression Level (SDS-PAGE/Western) Start->Check_Expression Check_Solubility Check Solubility (Soluble vs. Insoluble Fractions) Start->Check_Solubility Check_Binding Check Binding to Resin (Flow-through/Wash Fractions) Start->Check_Binding Check_Degradation Check for Degradation (SDS-PAGE) Start->Check_Degradation Solutions_Expression Optimize Codon Usage Verify Inducer Re-sequence Plasmid Check_Expression->Solutions_Expression If low/no expression Solutions_Solubility Lower Temperature Reduce Inducer Conc. Use Solubilizing Tag Check_Solubility->Solutions_Solubility If insoluble Solutions_Binding Optimize Buffers (pH, salt) Check Tag Accessibility Check_Binding->Solutions_Binding If in flow-through Solutions_Degradation Add Protease Inhibitors Work at 4°C Check_Degradation->Solutions_Degradation If degraded

Caption: Troubleshooting logic for low yield of recombinant HACD.

References

Technical Support Center: Enhancing Sensitivity for Low-Abundance 3-Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the analysis of low-abundance 3-hydroxyacyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low-abundance 3-hydroxyacyl-CoAs?

The primary challenges in detecting low-abundance 3-hydroxyacyl-CoAs stem from their inherent chemical properties and low physiological concentrations. These molecules are often present in complex biological matrices, leading to issues such as ion suppression in mass spectrometry.[1] Additionally, their stability can be a concern, as they are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1] Inefficient ionization during mass spectrometry analysis can also contribute to low signal intensity.[1]

Q2: What are the most sensitive methods for quantifying 3-hydroxyacyl-CoAs?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific technique for the quantification of acyl-CoA thioesters, including 3-hydroxyacyl-CoAs.[2] This method offers high selectivity based on the mass-to-charge ratio of the precursor and product ions.[2] For short-chain fatty acids, derivatization prior to gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS analysis can significantly enhance detection sensitivity.[3][4]

Q3: How can I improve the signal intensity of my 3-hydroxyacyl-CoA samples in LC-MS analysis?

To improve signal intensity, consider the following:

  • Sample Preparation: Utilize solid-phase extraction (SPE) to clean up samples and reduce matrix effects that can cause ion suppression.[2][5]

  • Derivatization: For short-chain 3-hydroxyacyl-CoAs, chemical derivatization can significantly improve ionization efficiency and chromatographic retention.[4][6] Reagents like O-benzylhydroxylamine have shown superior performance in enhancing sensitivity to the sub-fmol level.[4][6]

  • LC-MS/MS Parameters: Optimize ion source parameters, such as desolvation temperature and gas flows, to ensure stable and efficient ionization.[1] Additionally, fine-tune the collision energy for optimal fragmentation of the precursor ion.[1]

  • Mobile Phase Composition: The composition of the mobile phase can influence ionization efficiency. The use of volatile buffer salts like ammonium (B1175870) acetate (B1210297) is common.[5]

Q4: What is a suitable internal standard for 3-hydroxyacyl-CoA analysis?

The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification as it can compensate for matrix effects and variations in sample preparation and instrument response. For instance, in the analysis of various acyl-CoAs, stable isotope-labeled versions of similar chain-length acyl-CoAs, such as octanoyl-¹³C₄ CoA, have been successfully employed.[7]

Troubleshooting Guides

Low or No Signal in LC-MS/MS Analysis

Problem: I am observing a very low or no signal for my 3-hydroxyacyl-CoA standard or sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Instrument Malfunction 1. Confirm that the mass spectrometer is functioning correctly by infusing a known, stable compound to check for a response.[1] 2. Ensure all instrument parameters, such as voltages and gas flows, are set correctly and that you have a stable electrospray.[1]
Sample Degradation 1. Prepare fresh standards and samples. Acyl-CoAs are susceptible to hydrolysis.[1] 2. Ensure samples are stored at -80°C and processed on ice.[8]
Inefficient Ionization 1. Optimize ion source parameters (e.g., temperature, gas flows).[1] 2. Adjust the mobile phase composition. The presence of additives like ammonium acetate can improve ionization.[5]
Ion Suppression 1. Incorporate a solid-phase extraction (SPE) step in your sample preparation to remove interfering matrix components.[5] 2. Dilute the sample to reduce the concentration of interfering substances.
Suboptimal MS/MS Parameters 1. Optimize the precursor and product ion selection for your specific 3-hydroxyacyl-CoA. 2. Perform a collision energy optimization to ensure efficient fragmentation.[1]
Chromatographic Issues 1. Check for poor peak shape, which could be due to column overload or contamination.[1] 2. Ensure the analytical column is appropriate for the separation of your target analytes.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of different analytical methods for the quantification of acyl-CoAs and related compounds.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[2]120 pmol (with derivatization)[2]~50 fmol[2]
Limit of Quantification (LOQ) 5-50 fmol[2]1.3 nmol (LC/MS-based)[2]~100 fmol[2]
Linearity (R²) >0.99[2]>0.99[2]Variable[2]
Precision (RSD%) < 5%[2]< 15%[2]< 20%[2]
Specificity High[2]Moderate[2]High[2]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues

This protocol provides a general guideline for the extraction of acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue powder

  • Ice-cold extraction buffer (e.g., methanol (B129727)/water 1:1 containing 5% acetic acid)[1]

  • Internal standard solution

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 250 mg of powdered frozen tissue.[1]

  • Add 4 mL of ice-cold extraction buffer.[1]

  • Spike the sample with an appropriate internal standard.[1]

  • Homogenize the tissue sample on ice.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5]

  • Collect the supernatant containing the extracted acyl-CoAs for further cleanup or direct analysis.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is designed to reduce matrix effects and concentrate the analytes.

Materials:

  • C18 SPE cartridge

  • Methanol

  • Water

  • 5% methanol in water

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water)

Procedure:

  • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[2]

  • Load the supernatant from the tissue extraction onto the conditioned cartridge.[1]

  • Wash the cartridge with 3 mL of extraction buffer or 5% methanol in water to remove unbound impurities.[1][2]

  • Elute the 3-hydroxyacyl-CoAs with 1 mL of methanol.[2]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.[2]

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[2]

Protocol 3: LC-MS/MS Analysis of 3-Hydroxyacyl-CoAs

This is a general workflow for the analysis of 3-hydroxyacyl-CoA extracts.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium acetate in water.[2][5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol with 10 mM ammonium acetate.[2][5]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[5]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 5 µL.[2]

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]⁺ ion of the specific 3-hydroxyacyl-CoA.

  • Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the CoA moiety.

  • Collision Energy: Optimized for the specific analyte.[1]

Visualizations

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: The fatty acid beta-oxidation spiral, highlighting the formation of 3-hydroxyacyl-CoA.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Tissue_Homogenization Tissue Homogenization / Cell Lysis Extraction Acyl-CoA Extraction (e.g., Methanol/Water) Tissue_Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Derivatization Derivatization (Optional for Short-Chains) Cleanup->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Acquisition Data Acquisition (MRM) LC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (Internal Standard Normalization) Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: General experimental workflow for the analysis of low-abundance 3-hydroxyacyl-CoAs.

References

Technical Support Center: Quantification of Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My recovery of long-chain acyl-CoAs is low and inconsistent. What are the likely causes and how can I troubleshoot this?

A1: Low and variable recovery is a frequent challenge in acyl-CoA quantification, often stemming from sample handling, extraction inefficiency, or analyte degradation.

Troubleshooting Steps:

  • Sample Stability: Long-chain acyl-CoAs are unstable and prone to hydrolysis, especially in aqueous solutions at alkaline or strongly acidic pH.[1] Ensure samples are processed quickly on ice and stored at -80°C to minimize enzymatic and chemical degradation.[2] Rapidly freeze-clamp tissues or quench cell cultures to halt metabolic activity instantly.[3]

  • Extraction Method: The choice of extraction solvent and methodology is critical. A common and effective method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[2][4] For purification and to increase recovery rates, solid-phase extraction (SPE) is often employed.[2][5][6]

  • Inefficient Solid-Phase Extraction (SPE): If using SPE, ensure the column is properly conditioned and not allowed to dry out before sample loading. Optimize the wash and elution steps to ensure the acyl-CoAs bind effectively and are eluted completely. A weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction.[2]

  • Precipitation of Long-Chain Species: Longer-chain acyl-CoAs are less soluble in aqueous solutions. During the final resuspension step, ensure the solvent (e.g., a methanol (B129727)/water mixture) is appropriate to maintain their solubility.[2]

  • Internal Standard (IS): Use an appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA), added at the very beginning of the extraction process.[4][5] This helps to normalize for losses during sample preparation and for variations in ionization efficiency.

Q2: I'm observing significant ion suppression and matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects, where co-eluting compounds from the biological sample interfere with the ionization of the target analyte, are a major issue in LC-MS/MS-based quantification.[1]

Mitigation Strategies:

  • Improved Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering substances. This can be achieved through more rigorous extraction and cleanup protocols, such as solid-phase extraction (SPE).[5][7]

  • Chromatographic Separation: Optimize your liquid chromatography method to separate acyl-CoAs from the bulk of matrix components.[5] Severe peak tailing and poor detection limits are often observed, especially for later-eluting species.[5] Using a C18 reversed-phase column at a high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient can improve separation.[8]

  • Use of Stable Isotope-Labeled Internal Standards: The best way to correct for matrix effects is to use a stable isotope-labeled internal standard for each analyte. These standards co-elute with the analyte and experience the same ionization suppression or enhancement, providing accurate correction.

  • Matrix-Matched Calibrators: If stable isotope-labeled standards are unavailable, creating calibration curves in a surrogate matrix that closely mimics the biological sample can help compensate for matrix effects.[1] However, finding a suitable blank matrix for acyl-CoAs can be challenging.[1][9]

Q3: My acyl-CoA standards seem to degrade quickly. What is the proper way to handle and store them?

A3: The inherent instability of the thioester bond makes acyl-CoA standards susceptible to degradation.

Best Practices for Handling Standards:

  • Storage: Store stock solutions of acyl-CoA standards in a non-aqueous solvent (e.g., methanol/water 1:1) at -80°C for long-term stability.[4]

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles.

  • pH Control: Acyl-CoAs are most stable in slightly acidic conditions (pH 4-6). Avoid strongly acidic or alkaline solutions, which can rapidly hydrolyze the thioester bond.[1]

Experimental Protocols & Data

Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and combines solvent extraction with solid-phase extraction for improved purity and recovery.[2][4][6]

Materials:

  • Frozen tissue sample (~40-100 mg)

  • Homogenizer (e.g., glass homogenizer)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN):Isopropanol:Methanol (3:1:1) solvent mixture

  • Internal standard solution (e.g., Heptadecanoyl-CoA, C17:0-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • SPE Column Conditioning/Wash Solvents: Methanol, 2% Formic Acid

  • SPE Elution Solvents: 2% and 5% Ammonium Hydroxide (NH4OH) in Methanol

  • Nitrogen gas evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 40 mg of frozen tissue and place it in a pre-chilled homogenizer on ice.[4]

    • Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[4]

    • Add 0.5 mL of the ACN:Isopropanol:Methanol mixture.[4]

    • Homogenize the sample twice on ice.[4]

  • Initial Extraction:

    • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[4]

    • Collect the supernatant.

    • Re-extract the pellet with another volume of the ACN:Isopropanol:Methanol mixture, centrifuge again, and combine the supernatants.[4]

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Condition a weak anion exchange SPE column by washing sequentially with methanol and 2% formic acid.

    • Sample Loading: Load the combined supernatant onto the conditioned SPE column.

    • Washing: Wash the column with 2% formic acid followed by methanol to remove neutral and weakly bound impurities.

    • Elution: Elute the acyl-CoAs using a stepwise gradient of ammonium hydroxide in methanol (e.g., first with 2% NH4OH in methanol, then 5% NH4OH in methanol).

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).[1]

Data: Acyl-CoA Recovery and Assay Performance

The recovery and precision of long-chain acyl-CoA quantification can vary based on the method and tissue type. The following tables summarize representative data from published methods.

Table 1: Extraction Recovery Rates from Different Methodologies

Acyl-CoA SpeciesTissue TypeExtraction MethodAverage Recovery (%)Reference
VariousRat LiverAcetonitrile/Isopropanol + SPE83 - 90%[6]
C14:0 to C20:0-CoAAlbumin SolutionACN:Isopropanol:MethanolNot specified, but improved over previous methods[4]

Table 2: LC-MS/MS Method Performance Characteristics

ParameterC16:0-CoAC18:1-CoAReference
Limit of Detection (LOD) S/N > 10S/N > 10[1]
Limit of Quantitation (LOQ) S/N > 10S/N > 10[1]
Intra-assay CV (%) -5%[4]
Inter-assay CV (%) 5-6%5-6%[4]

CV: Coefficient of Variation; S/N: Signal-to-Noise Ratio.

Visual Guides

Workflow & Pitfall Analysis

The following diagram illustrates a typical workflow for long-chain acyl-CoA quantification, highlighting key stages where pitfalls commonly occur.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (Tissue/Cells) Quench 2. Quenching & Homogenization Sample->Quench Extract 3. Solvent Extraction Quench->Extract Purify 4. SPE Purification Extract->Purify Concentrate 5. Concentration & Reconstitution Purify->Concentrate LC 6. LC Separation Concentrate->LC MS 7. MS/MS Detection LC->MS Quant 8. Quantification MS->Quant Norm 9. Normalization Quant->Norm P1 Degradation P1->Quench P2 Low Recovery P2->Extract P2->Purify P3 Matrix Effects P3->MS P4 Poor Separation P4->LC

Workflow for Acyl-CoA analysis with common pitfalls.
Troubleshooting Logic for Low Analyte Signal

This flowchart provides a logical sequence of steps to diagnose the cause of a weak or absent signal for your target acyl-CoA.

G Start Low or No Acyl-CoA Signal Check_Standards 1. Verify Standard Integrity (Age, Storage, Handling) Start->Check_Standards Check_MS 2. Check MS/MS Performance (Tune, Calibrate, Infuse Standard) Check_Standards->Check_MS Standards OK Solution1 Solution: Prepare fresh standards. Check_Standards->Solution1 Degraded Check_LC 3. Evaluate Chromatography (Peak Shape, Retention Time) Check_MS->Check_LC MS OK Solution2 Solution: Optimize MS parameters. Check_MS->Solution2 Poor Signal Check_Extraction 4. Assess Extraction Efficiency (Review Protocol, Check IS Recovery) Check_LC->Check_Extraction LC OK Solution3 Solution: Optimize LC gradient/column. Check_LC->Solution3 Bad Peak Check_Sample 5. Investigate Sample Quality (Storage, Thaw Cycles, Collection) Check_Extraction->Check_Sample Extraction OK Solution4 Solution: Refine extraction/SPE steps. Check_Extraction->Solution4 Low Recovery Solution5 Solution: Use fresh, properly stored samples. Check_Sample->Solution5 Poor Quality

Troubleshooting flowchart for low acyl-CoA signal.

References

Technical Support Center: Optimizing Derivatization for GC-MS Analysis of Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of hydroxy fatty acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the derivatization of hydroxy fatty acids, presented in a question-and-answer format.

Q1: Why is derivatization necessary for the GC-MS analysis of hydroxy fatty acids?

A1: Direct GC-MS analysis of free hydroxy fatty acids is challenging due to their low volatility and the presence of polar carboxyl and hydroxyl groups. These polar groups can interact with the stationary phase of the GC column, leading to poor peak shape (tailing) and inaccurate quantification.[1][2] Derivatization is a critical step that converts these polar functional groups into more volatile and less polar derivatives, making them suitable for GC analysis.[2] The most common approaches involve esterification of the carboxyl group and silylation of the hydroxyl group.[2][3]

Q2: I'm observing low or no peak for my derivatized hydroxy fatty acid. What are the likely causes and how can I troubleshoot this?

A2: Low or no product peak typically points to incomplete derivatization. This can stem from several factors:

  • Presence of Moisture: Silylation reagents are highly sensitive to moisture. Water in your sample or solvent will preferentially react with the derivatizing agent, consuming it and preventing the reaction with your analyte.[3]

    • Solution: Ensure your sample is completely dry before adding the derivatization reagent. Lyophilization or drying under a stream of nitrogen are effective methods.[3] Use anhydrous solvents.

  • Suboptimal Reaction Conditions: The temperature and duration of the derivatization reaction are critical.

    • Solution: Optimize the reaction time and temperature. For silylation with BSTFA or MSTFA, a common starting point is heating at 60-80°C for 30-60 minutes.[2][3] For sterically hindered hydroxyl groups, longer reaction times or higher temperatures may be necessary.[1]

  • Insufficient Reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction.

    • Solution: Use a sufficient molar excess of the derivatization reagent. A 10x molar excess is a good starting point.[3]

  • Reagent Quality: Derivatization reagents can degrade over time, especially if not stored properly.

    • Solution: Use fresh reagents and ensure they have been stored under anhydrous conditions.[1]

Q3: My chromatogram shows tailing peaks for my derivatized hydroxy fatty acids. What could be the cause and how can I improve the peak shape?

A3: Peak tailing is a common issue that can compromise resolution and quantification. The primary causes include:

  • Incomplete Derivatization: As mentioned in Q2, any remaining free carboxyl or hydroxyl groups will interact with the GC system, causing peak tailing.[4]

    • Solution: Re-optimize your derivatization protocol to ensure the reaction goes to completion.

  • GC System Activity: Active sites in the GC inlet liner, column, or detector can interact with the analytes.[4][5]

    • Solution: Use a deactivated inlet liner and replace it regularly. Trim a small portion (10-20 cm) from the front of the GC column to remove any accumulated non-volatile residues or active sites.[4]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can disrupt the sample band and cause tailing.[6]

    • Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct height according to the manufacturer's instructions.

Q4: I'm seeing multiple peaks for a single hydroxy fatty acid analyte. What could be the reason?

A4: The presence of multiple peaks for a single analyte often indicates the formation of derivatization artifacts or incomplete derivatization.

  • Incomplete Derivatization: This is a frequent cause, leading to a mixture of partially and fully derivatized species that will elute at different times.[7][8]

    • Solution: Optimize your derivatization conditions (time, temperature, reagent excess) to drive the reaction to completion.

  • Formation of Artifacts: Silylation reagents can sometimes react with other functional groups or contaminants to form unexpected by-products.[7][9]

    • Solution: Ensure your sample is clean before derivatization. If artifacts persist, you may need to adjust the derivatization conditions or choose a different reagent.

  • Derivative Instability: Trimethylsilyl (B98337) (TMS) derivatives can be susceptible to hydrolysis if exposed to moisture before or during analysis.[10]

    • Solution: Analyze samples as soon as possible after derivatization. Store derivatized samples at low temperatures (4°C or -20°C) to improve stability.[10]

Experimental Protocols

Below are detailed methodologies for common derivatization procedures for hydroxy fatty acids.

Protocol 1: Two-Step Derivatization (Esterification followed by Silylation)

This is a robust method for the analysis of hydroxy fatty acids, first converting the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group.

Step 1: Acid-Catalyzed Esterification with Boron Trifluoride (BF₃)-Methanol

  • Sample Preparation: Place the dried lipid extract (containing 1-10 mg of fatty acids) into a screw-capped glass tube with a PTFE liner.

  • Reagent Addition: Add 1-2 mL of 14% Boron Trifluoride (BF₃) in methanol.[11]

  • Reaction: Cap the tube tightly and heat at 60-100°C for 10-30 minutes. A common practice is 80°C for 20 minutes.[3][12]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381). Vortex vigorously for 1 minute to extract the Fatty Acid Methyl Esters (FAMEs) into the hexane layer.[13]

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial. To ensure removal of residual water, the hexane layer can be passed through a small amount of anhydrous sodium sulfate.

  • Drying: Evaporate the hexane under a gentle stream of nitrogen to obtain the FAMEs.

Step 2: Silylation of Hydroxyl Groups with BSTFA

  • Sample Preparation: Ensure the FAME sample from Step 1 is completely dry.

  • Reagent Addition: Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[2] For hindered hydroxyl groups, pyridine (B92270) can be added as a catalyst.[14]

  • Reaction: Cap the vial tightly, vortex for 10-20 seconds, and heat at 60-80°C for 30-60 minutes.[2][3]

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an anhydrous solvent like hexane or dichloromethane.

Protocol 2: One-Step Silylation with BSTFA or MSTFA

This method derivatizes both the carboxylic acid and hydroxyl groups simultaneously to form trimethylsilyl (TMS) esters and TMS ethers, respectively.

  • Sample Preparation: Place the dried sample (e.g., 100 µL of a 1 mg/mL fatty acid mixture in an aprotic solvent like acetonitrile) into a GC vial.[3] Ensure the sample is completely free of water.

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS or MSTFA). A molar excess of the reagent is required.[3]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2][3] Optimization of time and temperature may be necessary depending on the specific hydroxy fatty acids.

  • Dilution & Analysis: After the vial has cooled to room temperature, a solvent of choice (e.g., dichloromethane) can be added for dilution if needed. The sample is then ready for GC-MS analysis.[3]

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for Hydroxy Fatty Acids

ReagentFunctional Groups TargetedDerivative FormedKey AdvantagesKey Disadvantages
BF₃-Methanol Carboxylic AcidsMethyl Esters (FAMEs)Effective for both free fatty acids and transesterification.[15]Not suitable for hydroxyl groups; requires a second derivatization step for hydroxy fatty acids.
BSTFA (+1% TMCS) Carboxylic Acids, Hydroxyls, AminesTrimethylsilyl (TMS) Esters/EthersDerivatizes multiple functional groups in one step.[3]Derivatives can be moisture-sensitive and less stable over time.[10]
MSTFA Carboxylic Acids, Hydroxyls, AminesTrimethylsilyl (TMS) Esters/EthersMore volatile by-products than BSTFA, which can lead to cleaner chromatograms.Similar to BSTFA, derivatives can be moisture-sensitive.

Table 2: General Reaction Conditions for Silylation with BSTFA/MSTFA

ParameterGeneral RangeRecommended Starting PointNotes
Reaction Temperature 60 - 100°C[2]70°CHigher temperatures can accelerate the reaction but may also lead to degradation of some analytes.[1]
Reaction Time 15 - 60 minutes[2][3]45 minutesSterically hindered hydroxyl groups may require longer reaction times.
Reagent Excess 5x - 20x molar excess10x molar excessA sufficient excess is crucial to drive the reaction to completion.[3]
Catalyst 1-10% TMCS or Pyridine1% TMCSA catalyst is often necessary for the efficient derivatization of sterically hindered hydroxyl groups.[16][17]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Start Hydroxy Fatty Acid Sample Extraction Lipid Extraction Start->Extraction Drying Evaporation to Dryness Extraction->Drying AddReagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) Drying->AddReagent Reaction Incubate (e.g., 60°C for 60 min) AddReagent->Reaction Dilution Dilution (Optional) Reaction->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow for the derivatization and GC-MS analysis of hydroxy fatty acids.

G cluster_tailing Troubleshooting Peak Tailing cluster_lowyield Troubleshooting Low Yield cluster_multiplepeaks Troubleshooting Multiple Peaks Problem Problem Observed in Chromatogram Tailing Peak Tailing Problem->Tailing Yes LowYield Low/No Peak Problem->LowYield No CheckDeriv Incomplete Derivatization? Tailing->CheckDeriv MultiplePeaks Multiple Peaks per Analyte LowYield->MultiplePeaks No CheckMoisture Moisture Present? LowYield->CheckMoisture CheckCompletion Incomplete Derivatization? MultiplePeaks->CheckCompletion OptimizeDeriv Optimize Reaction: - Increase Time/Temp - Increase Reagent Excess - Ensure Anhydrous Conditions CheckDeriv->OptimizeDeriv Yes CheckGC GC System Activity? CheckDeriv->CheckGC No MaintainGC Perform GC Maintenance: - Replace Inlet Liner - Trim Column CheckGC->MaintainGC Yes DrySample Ensure Sample/Solvents are Anhydrous CheckMoisture->DrySample Yes CheckConditions Suboptimal Conditions? CheckMoisture->CheckConditions No OptimizeConditions Optimize Reaction: - Adjust Time/Temp - Use Sufficient Reagent CheckConditions->OptimizeConditions Yes OptimizeForCompletion Optimize Reaction Conditions for Full Conversion CheckCompletion->OptimizeForCompletion Yes CheckArtifacts Artifact Formation? CheckCompletion->CheckArtifacts No CleanSample Clean Up Sample Before Derivatization CheckArtifacts->CleanSample Yes

Caption: Troubleshooting decision tree for common derivatization issues in GC-MS analysis.

References

Validation & Comparative

Comparative Guide to the Validation of an LC-MS/MS Assay for (S)-3-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-3-hydroxyoctadecanoyl-CoA with alternative analytical techniques. The content is tailored for researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and drug discovery.

Introduction to this compound Analysis

This compound is a crucial intermediate in fatty acid metabolism, specifically in the beta-oxidation pathway.[1][2] Accurate quantification of this and other long-chain acyl-CoAs is vital for understanding metabolic disorders and for the development of therapeutic interventions. While several analytical methods exist, LC-MS/MS has become the preferred technique due to its high sensitivity and specificity.[3] This guide outlines the validation parameters of a typical LC-MS/MS assay for long-chain acyl-CoAs and compares it with other methods.

Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the study, such as sensitivity, throughput, and the complexity of the biological matrix.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1–10 fmol[3]~120 pmol (with derivatization)[3]~50 fmol[3]
Limit of Quantification (LOQ) 5–50 fmol[3]~1.3 nmol (LC/MS-based)[3]~100 fmol[3]
Linearity (R²) >0.99[3]>0.99[3]Variable
Precision (%RSD) <15%[4][5]<15%[3]<20%[3]
Accuracy 85–120%[6]VariableVariable
Specificity High (based on mass-to-charge ratio and fragmentation)[3]Moderate (risk of co-elution)[3]High (enzyme-specific)[3]
Throughput HighModerateLow to Moderate

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol is a representative method for the analysis of long-chain acyl-CoAs, adapted from published literature.[4][5][6][7]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize tissue samples (10-250 mg) in a suitable buffer.[4][6]

  • Extraction: Perform a liquid-liquid extraction with an organic solvent like acetonitrile:isopropanol.[4]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[3]

  • Sample Loading: Load the extracted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.[3]

  • Elution: Elute this compound with 1 mL of methanol.[3]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.[3]

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).[4][5]

  • Mobile Phase B: Ammonium hydroxide in acetonitrile.[4][5][7]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the long-chain acyl-CoAs.

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5 µL.[3]

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled version or an odd-chain acyl-CoA like C17:0-CoA).[4] A characteristic neutral loss of 507 Da is often used for screening fatty acyl-CoAs.[4][5]

  • Collision Energy: Optimize for the specific analyte and instrument.

Alternative Method: HPLC with Fluorescence Detection

This method requires derivatization of the thiol group for detection.

  • Derivatization: React the sample with a thiol-specific fluorescent labeling agent.[3]

  • HPLC:

    • Column: C18 reversed-phase column.[3]

    • Mobile Phase: Acetonitrile/water gradient.[3]

    • Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen label.

Alternative Method: Enzymatic Assay

This method relies on the specific enzymatic conversion of the analyte.

  • Reaction: Use a specific dehydrogenase that acts on this compound.

  • Detection: Measure the change in NADH concentration by absorbance at 340 nm or by fluorescence.[3]

Visualizations

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction SPE SPE Extraction->SPE LC Liquid Chromatography SPE->LC MS Tandem Mass Spectrometry LC->MS Quantification Quantification MS->Quantification Data Review Data Review Quantification->Data Review

Caption: General workflow of an LC-MS/MS assay for acyl-CoA analysis.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty_Acyl_CoA Trans_enoyl_CoA Trans_enoyl_CoA Fatty_Acyl_CoA->Trans_enoyl_CoA Acyl-CoA Dehydrogenase S_3_Hydroxyacyl_CoA This compound Trans_enoyl_CoA->S_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3_Ketoacyl_CoA S_3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter_Acyl_CoA 3_Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl_CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Simplified fatty acid beta-oxidation pathway highlighting this compound.

References

A Comparative Kinetic Analysis of (S)- vs. (R)-3-Hydroxyoctadecanoyl-CoA as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Metabolism and Drug Development

This guide provides a detailed kinetic comparison of the stereoisomers (S)- and (R)-3-hydroxyoctadecanoyl-CoA as substrates for their respective dehydrogenase enzymes. Understanding the kinetic nuances between these enantiomers is crucial for researchers in fatty acid metabolism, drug development, and diagnostics, as metabolic pathways often exhibit strict stereospecificity. This document summarizes key kinetic parameters, details experimental methodologies, and provides a visual representation of the experimental workflow.

Executive Summary

The metabolism of 3-hydroxyacyl-CoA esters is highly stereospecific, with distinct enzymes processing the (S)- and (R)-enantiomers. The mitochondrial β-oxidation pathway utilizes L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), which is specific for (S)-3-hydroxyacyl-CoAs. In contrast, peroxisomal β-oxidation and other metabolic pathways employ enzymes like the multifunctional enzyme type 2 (MFE-2), which has a (3R)-hydroxyacyl-CoA dehydrogenase domain specific for the (R)-enantiomer.

Direct kinetic comparison of both enantiomers with a single enzyme is generally not feasible due to this high degree of specificity. Therefore, this guide presents a comparative analysis of the kinetic parameters of enzymes that act on (S)- and (R)- long-chain 3-hydroxyacyl-CoA substrates, providing insights into the efficiency of their respective metabolic pathways.

Comparative Kinetic Data

Quantitative kinetic data for enzymes acting on long-chain 3-hydroxyacyl-CoA substrates is essential for understanding their metabolic flux and for the development of targeted therapeutics. Below is a summary of available kinetic parameters for enzymes acting on (S)- and (R)-3-hydroxyacyl-CoA analogues. It is important to note that while the topic substrate is 3-hydroxyoctadecanoyl-CoA (C18), detailed kinetic data for this specific substrate is limited, particularly for the (S)-enantiomer. Therefore, data for shorter-chain analogues are included to provide a broader context.

Enzyme/DomainSubstrateStereochemistryChain LengthKm (µM)Vmax (µmol/min/mg)kcat (s-1)Source
Pig Heart L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxyacyl-CoA(S)C4-C16VariesVaries-[1]
Ralstonia eutropha FadB'Acetoacetyl-CoA(S)-precursorC448149-[2]
Yeast MFE-2 Domain A(3R)-Hydroxydecanoyl-CoA(R)C1038-133
Yeast MFE-2 Domain A(3R)-Hydroxyhexadecanoyl-CoA(R)C1621-111
Yeast MFE-2 Domain B(3R)-Hydroxydecanoyl-CoA(R)C10114-258
Yeast MFE-2 Domain B(3R)-Hydroxyhexadecanoyl-CoA(R)C16120-13

*For pig heart L-3-hydroxyacyl-CoA dehydrogenase, it has been reported that the enzyme is most active with medium-chain substrates, and the Km values for medium and long-chain substrates are nearly identical[1]. The Vmax tends to decrease as the acyl chain length increases.

Signaling and Metabolic Pathways

The metabolism of (S)- and (R)-3-hydroxyoctadecanoyl-CoA occurs in distinct cellular compartments and pathways. The (S)-enantiomer is a key intermediate in the mitochondrial fatty acid β-oxidation spiral, a major energy-generating process. The (R)-enantiomer is primarily metabolized within peroxisomes, which are involved in the oxidation of very long-chain fatty acids and branched-chain fatty acids.

fatty_acid_oxidation cluster_mitochondrion Mitochondrial β-Oxidation cluster_peroxisome Peroxisomal β-Oxidation S_HOCoA (S)-3-Hydroxyoctadecanoyl-CoA Ketoacyl_CoA_Mito 3-Ketoacyl-CoA S_HOCoA->Ketoacyl_CoA_Mito L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Acetyl_CoA_Mito Acetyl-CoA Ketoacyl_CoA_Mito->Acetyl_CoA_Mito Thiolase TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle Enters TCA Cycle for Energy Production R_HOCoA (R)-3-Hydroxyoctadecanoyl-CoA Ketoacyl_CoA_Pero 3-Ketoacyl-CoA R_HOCoA->Ketoacyl_CoA_Pero (3R)-Hydroxyacyl-CoA Dehydrogenase (MFE-2) Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Ketoacyl_CoA_Pero->Chain_Shortened_Acyl_CoA Thiolase Mitochondria_Transport Transport to Mitochondria Chain_Shortened_Acyl_CoA->Mitochondria_Transport for further oxidation

Caption: Distinct metabolic fates of (S)- and (R)-3-hydroxyoctadecanoyl-CoA.

Experimental Protocols

Accurate determination of kinetic parameters requires robust and well-defined experimental protocols. The following are generalized methodologies for assaying the dehydrogenase activity for both (S)- and (R)-3-hydroxyacyl-CoA substrates.

Synthesis of (3R)-Hydroxyacyl-CoA Esters

(3R)-Hydroxyacyl-CoA substrates can be synthesized using a mixed anhydride (B1165640) method followed by purification via high-pressure liquid chromatography (HPLC) on a reversed-phase column.

Kinetic Assay for (S)-3-Hydroxyacyl-CoA Dehydrogenase (Coupled Enzyme Assay)

This assay measures the NAD+-dependent oxidation of the (S)-substrate. The reaction is coupled to a subsequent irreversible step to drive the reaction to completion and prevent product inhibition.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.3), NAD+, Coenzyme A (CoASH), and 3-ketoacyl-CoA thiolase.

  • Substrate: Add varying concentrations of this compound to the reaction mixture.

  • Enzyme: Initiate the reaction by adding L-3-hydroxyacyl-CoA dehydrogenase.

  • Detection: Monitor the formation of NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: Calculate initial reaction velocities from the linear portion of the absorbance change over time. Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Kinetic Assay for (3R)-Hydroxyacyl-CoA Dehydrogenase

This assay directly measures the reduction of NAD+ during the oxidation of the (R)-substrate.

  • Reaction Mixture: Prepare a reaction mixture in a Tris-HCl buffer (pH 9.0) containing NAD+.

  • Substrate: Add varying concentrations of (R)-3-hydroxyoctadecanoyl-CoA.

  • Enzyme: Initiate the reaction by adding the (3R)-hydroxyacyl-CoA dehydrogenase (e.g., purified MFE-2 domain).

  • Detection: Monitor the production of NADH by the increase in absorbance at 340 nm.

  • Data Analysis: Calculate initial velocities and determine kinetic parameters (Km and kcat) using non-linear regression analysis of the velocity versus substrate concentration data.

experimental_workflow sub_prep Substrate Preparation ((S)- or (R)-3-hydroxyoctadecanoyl-CoA) assay_setup Assay Setup (Buffer, Cofactors, Substrate Concentrations) sub_prep->assay_setup enzyme_prep Enzyme Purification (e.g., LCHAD or MFE-2 domain) enzyme_prep->assay_setup reaction_init Reaction Initiation (Addition of Enzyme) assay_setup->reaction_init data_acq Data Acquisition (Spectrophotometric Monitoring at 340 nm) reaction_init->data_acq data_analysis Data Analysis (Michaelis-Menten Kinetics) data_acq->data_analysis results Determination of Km, Vmax, kcat data_analysis->results

Caption: Generalized workflow for kinetic analysis of 3-hydroxyacyl-CoA dehydrogenases.

Conclusion

The kinetic comparison of (S)- and (R)-3-hydroxyoctadecanoyl-CoA as substrates highlights the pronounced stereospecificity of fatty acid metabolism. While direct comparative data with the same enzyme is unavailable due to this specificity, analysis of their respective enzymes reveals that both pathways are efficient in processing long-chain 3-hydroxyacyl-CoA esters. The provided kinetic data and experimental protocols serve as a valuable resource for researchers investigating the intricacies of fatty acid oxidation and for those involved in the development of therapeutic agents targeting these pathways. Further research is warranted to elucidate the specific kinetic parameters of L-3-hydroxyacyl-CoA dehydrogenase with 3-hydroxyoctadecanoyl-CoA to enable a more direct comparison.

References

A Researcher's Guide to Cross-Validation of 3-Hydroxy Fatty Acid Measurement in Different Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible measurement of 3-hydroxy fatty acids (3-OH-FAs) is critical in various research fields, including the study of metabolic disorders, endotoxin (B1171834) analysis, and drug development. As analytical methods for 3-OH-FA quantification are employed across different laboratories, ensuring the comparability and reliability of the data is paramount. This guide provides an objective comparison of the primary analytical methodologies, outlines key experimental protocols, and presents a framework for conducting and evaluating a cross-validation study between laboratories. While direct, publicly available inter-laboratory comparison data for 3-OH-FA measurement is limited, this guide synthesizes performance characteristics from established methods to inform best practices.

Comparison of Analytical Methodologies

The two most prevalent techniques for the quantification of 3-OH-FAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is subject to specific sources of variability that must be considered in a cross-laboratory comparison.

Table 1: Comparison of GC-MS and LC-MS for 3-Hydroxy Fatty Acid Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives based on boiling point and polarity, followed by mass-based detection.Separation based on polarity in a liquid phase, followed by mass-based detection.
Sample Derivatization Mandatory to increase volatility (e.g., silylation, methylation). This step can be a significant source of variability.Often not required, but can be used to improve ionization efficiency and sensitivity.
Sensitivity High, particularly with selected ion monitoring (SIM).Generally higher than GC-MS, especially with multiple reaction monitoring (MRM).
Specificity High, especially with tandem MS (GC-MS/MS).Very high, allowing for the resolution of isomers.[1]
Throughput Lower, due to longer run times and sample preparation.Higher, with faster run times and simpler sample preparation.
Typical Precision (Intra-laboratory CV) 1.0% - 13.3%[2]Generally <15%
Analytes Covered Broad range of 3-OH-FAs with varying chain lengths.[2]Wide range of 3-OH-FAs and their esters.[1]
Instrumentation Cost Generally lower than LC-MS/MS.Higher initial investment.

Experimental Protocols

Detailed and harmonized experimental protocols are the cornerstone of a successful inter-laboratory cross-validation study. The following sections outline the key steps for both GC-MS and LC-MS analysis of 3-OH-FAs.

Protocol 1: GC-MS Analysis of 3-Hydroxy Fatty Acids

This protocol is a composite based on established methods for the analysis of 3-OH-FAs in biological matrices.[2][3][4]

  • Sample Preparation (Plasma/Serum):

    • To 500 µL of plasma or serum, add an internal standard solution containing stable isotope-labeled 3-OH-FAs.

    • For total 3-OH-FA measurement, perform alkaline hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes.

    • Acidify the sample with HCl.

    • Extract the 3-OH-FAs with an organic solvent such as ethyl acetate (B1210297) (repeat twice).

    • Dry the pooled organic phases under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 5890 series II or equivalent.

    • Column: HP-5MS capillary column or equivalent.

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.[2]

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantification.

Protocol 2: LC-MS/MS Analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

This protocol is adapted from methodologies developed for the analysis of FAHFAs, a class of lipids that includes 3-OH-FAs.[1][4]

  • Sample Preparation (Tissues):

    • Homogenize the tissue sample in a suitable buffer.

    • Add an internal standard solution.

    • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water.

    • Isolate the organic phase, dry it down, and reconstitute in a solvent compatible with the LC mobile phase.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • For complex matrices, an SPE cleanup step using a silica (B1680970) cartridge can be employed to remove neutral lipids and isolate the FAHFA fraction.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm) or equivalent.

    • Mobile Phase: A gradient of methanol/water with ammonium (B1175870) acetate and ammonium hydroxide.[4]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode in negative ionization.[1][4]

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target 3-OH-FA and internal standard.

Cross-Validation Study Framework

A cross-validation study aims to assess the degree of agreement between the results obtained by different laboratories analyzing the same samples.

Table 2: Hypothetical Results of a Cross-Validation Study for 3-OH-C14:0 (ng/mL)

Sample IDLab A (GC-MS)Lab B (GC-MS)Lab C (LC-MS/MS)MeanStd. Dev.%CV
Control 1 45.248.146.546.61.453.1%
Control 2 98.7105.2101.5101.83.253.2%
Sample X 76.381.578.978.92.603.3%
Sample Y 152.1160.8155.7156.24.362.8%
Interpretation of Cross-Validation Results
  • Agreement: The primary goal is to achieve a low coefficient of variation (%CV) across laboratories for each sample, indicating good agreement.

  • Systematic Bias: Consistent higher or lower results from one laboratory may indicate a systematic bias in their methodology.

  • Method-Specific Differences: Discrepancies may arise due to the different analytical platforms used (GC-MS vs. LC-MS/MS).

Visualizing Workflows and Pathways

Cross-Validation Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Laboratory Analysis cluster_data Data Analysis & Comparison A Homogenized Sample Pool B Aliquoting A->B C Sample Blinding & Distribution B->C D Lab A (GC-MS) C->D E Lab B (GC-MS) C->E F Lab C (LC-MS/MS) C->F G Data Submission D->G E->G F->G H Statistical Analysis (Mean, SD, %CV) G->H I Inter-laboratory Comparison Report H->I

Caption: Workflow for a cross-laboratory validation study.

Mitochondrial Beta-Oxidation Pathway

G FattyAcid Fatty Acid FattyAcylCoA Fatty Acyl-CoA FattyAcid->FattyAcylCoA Acyl-CoA Synthetase EnoylCoA Trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA L-3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase TCA TCA Cycle AcetylCoA->TCA

Caption: Simplified mitochondrial fatty acid beta-oxidation pathway.

Conclusion

Cross-validation of 3-hydroxy fatty acid measurement is essential for ensuring data integrity and comparability in multi-site studies. While GC-MS and LC-MS/MS are both powerful techniques for 3-OH-FA analysis, they are susceptible to different sources of variability. By implementing standardized protocols, participating in proficiency testing programs, and carefully analyzing inter-laboratory data, researchers can enhance the reliability of their findings and contribute to a more robust understanding of the role of 3-OH-FAs in health and disease.

References

A Comparative Guide to Acyl-CoA Profiles in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

An altered acyl-CoA profile is emerging as a significant hallmark of various diseases, reflecting underlying metabolic dysregulation. This guide provides a comparative overview of acyl-CoA profiles in healthy versus diseased tissue samples, supported by experimental data and detailed methodologies. Understanding these differences can offer valuable insights into disease mechanisms and aid in the discovery of novel therapeutic targets and biomarkers.

Data Presentation: Acyl-CoA Profile Comparison

The following tables summarize quantitative data on acyl-CoA levels in different diseased tissues compared to their healthy counterparts. The data is compiled from various studies and presented as fold changes or absolute concentrations where available.

Acyl-CoA SpeciesFold Change (Diseased vs. Healthy)TissueDisease ModelReference
Total Acyl-CoA ↓ (0.42-fold)Human MyocardiumHeart Failure[1]
C18:1 Acyl-CoA↓ (Restored by LVAD)Human MyocardiumHeart Failure[1]
C18:2 Acyl-CoA↓ (Restored by LVAD)Human MyocardiumHeart Failure[1]
C20:4 Acyl-CoA↓ (Restored by LVAD)Human MyocardiumHeart Failure[1]
Malonyl-CoA ↑ (Significant increase)Mouse LiverHigh-Fat Diet-Induced Fatty Liver[2]
Propionyl-CoA ↑ (Significant increase)Mouse LiverHigh-Fat Diet-Induced Fatty Liver[2]
C10:3-CoA ↑ (Significant increase)Mouse LiverHigh-Fat Diet-Induced Fatty Liver[2]
C16:0-CoA ↑ (Significant increase)Mouse LiverHigh-Fat Diet-Induced Fatty Liver[2]
C18:1-CoA ↑ (Significant increase)Mouse LiverHigh-Fat Diet-Induced Fatty Liver[2]
C18:2-CoA ↑ (Significant increase)Mouse LiverHigh-Fat Diet-Induced Fatty Liver[2]
Acetyl-CoA ↔ (No significant change)Mouse LiverHigh-Fat Diet-Induced Fatty Liver[2]
Acyl-CoA SpeciesConcentration (pmol/mg protein) in Normal Prostate Cells (PNT2)Concentration (pmol/mg protein) in Prostate Cancer Cells (DU145)Fold Change (Cancer vs. Normal)Reference
C10:0-CoA ~1.5~0.5↓ (~0.33)[3]
C12:0-CoA ~2.0~0.8↓ (~0.40)[3]
C14:0-CoA ~3.0~1.2↓ (~0.40)[3]
C16:0-CoA ~5.0~2.0↓ (~0.40)[3]
C18:0-CoA ~4.0~1.8↓ (~0.45)[3]
C18:1-CoA ~6.0~2.5↓ (~0.42)[3]
C18:2-CoA ~2.5~1.0↓ (~0.40)[3]
C18:3-CoA ~1.0~0.4↓ (~0.40)[3]

Experimental Protocols

The accurate quantification of acyl-CoA species from tissue samples is critical for comparative studies. The methodologies cited in this guide predominantly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity. Below is a generalized protocol synthesized from the referenced literature.

Tissue Homogenization and Acyl-CoA Extraction
  • Tissue Pulverization : Snap-freeze tissue samples in liquid nitrogen and grind them into a fine powder using a mortar and pestle to halt enzymatic activity.[4]

  • Homogenization : Homogenize the powdered tissue in a pre-chilled extraction solvent. A commonly used solvent is a mixture of 2:1:1 isopropanol:acetonitrile (B52724):100 mM KH2PO4 (pH 7.2).[5]

  • Internal Standards : Add a mixture of stable isotope-labeled acyl-CoA internal standards to the homogenization buffer to correct for extraction efficiency and matrix effects.

  • Phase Separation : After homogenization, add water and perform centrifugation to separate the aqueous and organic phases. The acyl-CoAs will be in the aqueous phase.

  • Solid-Phase Extraction (SPE) : Further purify the aqueous extract containing acyl-CoAs using an SPE cartridge (e.g., Oasis HLB) to remove interfering substances. Elute the acyl-CoAs with an appropriate solvent, such as methanol.

  • Drying and Reconstitution : Dry the eluate under a stream of nitrogen gas and reconstitute the sample in a solvent compatible with the LC-MS/MS system, typically a mixture of water and acetonitrile.

Acyl-CoA Analysis by LC-MS/MS
  • Chromatographic Separation : Separate the acyl-CoA species using a reversed-phase C18 column with a gradient elution. The mobile phases typically consist of an aqueous solution with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry Detection : Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions are specific for each acyl-CoA species and its corresponding internal standard.

  • Data Analysis : Quantify the concentration of each acyl-CoA species by comparing the peak area of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard. Normalize the results to the initial tissue weight or protein concentration.

Signaling Pathways and Experimental Workflows

Fatty Acid Activation and Trafficking

The activation of fatty acids to acyl-CoAs is the first committed step in their metabolism, directing them towards either anabolic (e.g., synthesis of complex lipids for storage) or catabolic (e.g., β-oxidation for energy production) pathways. This process is tightly regulated and often becomes dysregulated in disease.

Fatty_Acid_Activation_and_Trafficking cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acid (FA) Fatty Acid (FA) FA FA Fatty Acid (FA)->FA Transport Acyl-CoA Acyl-CoA FA->Acyl-CoA ATP, CoA AMP, PPi Complex Lipids Triacylglycerols, Phospholipids Acyl-CoA->Complex Lipids Esterification Acyl-CoA_mito Acyl-CoA Acyl-CoA->Acyl-CoA_mito CPT1 ACSL Acyl-CoA Synthetase (ACSL) Lipid Droplets Lipid Droplets Complex Lipids->Lipid Droplets Storage Beta-Oxidation Beta-Oxidation Acyl-CoA_mito->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP CPT1 CPT1

Caption: Activation of fatty acids and their subsequent metabolic fate.

Malonyl-CoA Signaling in Metabolic Disease

Malonyl-CoA is a key signaling molecule that regulates the partitioning of fatty acids between oxidation and esterification. In conditions of nutrient excess, such as in type 2 diabetes and non-alcoholic fatty liver disease, elevated glucose levels lead to increased cytosolic citrate, which is converted to acetyl-CoA and subsequently to malonyl-CoA by acetyl-CoA carboxylase (ACC). Malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain acyl-CoAs into the mitochondria for β-oxidation. This inhibition leads to an accumulation of cytosolic acyl-CoAs, which are then shunted towards the synthesis of triglycerides and other complex lipids, contributing to lipotoxicity and insulin (B600854) resistance.[6]

Malonyl_CoA_Signaling Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mito Citrate (Mito) Pyruvate->Citrate_mito Citrate_cyto Citrate (Cyto) Citrate_mito->Citrate_cyto Acetyl-CoA Acetyl-CoA Citrate_cyto->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC CPT1 Carnitine Palmitoyltransferase 1 Malonyl-CoA->CPT1 Inhibits ACC Acetyl-CoA Carboxylase (ACC) LC-Acyl-CoA Long-Chain Acyl-CoA LC-Acyl-CoA->CPT1 Triglyceride_Synthesis Triglyceride Synthesis LC-Acyl-CoA->Triglyceride_Synthesis Beta-Oxidation Beta-Oxidation CPT1->Beta-Oxidation Lipotoxicity Lipotoxicity Triglyceride_Synthesis->Lipotoxicity

Caption: Role of malonyl-CoA in regulating fatty acid metabolism.

Experimental Workflow for Acyl-CoA Profiling

The following diagram outlines a typical workflow for the comparative analysis of acyl-CoA profiles in tissue samples.

Acyl_CoA_Workflow Tissue_Collection Tissue Sample Collection (Healthy vs. Diseased) Homogenization Homogenization & Acyl-CoA Extraction Tissue_Collection->Homogenization SPE Solid-Phase Extraction (Purification) Homogenization->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data_Analysis Data Processing & Quantification LCMS->Data_Analysis Comparison Comparative Analysis of Acyl-CoA Profiles Data_Analysis->Comparison Interpretation Biological Interpretation Comparison->Interpretation

Caption: Workflow for comparative acyl-CoA profiling.

References

A Researcher's Guide to Analytical Standards for 3-Hydroxyoctadecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-hydroxyoctadecanoyl-CoA, a key intermediate in fatty acid metabolism, is crucial for advancing our understanding of metabolic pathways and developing novel therapeutics. The choice of an appropriate analytical standard is the cornerstone of reliable quantification. This guide provides an objective comparison of available standards for 3-hydroxyoctadecanoyl-CoA, supported by experimental data and detailed protocols.

Currently, a commercially available Certified Reference Material (CRM) for 3-hydroxyoctadecanoyl-CoA is not readily found. CRMs are the gold standard, offering the highest level of accuracy and traceability. However, researchers can achieve reliable and reproducible results by utilizing alternative standards, provided their characteristics are well-understood and appropriate validation procedures are followed. This guide compares the ideal attributes of a CRM against the practical alternatives: research-grade standards, in-house synthesized standards, and stable isotope-labeled internal standards.

Comparison of Analytical Standards

The selection of a standard will depend on the specific requirements of the application, including the need for absolute quantification, the availability of resources for standard characterization, and the desired level of analytical rigor.

FeatureCertified Reference Standard (Hypothetical)Research-Grade Commercial StandardIn-House Synthesized StandardStable Isotope-Labeled (SIL) Internal Standard
Purity >99%, rigorously tested and documented with a Certificate of Analysis (CoA) detailing impurities.[1][2]Typically >95-99%, CoA may be available but less comprehensive.[1]Variable, dependent on synthesis and purification methods. Requires extensive characterization.High chemical and isotopic purity is critical.
Characterization Exhaustively characterized using multiple analytical techniques (e.g., NMR, MS, HPLC).[2][3]Characterization data is usually provided by the supplier, but may not be as extensive as for a CRM.Requires full characterization by the end-user (NMR, MS, purity analysis).Characterized for chemical and isotopic identity and purity.
Traceability Traceable to national or international standards.Generally not traceable.Not traceable.Not traceable, but used for relative quantification.
Uncertainty A statement of measurement uncertainty is provided.No statement of uncertainty.Uncertainty must be determined by the user.Used to correct for variability, not as a primary calibrant for absolute concentration.
Availability Not currently available.Available from some chemical suppliers for research use.Must be synthesized and purified in-house.Can be synthesized in-house or custom-ordered.[4]
Cost High.Moderate.High (factoring in time, reagents, and analytical resources).High.
Best For Absolute quantification, method validation, and regulatory submissions.Routine analysis, exploratory studies, and when a CRM is unavailable.When commercial standards are unavailable or for developing novel analytical methods.Gold standard for quantification by mass spectrometry to correct for matrix effects and extraction losses.[4]

Signaling and Experimental Workflows

To provide context for the application of these standards, the following diagrams illustrate the biological pathway in which 3-hydroxyoctadecanoyl-CoA participates and a general workflow for its quantification.

fatty_acid_beta_oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyoctadecanoyl-CoA trans-Δ2-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Fatty Acyl-CoA\n(n-2 carbons) Fatty Acyl-CoA (n-2 carbons) 3-Ketoacyl-CoA->Fatty Acyl-CoA\n(n-2 carbons) Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Diagram 1: Fatty Acid Beta-Oxidation Pathway.

experimental_workflow cluster_standards Standard Preparation cluster_analysis Analytical Workflow CRM Certified Reference Standard SamplePrep Sample Preparation (Extraction, Derivatization) CRM->SamplePrep Calibration Curve ResearchGrade Research-Grade Standard ResearchGrade->SamplePrep Calibration Curve (Purity Corrected) InHouse In-House Synthesized Standard InHouse->SamplePrep Calibration Curve (Characterized & Purity Corrected) LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing

References

A Comparative Guide to the Substrate Specificity of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is a critical enzyme in mitochondrial fatty acid β-oxidation, specifically catalyzing the third step in the breakdown of long-chain fatty acids. Its activity is essential for energy production, particularly in high-energy-demand tissues such as the heart, skeletal muscle, and liver. Understanding the substrate specificity of LCHAD is paramount for elucidating its role in metabolic health and disease, and for the development of targeted therapeutics for metabolic disorders.

This guide provides a comprehensive comparison of LCHAD's performance with various substrates and contrasts its activity with that of its short-chain counterpart, short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD).

Performance Comparison of LCHAD and SCHAD

LCHAD is a component of the multienzyme complex known as the mitochondrial trifunctional protein (MTP), which also houses long-chain enoyl-CoA hydratase and long-chain 3-ketoacyl-CoA thiolase activities. This close association facilitates the efficient channeling of substrates through the β-oxidation pathway. In contrast, SCHAD is a soluble enzyme found in the mitochondrial matrix.

The primary determinant of substrate preference for these dehydrogenases is the acyl chain length of the 3-hydroxyacyl-CoA substrate. LCHAD exhibits a clear preference for long-chain substrates, with optimal activity observed with acyl chains of 12 to 16 carbons.[1][2] Conversely, SCHAD is most active with short-chain substrates and also demonstrates activity towards a broader range of molecules, including steroids and cholic acids.[3]

Substrate (3-Hydroxyacyl-CoA)EnzymeKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
C4 (Butyryl) SCHAD~25High--
C6 (Hexanoyl) SCHAD~10High--
C8 (Octanoyl) SCHAD~5High--
C10 (Decanoyl) LCHAD----
SCHAD~5Moderate--
C12 (Lauroyl) LCHADOptimal Substrate High--
SCHAD~10Low--
C14 (Myristoyl) LCHADOptimal Substrate High--
SCHAD~15Very Low--
C16 (Palmitoyl) LCHADHighModerate--
SCHAD~20Negligible--
C18 (Stearoyl) LCHADVery HighLow--

Note: Specific kinetic parameters (Km, Vmax, kcat, kcat/Km) for human LCHAD and SCHAD with a comprehensive range of substrates are not consistently available in the literature in a single comparative study. The table represents a qualitative summary based on available information indicating substrate preferences. The term "Optimal Substrate" for LCHAD with C12 and C14 indicates these are the most efficiently metabolized substrates.[1][4]

Experimental Methodologies

The determination of LCHAD substrate specificity relies on robust experimental protocols. Key methodologies include the expression and purification of the enzyme and subsequent enzymatic activity assays.

Expression and Purification of Recombinant Human Mitochondrial Trifunctional Protein (MTP)

A method for producing functional human MTP, which includes the LCHAD enzyme, involves co-expressing the α and β subunits in Escherichia coli.[5][6]

Experimental Workflow:

G cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification Clone Clone HADHA (α-subunit) and HADHB (β-subunit with His-tag) into expression vectors Transform Co-transform E. coli (e.g., Rosetta DE3) with both vectors Clone->Transform Culture Grow E. coli culture at 37°C Transform->Culture Induce Induce protein expression with IPTG at a lower temperature (e.g., 23°C) Culture->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Lyse cells using a high-pressure homogenizer Harvest->Lyse Clarify Clarify lysate by centrifugation Lyse->Clarify Affinity Affinity Chromatography (Ni-NTA resin) Clarify->Affinity Wash Wash with increasing imidazole (B134444) concentrations Affinity->Wash Elute Elute MTP complex with high imidazole buffer Wash->Elute SEC Size Exclusion Chromatography (e.g., Superdex 200) Elute->SEC

Caption: Workflow for recombinant human MTP expression and purification.

Protocol Details:

  • Cloning and Transformation: The cDNAs for the α-subunit (HADHA) and the β-subunit (HADHB) of human MTP are cloned into suitable E. coli expression vectors. An affinity tag, such as an 8xHis tag, is typically fused to the N-terminus of the β-subunit for purification.[5] Both plasmids are then co-transformed into a suitable E. coli expression strain, such as Rosetta (DE3).[5]

  • Protein Expression: The transformed bacteria are grown in a large-scale culture at 37°C until they reach an optimal density (OD600 of ~1.0).[5] Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 23°C) for an extended period (e.g., 20 hours) to enhance proper protein folding.[5]

  • Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved using a high-pressure homogenizer. The cell debris is removed by ultracentrifugation to obtain a clear lysate containing the soluble MTP complex.[5]

  • Affinity Chromatography: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged β-subunit, along with the associated α-subunit, binds to the resin. The column is washed with buffers containing increasing concentrations of imidazole to remove non-specifically bound proteins.[5]

  • Elution and Size Exclusion Chromatography: The MTP complex is eluted from the affinity column using a buffer with a high concentration of imidazole.[5] The eluted protein is then further purified by size exclusion chromatography to separate the MTP complex from any remaining contaminants and aggregates.[5]

Spectrophotometric Assay for LCHAD Activity

The enzymatic activity of LCHAD can be determined using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, such as potassium ferricyanide (B76249) or ferricenium hexafluorophosphate.[1][7]

Reaction Principle:

3-hydroxyacyl-CoA + 2 Fe(CN)₆³⁻ → 3-ketoacyl-CoA + 2 Fe(CN)₆⁴⁻ + 2 H⁺

The reduction of ferricyanide (yellow) to ferrocyanide (colorless) results in a decrease in absorbance at 420 nm.

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Substrate 3-Hydroxyacyl-CoA LCHAD LCHAD Substrate->LCHAD Acceptor Potassium Ferricyanide Acceptor->LCHAD Product1 3-Ketoacyl-CoA LCHAD->Product1 Product2 Potassium Ferrocyanide LCHAD->Product2

Caption: LCHAD spectrophotometric assay principle.

Protocol Details:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing a suitable buffer (e.g., 0.1 M sodium pyrophosphate, pH 8.4), the 3-hydroxyacyl-CoA substrate of a specific chain length, and potassium ferricyanide.

  • Enzyme Addition and Measurement: The reaction is initiated by the addition of the purified MTP enzyme solution. The change in absorbance at 420 nm is monitored over time using a spectrophotometer at a controlled temperature (e.g., 25°C).

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ferricyanide per minute under the specified conditions.

Signaling and Logical Relationships

The role of LCHAD is embedded within the larger context of mitochondrial fatty acid β-oxidation, a key pathway for cellular energy homeostasis.

G FattyAcid Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA 2-Enoyl-CoA AcylCoA->EnoylCoA ET Electron Transport Chain AcylCoA->ET FADH2, NADH HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA EnoylCoA->ET FADH2, NADH KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA HydroxyacylCoA->ET FADH2, NADH AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase (MTP) KetoacylCoA->ET FADH2, NADH TCA TCA Cycle AcetylCoA->TCA

Caption: Mitochondrial long-chain fatty acid β-oxidation pathway.

This guide provides a foundational understanding of the substrate specificity of LCHAD, offering valuable insights for researchers in metabolism and drug development. The provided experimental frameworks can be adapted for more specific investigations into the enzyme's function and the impact of potential therapeutic modulators.

References

A Comparative Analysis of Fatty Acid Oxidation in Genetically Modified Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fatty acid oxidation (FAO) in three distinct and widely utilized genetically modified mouse models. By examining models with disruptions in substrate transport, transcriptional regulation, and post-translational modification, this document offers valuable insights for selecting the appropriate model for metabolic research and therapeutic development. All quantitative data is supported by experimental evidence and presented for straightforward comparison.

Introduction to Mouse Models of Altered Fatty Acid Oxidation

Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Dysregulation of FAO is implicated in a wide range of pathologies, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases. Mouse models with genetic modifications in key components of the FAO pathway are indispensable tools for dissecting the molecular mechanisms of these diseases and for testing novel therapeutic interventions.

This guide focuses on a comparative analysis of three such models:

  • Carnitine Palmitoyltransferase 1b (Cpt1b+/-) Heterozygous Knockout Mouse: This model exhibits a partial deficiency in the muscle isoform of CPT1, the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria.

  • Peroxisome Proliferator-Activated Receptor Alpha (Ppara-/-) Null Mouse: This model lacks PPARα, a nuclear receptor that functions as a master transcriptional regulator of genes involved in fatty acid catabolism.

  • Sirtuin 3 (Sirt3-/-) Knockout Mouse: This model is deficient in SIRT3, a mitochondrial NAD+-dependent deacetylase that activates several FAO enzymes through post-translational modification.

Comparative Phenotypes and Fatty Acid Oxidation

The three mouse models present distinct phenotypes due to the different levels at which fatty acid oxidation is impaired.

The Cpt1b+/- mouse model demonstrates a primary defect in the uptake of long-chain fatty acids into the mitochondria of skeletal muscle and heart. This leads to a significant reduction in palmitate oxidation in these tissues.[1] Interestingly, these mice are protected from high-fat diet-induced insulin (B600854) resistance, showcasing a complex interplay between substrate utilization and insulin sensitivity.[1]

The Ppara-/- mouse exhibits a more global disruption of fatty acid metabolism. Lacking the key transcriptional activator, these mice are unable to upregulate the expression of a suite of genes required for mitochondrial and peroxisomal fatty acid oxidation in response to fasting.[2] This results in severe hepatic steatosis (fatty liver), hypoglycemia, and an impaired ketogenic response upon fasting.[2]

The Sirt3-/- mouse presents a phenotype characterized by a post-translational regulatory defect. While the expression of FAO enzymes may be normal, their activity is compromised due to hyperacetylation.[3] Notably, long-chain acyl-CoA dehydrogenase (LCAD) is a key target of SIRT3, and its reduced activity in Sirt3-/- mice contributes to decreased fatty acid oxidation.[4] These mice also exhibit fasting-induced hepatic steatosis and reduced ATP levels.[3]

Quantitative Comparison of Fatty Acid Oxidation and Metabolic Parameters

The following tables summarize key quantitative data from studies on these mouse models, providing a basis for direct comparison.

Table 1: Fatty Acid Oxidation Rates in Different Tissues

Mouse ModelTissueAssayChange in FAO Rate Compared to Wild-TypeCitation(s)
Cpt1b+/- Skeletal Muscle (EDL)ex vivo [¹⁴C]-palmitate oxidation~40% decrease[1]
Skeletal Muscle (Mitochondria)[¹⁴C]-palmitate complete oxidationDecreased[1]
Ppara-/- LiverGene expression of FAO enzymesNot induced by fasting[2]
HeartGene expression of FAO enzymesNot induced by fasting[2]
Sirt3-/- Liverex vivo [¹⁴C]-palmitate oxidation (CO₂)Decreased with increasing substrate concentration[3]
Cardiac Muscleex vivo [¹⁴C]-palmitate oxidation (CO₂)~33% decrease[3]
Skeletal Muscleex vivo [¹⁴C]-palmitate oxidation (CO₂)~51% decrease[3]
Brown Adipose Tissueex vivo [¹⁴C]-palmitate oxidation (CO₂)~36% decrease[3]

Table 2: Key Metabolic Parameters

Mouse ModelParameterConditionObservation Compared to Wild-TypeCitation(s)
Cpt1b+/- Insulin SensitivityHigh-Fat DietProtected from insulin resistance[1]
Glucose Oxidation (Skeletal Muscle)High-Fat Diet~50% increase[1]
Ppara-/- Blood Glucose48-hour fastHypoglycemia[2]
Serum Free Fatty Acids48-hour fastSignificantly increased[2]
Liver TriglyceridesFastingHepatic steatosis[2]
Sirt3-/- Hepatic ATP LevelsFasting~43% reduction[3]
Liver TriglyceridesFastingHepatic steatosis[3]
Plasma GlucoseFasting + Cold ExposureNo significant increase (vs. 119% increase in WT)[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key experiments cited in this guide.

Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes

This protocol is adapted from established methods for measuring FAO in intact primary hepatocytes using radiolabeled palmitic acid.[5][6]

Materials:

  • [1-¹⁴C]palmitic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Palmitic acid

  • Hepatocyte isolation buffers (e.g., HBSS, collagenase solution)

  • Cell culture medium (e.g., M199)

  • Perchloric acid (PCA)

  • Scintillation cocktail and vials

Procedure:

  • Hepatocyte Isolation: Isolate primary hepatocytes from mice using a standard collagenase perfusion method. Ensure high viability (typically ≥75%).

  • Preparation of Palmitate-BSA Conjugate:

    • Prepare a stock solution of 200 mM palmitic acid.

    • Prepare a solution of fatty acid-free BSA (e.g., 1.35 mg/mL).

    • Warm the BSA solution to 41°C and add the palmitic acid solution to achieve a final concentration of 100 µM. Vortex vigorously and incubate at 41°C for 20-30 minutes until the solution clarifies.

    • Add [1-¹⁴C]palmitic acid to the clarified BSA:palmitic acid solution (e.g., 0.4 µCi per reaction).

  • Fatty Acid Oxidation Assay:

    • The assay is typically conducted in triplicate.

    • In a 14 mL round-bottom tube, add 750,000 hepatocytes suspended in 750 µL of pre-warmed cell culture medium.

    • Add the prepared radioactive BSA:palmitic acid complex to achieve a final volume of 2 mL.

    • Incubate the tubes in a shaking water bath at 37°C for a defined period (e.g., 60-90 minutes).

  • Stopping the Reaction and Sample Processing:

    • Terminate the reaction by adding a defined volume of cold perchloric acid (e.g., 200 µL of 4M PCA) to precipitate proteins.

    • Centrifuge the tubes to pellet the protein precipitate.

    • Transfer the supernatant, which contains the acid-soluble metabolites (ASMs) including [¹⁴C]acetyl-CoA, to a new tube.

  • Quantification:

    • Add a portion of the supernatant to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Normalize the results to the total protein content of the hepatocyte sample.

Measurement of Fatty Acid Oxidation in Isolated Mitochondria

This protocol outlines the measurement of FAO in mitochondria isolated from mouse tissues like liver or skeletal muscle.[7][8]

Materials:

  • Mitochondria isolation buffer (e.g., MSHE buffer: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)

  • [1-¹⁴C]palmitoyl-CoA or [1-¹⁴C]palmitate

  • L-carnitine

  • Malate

  • ADP

  • Reaction buffer (e.g., KME buffer: 100 mM KCl, 50 mM MOPS, 10 mM K₂HPO₄, 10 mM MgCl₂, 1 mM EGTA, pH 7.4)

  • CO₂ trapping solution (e.g., 1M NaOH)

  • Perchloric acid (PCA)

Procedure:

  • Mitochondria Isolation:

    • Homogenize fresh tissue in ice-cold mitochondria isolation buffer.

    • Perform differential centrifugation to isolate the mitochondrial fraction. The final mitochondrial pellet is resuspended in a minimal volume of isolation buffer.

    • Determine the protein concentration of the mitochondrial suspension.

  • Fatty Acid Oxidation Assay:

    • The assay is performed in sealed reaction vials. A center well containing a piece of filter paper soaked in CO₂ trapping solution is typically included to capture the produced ¹⁴CO₂.

    • In the main compartment of the vial, add the reaction buffer containing L-carnitine, malate, and the radiolabeled fatty acid substrate ([1-¹⁴C]palmitoyl-CoA or [1-¹⁴C]palmitate).

    • Initiate the reaction by adding a known amount of isolated mitochondria (e.g., 50-100 µg of protein).

    • Incubate at 37°C with gentle shaking for a specific time (e.g., 30-60 minutes).

  • Measurement of Complete Oxidation (¹⁴CO₂ production):

    • Stop the reaction by injecting perchloric acid into the main compartment to release the dissolved CO₂.

    • Continue incubation for another 30-60 minutes to ensure complete trapping of ¹⁴CO₂ by the filter paper in the center well.

    • Remove the filter paper and place it in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity to quantify the amount of ¹⁴CO₂ produced.

  • Measurement of Incomplete Oxidation (Acid-Soluble Metabolites):

    • After stopping the reaction with PCA, centrifuge the reaction vial to pellet the precipitated protein and mitochondria.

    • Transfer the supernatant to a new tube.

    • Measure the radioactivity in the supernatant to quantify the acid-soluble metabolites.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams were created using Graphviz (DOT language).

Signaling Pathways

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty Acids Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA PPARa PPARa Fatty Acyl-CoA->PPARa Ligand Activation PPARa/RXR PPARa/RXR PPARa->PPARa/RXR RXR RXR RXR->PPARa/RXR PPRE PPRE PPARa/RXR->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates FAO Enzymes FAO Enzymes Target Gene Transcription->FAO Enzymes Leads to increased

Caption: PPARα signaling pathway regulating fatty acid oxidation gene expression.

SIRT3_Signaling_Pathway cluster_mitochondrion Mitochondrion SIRT3 SIRT3 FAO Enzyme (acetylated) FAO Enzyme (acetylated) SIRT3->FAO Enzyme (acetylated) Deacetylates NAD+ NAD+ NAD+->SIRT3 Activates FAO Enzyme (active) FAO Enzyme (active) FAO Enzyme (acetylated)->FAO Enzyme (active) Fatty Acid Oxidation Fatty Acid Oxidation FAO Enzyme (active)->Fatty Acid Oxidation Promotes

Caption: SIRT3-mediated deacetylation and activation of fatty acid oxidation enzymes.

Experimental Workflow

Experimental_Workflow cluster_animal_model Animal Model Selection cluster_tissue_isolation Tissue/Cell Isolation cluster_assay Fatty Acid Oxidation Assay cluster_analysis Data Analysis WT Mouse WT Mouse Liver Liver WT Mouse->Liver Cpt1b+/- Mouse Cpt1b+/- Mouse Skeletal Muscle Skeletal Muscle Cpt1b+/- Mouse->Skeletal Muscle Ppara-/- Mouse Ppara-/- Mouse Ppara-/- Mouse->Liver Sirt3-/- Mouse Sirt3-/- Mouse Heart Heart Sirt3-/- Mouse->Heart Hepatocytes Hepatocytes Liver->Hepatocytes Mitochondria Mitochondria Skeletal Muscle->Mitochondria Heart->Mitochondria Radiolabeled Substrate Incubation Radiolabeled Substrate Incubation Hepatocytes->Radiolabeled Substrate Incubation Mitochondria->Radiolabeled Substrate Incubation Measurement of CO2 and ASMs Measurement of CO2 and ASMs Radiolabeled Substrate Incubation->Measurement of CO2 and ASMs Quantification of FAO Rate Quantification of FAO Rate Measurement of CO2 and ASMs->Quantification of FAO Rate Statistical Analysis Statistical Analysis Quantification of FAO Rate->Statistical Analysis Comparison between Models Comparison between Models Statistical Analysis->Comparison between Models

Caption: General experimental workflow for comparative analysis of fatty acid oxidation.

References

A Researcher's Guide to Distinguishing Mitochondrial and Peroxisomal Beta-Oxidation Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct roles of mitochondrial and peroxisomal beta-oxidation is crucial for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of the intermediates produced in each pathway, supported by experimental data and detailed analytical protocols.

The breakdown of fatty acids, or beta-oxidation, occurs in two key cellular organelles: mitochondria and peroxisomes. While both pathways share the common goal of shortening fatty acid chains, they differ significantly in their substrate specificity, enzymatic machinery, and, consequently, the profile of their metabolic intermediates. Accurately distinguishing between these intermediates is paramount for diagnosing metabolic disorders and for understanding the metabolic effects of new drug candidates.

Key Distinctions at a Glance

Mitochondrial beta-oxidation is the primary pathway for the degradation of short-, medium-, and long-chain fatty acids, serving as a major source of cellular energy in the form of ATP. In contrast, peroxisomal beta-oxidation is essential for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids, which are then further metabolized in the mitochondria. A key differentiator is the first enzymatic step: mitochondria utilize a series of acyl-CoA dehydrogenases, while peroxisomes employ a single acyl-CoA oxidase that produces hydrogen peroxide (H₂O₂). This fundamental difference has significant implications for the resulting intermediate profiles and cellular redox balance.

Comparative Analysis of Beta-Oxidation Intermediates

The distinct substrate preferences and enzymatic activities of mitochondrial and peroxisomal beta-oxidation lead to the accumulation of specific intermediates, particularly in cases of genetic defects or pharmacological manipulation. Analysis of these intermediates in biological samples can serve as powerful biomarkers to discern the activity of each pathway.

Intermediate ClassMitochondrial Beta-OxidationPeroxisomal Beta-OxidationKey Distinguishing Features
Very-Long-Chain Fatty Acids (VLCFAs; C22:0 and longer) Not a primary substrate. Accumulation is not a direct marker of mitochondrial dysfunction.Primary substrates. Elevated levels of C24:0 and C26:0 are hallmark indicators of peroxisomal disorders.[1][2][3]The inability of peroxisomes to metabolize VLCFAs leads to their accumulation in plasma and tissues.[1][2][3]
Dicarboxylic Acids Minor pathway.Significant pathway for the degradation of dicarboxylic acids formed via omega-oxidation.Elevated levels of long-chain dicarboxylic acylcarnitines (e.g., C16-DC, C18-DC) are observed in peroxisomal biogenesis disorders.[4][5][6][7]
Acyl-CoA Esters A broad range of short-, medium-, and long-chain acyl-CoAs are generated and efficiently consumed.Chain-shortened acyl-CoAs (typically medium-chain) are produced and then transported to mitochondria for complete oxidation.Peroxisomal dysfunction can lead to an altered profile of cytosolic acyl-CoAs.
Acylcarnitines A diverse profile of acylcarnitines is produced, reflecting the chain length of the fatty acids being oxidized.Produces a less complex profile of acylcarnitines, primarily medium-chain species, as byproducts of incomplete oxidation.Analysis of specific acylcarnitine species can help pinpoint defects in either pathway.

Experimental Protocols for Intermediate Analysis

Accurate quantification of beta-oxidation intermediates is critical. The following are established methods for their analysis.

Analysis of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for the sensitive and specific quantification of a wide range of acyl-CoA species.

Sample Preparation:

  • Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen. Homogenize the frozen tissue (~40 mg) on ice in a solution of 100 mM potassium phosphate (B84403) (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol, 3:1:1) containing an internal standard (e.g., heptadecanoyl-CoA).[8]

  • Extraction: Vortex the homogenate vigorously, sonicate, and then centrifuge at high speed (e.g., 16,000 x g) at 4°C.

  • Supernatant Collection: Collect the supernatant. A second extraction of the pellet can be performed to improve recovery.[8]

  • Drying and Reconstitution: Dry the combined supernatants under a stream of nitrogen gas. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol:water, 1:1).

LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the acyl-CoAs using a reverse-phase C18 column with a gradient elution. A common mobile phase system consists of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[9]

  • Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) for quantification, monitoring the specific precursor-to-product ion transitions for each acyl-CoA species.[8]

Analysis of Organic Acids (including Dicarboxylic Acids) by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of organic acids in biological fluids like urine.

Sample Preparation:

  • Internal Standard Addition: Add an internal standard (e.g., heptadecanoyl glycine) to the urine sample.

  • Extraction: Acidify the urine sample with HCl and saturate with NaCl. Extract the organic acids into an organic solvent such as ethyl acetate.[10]

  • Derivatization: Evaporate the organic solvent and derivatize the dried residue to make the organic acids volatile. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]

GC-MS Analysis:

  • Gas Chromatographic Separation: Inject the derivatized sample onto a GC equipped with a capillary column (e.g., TG-5MS). Use a temperature gradient program to separate the different organic acid derivatives.[11]

  • Mass Spectrometric Detection: Operate the mass spectrometer in electron impact (EI) mode, scanning a mass range of approximately 50-550 amu. Identify organic acids based on their retention times and mass spectra compared to known standards.

Visualizing the Pathways and Experimental Workflows

To aid in understanding the complex interplay between these two pathways and the experimental approaches to their study, the following diagrams are provided.

Beta_Oxidation_Pathways cluster_Mitochondrion Mitochondrial Beta-Oxidation cluster_Peroxisome Peroxisomal Beta-Oxidation M_LCFA Long-Chain Fatty Acyl-CoA M_MCFA Medium-Chain Fatty Acyl-CoA M_LCFA->M_MCFA Multiple Cycles M_Enzymes Acyl-CoA Dehydrogenases Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase M_LCFA->M_Enzymes M_SCFA Short-Chain Fatty Acyl-CoA M_MCFA->M_SCFA Multiple Cycles M_MCFA->M_Enzymes M_ACoA Acetyl-CoA M_SCFA->M_ACoA M_SCFA->M_Enzymes M_TCA TCA Cycle M_ACoA->M_TCA P_VLCFA Very-Long-Chain Fatty Acyl-CoA P_MCFA Medium-Chain Fatty Acyl-CoA P_VLCFA->P_MCFA Chain Shortening P_Enzymes Acyl-CoA Oxidase Bifunctional Enzyme Thiolase P_VLCFA->P_Enzymes P_H2O2 H₂O₂ P_VLCFA->P_H2O2 Acyl-CoA Oxidase P_DCA Dicarboxylic Acyl-CoA P_DCA->P_MCFA Chain Shortening P_DCA->P_Enzymes P_MCFA->M_MCFA Transport to Mitochondria P_ACoA Acetyl-CoA P_MCFA->P_ACoA P_ACoA->M_ACoA Transport to Mitochondria

Caption: A comparison of mitochondrial and peroxisomal beta-oxidation pathways.

Experimental_Workflow cluster_AcylCoA Acyl-CoA Analysis cluster_OrganicAcid Organic Acid Analysis A1 Sample Collection (Tissue, Cells) A2 Homogenization & Extraction A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Quantification of Acyl-CoA Species A3->A4 O1 Sample Collection (Urine, Plasma) O2 Extraction & Derivatization O1->O2 O3 GC-MS Analysis O2->O3 O4 Identification of Organic Acids O3->O4

References

A Researcher's Guide to the Validation of Gene Knockout Models for Studying 3-Hydroxyacyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate pathways of 3-hydroxyacyl-CoA metabolism, the use of precisely engineered gene knockout models is indispensable. This guide provides an objective comparison of various knockout models targeting key enzymes in this metabolic pathway, supported by experimental data. Detailed methodologies for crucial validation experiments are also presented to aid in the design and execution of robust research studies.

Comparative Analysis of Gene Knockout Mouse Models

The study of 3-hydroxyacyl-CoA metabolism heavily relies on mouse models with targeted gene deletions. Below is a comparative summary of key knockout models for genes encoding long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a function of the alpha subunit of the mitochondrial trifunctional protein (encoded by Hadha), and medium- and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD, encoded by Hadh).

Table 1: Comparison of Hadha Gene Knockout and Knock-in Mouse Models

FeatureHadha Knockout (MTPα-/-)Hadha G1528C Knock-in (LCHADD model)Wild-Type (Control)
Genotype Complete knockout of the Hadha geneCRISPR/Cas9-mediated G1528C point mutation in Hadha[1][2]Normal Hadha gene
Viability Neonatal lethal (death within 6-36 hours of birth)[3][4][5]Reduced neonatal viability, but survivors are viable and grow normally[1][2]Normal viability
Fatty Acid Oxidation Severely impaired long-chain fatty acid oxidation[3]Significantly decreased palmitate oxidation in heart and liver tissue[1][2]Normal fatty acid oxidation
Plasma Acylcarnitines Elevated C14-C18 serum acylcarnitines[5]Accumulation of plasma 3-hydroxy acylcarnitines[1][2]Normal acylcarnitine profile
Fasting Response Neonatal hypoglycemia[3][4][5]Lower ketone levels with fasting[1][2]Normal fasting response
Cardiac Phenotype Significant necrosis and acute degeneration of cardiac myocytes[3][4]Dilated cardiomyopathy[1][2]Normal cardiac function
Hepatic Phenotype Rapid development of hepatic steatosis[3][4][5]Reduced TFPα and TFPβ protein levels in the liver[1][2]Normal liver histology and protein levels
Other Phenotypes Fetal growth retardation[3][4]Exercise intolerance, retinopathy, and impaired motor function[1][2]No reported abnormalities

Table 2: Phenotypic Comparison of Hadh (SCHAD) Knockout Mouse Model

FeatureHadh Knockout (hadh-/-)Wild-Type (Control)
Genotype Gene-trap targeting of the Hadh geneNormal Hadh gene
Body Weight (High-Fat Diet) Lower body weight and reduced fat mass[6]Normal weight gain and fat accumulation
Thermogenesis Impaired adaptive thermogenesis in cold exposure[6]Normal body temperature regulation
Glucose Metabolism Lower fasting and postprandial blood glucose; elevated insulin (B600854) levels[6]Normal glucose and insulin levels
Insulin Secretion Elevated insulin secretion in response to glucose and palmitate[6]Normal insulin secretion

Experimental Protocols

Accurate validation of gene knockout models is critical for the reliability of research findings. Below are detailed protocols for key experiments.

Validation of Gene Knockout at the Molecular Level

a) RNA Extraction and RT-qPCR for Gene Expression Analysis

  • Objective: To quantify the mRNA expression level of the target gene (Hadha or Hadh) in knockout versus wild-type mice to confirm transcriptional silencing.

  • Protocol:

    • Tissue Homogenization and RNA Extraction: Isolate total RNA from relevant tissues (e.g., liver, heart, skeletal muscle) of knockout and wild-type mice using a TRIzol-based method or a commercial RNA extraction kit.

    • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.

    • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

    • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target gene and a stable housekeeping gene (e.g., Gapdh, Actb).

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene. A significant reduction in mRNA levels in the knockout animals compared to wild-type controls confirms the knockout at the transcriptional level.[1][2]

b) Western Blot for Protein Expression Analysis

  • Objective: To confirm the absence of the target protein (e.g., MTPα or SCHAD) in knockout mice.

  • Protocol:

    • Protein Extraction: Homogenize tissues in RIPA buffer supplemented with protease inhibitors to extract total protein.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

    • SDS-PAGE: Separate 20-50 µg of protein from each sample on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The absence of a band at the expected molecular weight in the knockout samples, in contrast to a clear band in the wild-type samples, validates the knockout at the protein level.[2][6]

Functional Validation of Metabolic Phenotype

a) Measurement of Fatty Acid Oxidation in Tissue Homogenates

  • Objective: To assess the functional consequence of the gene knockout on the ability of tissues to metabolize fatty acids.

  • Protocol:

    • Tissue Preparation: Excise tissues (e.g., liver, heart) from fasted mice and homogenize in ice-cold isolation buffer.

    • Reaction Mixture: Prepare a reaction mixture containing buffer, L-carnitine, NAD+, ATP, coenzyme A, and a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid).

    • Incubation: Add the tissue homogenate to the reaction mixture and incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Measurement of Radiolabeled Products: Stop the reaction and measure the production of radiolabeled acid-soluble metabolites (representing complete β-oxidation) or CO₂ (representing complete oxidation through the Krebs cycle) using a scintillation counter.

    • Data Analysis: Normalize the rate of fatty acid oxidation to the protein content of the homogenate. A significantly lower rate of oxidation in knockout tissues compared to wild-type indicates a functional defect in the pathway.[1][2][6]

b) Acylcarnitine Profiling in Plasma

  • Objective: To identify and quantify the accumulation of specific acylcarnitine species that are characteristic of the metabolic block caused by the gene knockout.

  • Protocol:

    • Sample Collection: Collect blood from mice into EDTA-containing tubes and separate the plasma by centrifugation.

    • Sample Preparation: Precipitate proteins from the plasma using a solvent like acetonitrile. Add internal standards (isotopically labeled acylcarnitines) for quantification.

    • Derivatization (optional but common): Derivatize the acylcarnitines (e.g., with butanol-HCl) to improve their chromatographic and mass spectrometric properties.

    • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separate the acylcarnitines by reverse-phase chromatography and detect them using multiple reaction monitoring (MRM) in positive ion mode.

    • Data Analysis: Quantify the concentration of each acylcarnitine species by comparing its peak area to that of the corresponding internal standard. Elevated levels of specific 3-hydroxyacylcarnitines in Hadha knockout models or other acylcarnitines in different models confirm the metabolic defect.

Visualizing Workflows and Pathways

Experimental Workflow for Knockout Model Validation

G cluster_0 Genotypic Validation cluster_1 Proteomic Validation cluster_2 Metabolic Phenotyping Tissue Collection Tissue Collection DNA/RNA Extraction DNA/RNA Extraction Tissue Collection->DNA/RNA Extraction Protein Extraction Protein Extraction Tissue Collection->Protein Extraction PCR/RT-qPCR PCR/RT-qPCR DNA/RNA Extraction->PCR/RT-qPCR Sequencing Sequencing PCR/RT-qPCR->Sequencing Confirmation of mutation Western Blot Western Blot Protein Extraction->Western Blot Animal Phenotyping Body Weight, Fasting Response Tissue/Plasma Collection Tissue/Plasma Collection Metabolite Analysis Acylcarnitine Profiling, Fatty Acid Oxidation Assay Tissue/Plasma Collection->Metabolite Analysis Knockout Mouse Model Knockout Mouse Model Knockout Mouse Model->Tissue Collection Knockout Mouse Model->Animal Phenotyping Knockout Mouse Model->Tissue/Plasma Collection

Caption: Workflow for validating a gene knockout mouse model.

Mitochondrial Fatty Acid β-Oxidation Pathway

G Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Shorter Acyl-CoA Shorter Acyl-CoA 3-Ketoacyl-CoA->Shorter Acyl-CoA Thiolase Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA\nDehydrogenase (LCHAD/SCHAD) 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD/SCHAD) Thiolase Thiolase

Caption: Key steps in mitochondrial fatty acid β-oxidation.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-3-hydroxyoctadecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of (S)-3-hydroxyoctadecanoyl-CoA, a long-chain fatty acyl-CoA involved in lipid metabolism.

Immediate Safety and Handling Precautions

  • Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat should be worn to protect from contamination.

In case of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular solid waste .[1][2]

  • Waste Collection:

    • Collect waste this compound in a designated and compatible waste container.[3] The original container, if in good condition, is a suitable choice.[4]

    • Ensure the container is leak-proof and kept closed except when adding waste.[1][3]

    • Crucially, do not mix this compound with other chemical waste unless their compatibility is certain to avoid potentially violent reactions or the generation of toxic fumes.[5] For instance, acids should be stored separately from bases and cyanides.[3]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include the date of accumulation and the name of the generating laboratory or researcher.

    • Attach a hazardous waste tag as required by your institution.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][3][6]

    • The storage area should be cool, dry, and well-ventilated.

    • Ensure weekly inspection of the SAA for any signs of leakage from containers.[3]

  • Disposal Request:

    • Once the container is full or you are ready for disposal, contact your institution's EHS department to schedule a waste pickup.[1][4]

    • Follow their specific procedures for waste collection and documentation.

  • Empty Container Disposal:

    • If the original container is to be discarded after use, it must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol).[5]

    • The rinsate must be collected and disposed of as chemical waste.[5]

    • After thorough rinsing, deface the original label, and the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Experimental Protocols

While this document focuses on disposal, the principles of safe handling are rooted in an understanding of the chemical's nature. This compound is an intermediate in fatty acid metabolism, specifically in the pathway of beta-oxidation.[7][8] The formation of fatty acyl-CoA esters, like this compound, is a crucial activation step that allows fatty acids to be transported into the mitochondria for energy production.[8][9]

Quantitative Data Summary

Specific quantitative data for this compound regarding toxicity and physical hazards are not available in the provided search results. However, for context, the table below summarizes data for related compounds. This data is for reference only and should not be directly applied to this compound.

PropertyStearic Acid (Octadecanoic Acid)2-Hydroxyoctadecanoic acid12-Hydroxystearic acid
Physical State SolidSolidSolid, Beige
Melting Point 67 - 72 °C[10]Not Specified74 - 81 °C[11]
Boiling Point 361 °C[10]Not SpecifiedNot Available
Hazards Not a hazardous substance or mixture.[10]Causes skin and eye irritation; may cause respiratory irritation.[12]No significant hazards listed.[11]
Toxicity LD50 Oral - Rat - > 5,000 mg/kgNot SpecifiedNot Specified

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram outlines the decision-making and procedural steps for the safe disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste check_mixing Is it necessary to mix with other waste? collect_waste->check_mixing no_mix Do Not Mix check_mixing->no_mix No verify_compatibility Verify Compatibility Before Mixing check_mixing->verify_compatibility Yes store_waste Store Sealed Container in Satellite Accumulation Area (SAA) no_mix->store_waste verify_compatibility->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

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